molecular formula C10H13N5O4 B12960910 2'-Deoxyadenosine-15N1

2'-Deoxyadenosine-15N1

货号: B12960910
分子量: 268.23 g/mol
InChI 键: OIRDTQYFTABQOQ-YMQUXKSFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2'-Deoxyadenosine-15N1 is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 268.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C10H13N5O4

分子量

268.23 g/mol

IUPAC 名称

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i15+1

InChI 键

OIRDTQYFTABQOQ-YMQUXKSFSA-N

手性 SMILES

C1=NC(=C2C(=N1)[15N](C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

规范 SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxyadenosine-15N1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine-15N1 is a stable isotope-labeled version of 2'-deoxyadenosine, a fundamental component of deoxyribonucleic acid (DNA). In this molecule, the nitrogen atom at position 1 of the adenine (B156593) base is substituted with the heavy isotope ¹⁵N. This isotopic labeling makes this compound an invaluable tool in a variety of research applications, particularly in the fields of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and genetic therapy. The introduction of the ¹⁵N isotope allows for the site-specific tracking and analysis of the nucleoside within biological systems and provides a powerful probe for studying DNA structure, dynamics, and interactions with other molecules.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis and purification protocol, and methods for its analytical characterization.

Physicochemical and Isotopic Data

A summary of the key quantitative data for this compound is presented in the table below, allowing for easy comparison of its properties.

PropertyValue
Chemical Formula C₁₀H₁₃¹⁵NN₄O₃
Molecular Weight (Monoisotopic) 252.1050 g/mol
Molecular Weight (Average) 252.24 g/mol
Isotopic Purity Typically >98%
Chemical Purity >98%
Appearance White to off-white solid
Solubility Soluble in water and methanol (B129727)
Storage Conditions -20°C, protected from light

Synthesis and Purification

The synthesis of this compound is a multi-step process that involves the chemical conversion of a precursor molecule, typically 2'-deoxyinosine (B131508), through a series of reactions to introduce the ¹⁵N isotope at the desired position. The general workflow for the synthesis and purification is outlined below.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Start with 2'-Deoxyinosine step1 Protection of Hydroxyl Groups start->step1 e.g., Acetic Anhydride (B1165640) step2 Activation of the Lactam Functionality step1->step2 e.g., POCl₃ step3 Nucleophilic Substitution with ¹⁵NH₃ step2->step3 Introduction of ¹⁵N step4 Deprotection of Hydroxyl Groups step3->step4 e.g., NH₃/MeOH end_synthesis Crude This compound step4->end_synthesis start_purification Crude Product end_synthesis->start_purification step5 Reverse-Phase HPLC start_purification->step5 step6 Fraction Collection step5->step6 Monitor at 260 nm step7 Lyophilization step6->step7 end_purification Pure This compound step7->end_purification

Fig. 1: Overall workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of ¹⁵N-labeled nucleosides.

Materials:

  • 2'-Deoxyinosine

  • Acetic anhydride

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

  • Triethylamine (B128534)

  • Methanol

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Protection of Hydroxyl Groups:

    • Dissolve 2'-deoxyinosine in pyridine.

    • Add acetic anhydride dropwise at 0°C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with methanol and evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected 2'-deoxyinosine.

  • Activation of the Lactam Functionality:

    • To a solution of the protected 2'-deoxyinosine in acetonitrile, add phosphorus oxychloride at 0°C.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Carefully pour the reaction mixture into a stirred solution of saturated sodium bicarbonate at 0°C.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the activated intermediate.

  • Nucleophilic Substitution with ¹⁵NH₃:

    • Dissolve the activated intermediate in a solution of ¹⁵N-ammonium chloride and triethylamine in a sealed tube.

    • Heat the reaction mixture at 80-100°C for 12-24 hours.

    • Cool the reaction to room temperature and evaporate the solvent.

  • Deprotection of Hydroxyl Groups:

    • Dissolve the residue from the previous step in methanolic ammonia.

    • Stir at room temperature for 6-12 hours.

    • Evaporate the solvent to obtain the crude this compound.

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 20% B over 30 minutes.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 260 nm.

Procedure:

  • Dissolve the crude this compound in a minimal amount of water.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the filtered solution onto the equilibrated HPLC column.

  • Collect the fractions corresponding to the major peak with the expected retention time for 2'-deoxyadenosine.

  • Pool the pure fractions and lyophilize to obtain the final product as a white solid.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Method: Electrospray Ionization (ESI) mass spectrometry in positive ion mode is typically used.

Expected Result: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound at m/z 253.1. The isotopic distribution will confirm the incorporation of a single ¹⁵N atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹⁵N NMR spectroscopy are crucial for structural confirmation. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆.

Expected Results:

  • ¹H NMR: The proton spectrum will be very similar to that of unlabeled 2'-deoxyadenosine, with characteristic signals for the sugar and base protons.

  • ¹⁵N NMR: The ¹⁵N NMR spectrum will show a single resonance corresponding to the labeled nitrogen at position 1. The chemical shift will be characteristic of a purine (B94841) N1 atom. Additionally, in the ¹H NMR spectrum, protons coupled to the ¹⁵N nucleus (e.g., H2) may show a doublet splitting due to ¹H-¹⁵N coupling, providing further confirmation of the labeling position.

Signaling Pathways and Applications

2'-Deoxyadenosine is a key component of DNA and is involved in numerous cellular processes. The ¹⁵N-labeled analogue can be used to trace its incorporation into DNA and to study DNA-protein interactions.

G cluster_pathway Cellular Incorporation and Application dA15N1 This compound dAMP15N1 dAMP-15N1 dA15N1->dAMP15N1 Deoxyadenosine Kinase dATP15N1 dATP-15N1 dAMP15N1->dATP15N1 Kinases DNA15N1 DNA labeled with 15N1 dATP15N1->DNA15N1 DNA Polymerase NMR Biomolecular NMR Studies DNA15N1->NMR Structural & Dynamic Analysis GeneticTherapy Genetic Therapy Research DNA15N1->GeneticTherapy Tracer Studies

Fig. 2: Cellular uptake and application of this compound.

The primary applications of this compound include:

  • Biomolecular NMR: It is used to study the structure and dynamics of DNA and DNA-protein complexes. The ¹⁵N label serves as a specific probe for monitoring conformational changes and binding events at the atomic level.

  • Genetic Therapy: As a tracer, it can be used to monitor the delivery and incorporation of therapeutic oligonucleotides into target cells.

  • Metabolic Studies: It can be used to investigate the pathways of nucleoside metabolism and DNA synthesis.

Conclusion

This compound is a powerful tool for researchers in molecular biology, biochemistry, and drug development. Its site-specific isotopic label allows for detailed investigations into the fundamental processes involving DNA. The synthetic and purification methods described in this guide provide a framework for obtaining high-purity material for these demanding applications. The analytical techniques outlined are essential for verifying the quality and isotopic enrichment of the final product, ensuring reliable and reproducible experimental results.

A Guide to the Synthesis of ¹⁵N-Labeled Deoxyadenosine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isotopically labeled nucleosides, particularly those enriched with ¹⁵N, are invaluable tools in the fields of biochemistry, molecular biology, and drug development. They serve as powerful probes for nuclear magnetic resonance (NMR) spectroscopy studies, enabling detailed investigation of nucleic acid structure, dynamics, and interactions with other molecules such as proteins and small molecule drugs. This guide provides a comprehensive overview of the chemical and chemo-enzymatic methods for the synthesis of ¹⁵N-labeled deoxyadenosine (B7792050), a critical component of DNA. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in the preparation of these essential labeled compounds.

Introduction to ¹⁵N-Labeled Deoxyadenosine

Deoxyadenosine is a purine (B94841) nucleoside composed of an adenine (B156593) base attached to a deoxyribose sugar. The adenine base contains five nitrogen atoms at positions 1, 3, 6 (exocyclic amino group), 7, and 9. Specific labeling of these nitrogen positions with ¹⁵N allows for the precise study of their roles in biological processes. For instance, labeling the N1 and N6 positions is crucial for investigating Watson-Crick base pairing, while labeling the N7 position can provide insights into Hoogsteen base pairing and interactions with metal ions and alkylating agents.[1][2][3]

The synthesis of ¹⁵N-labeled deoxyadenosine can be achieved through various chemical and enzymatic strategies. The choice of method often depends on the desired labeling position, the required isotopic enrichment, and the available starting materials. This guide will focus on established methods for the site-specific incorporation of ¹⁵N into the adenine ring and the exocyclic amino group of deoxyadenosine.

Synthetic Strategies and Experimental Protocols

The synthesis of ¹⁵N-labeled deoxyadenosine can be broadly categorized into chemical synthesis, enzymatic synthesis, and chemo-enzymatic approaches that combine both.

Chemical Synthesis of ¹⁵N-Labeled Adenine Precursors

A common strategy involves the synthesis of the ¹⁵N-labeled adenine base first, followed by its glycosylation to form the deoxyadenosine nucleoside.

The synthesis of [7-¹⁵N]-adenine can be achieved from 4,6-diaminopyrimidine (B116622). The key step is the introduction of the ¹⁵N at the 7-position through a nitrosation reaction followed by reduction and ring closure.[1]

Experimental Protocol: Synthesis of [7-¹⁵N]-Adenine [1]

  • Nitrosation: 4,6-diaminopyrimidine is reacted with [¹⁵N]sodium nitrite (B80452) in the presence of an acid to form 4,6-diamino-5-[¹⁵N]nitrosopyrimidine.

  • Reduction: The nitroso group is then reduced to an amino group using a reducing agent like sodium dithionite (B78146) or through catalytic hydrogenation to yield 4,5,6-[5-¹⁵N]triaminopyrimidine.

  • Ring Closure: The resulting triaminopyrimidine is cyclized with a suitable one-carbon source, such as diethoxymethyl acetate (B1210297) or triethyl orthoformate, to form the imidazole (B134444) ring, yielding [7-¹⁵N]-adenine.

Similar strategies involving pyrimidine (B1678525) precursors and ¹⁵N-labeled reagents can be employed to synthesize adenine with ¹⁵N at the N1, N3, and N6 positions. For instance, the synthesis of [1-¹⁵N]- and [6-¹⁵N]-adenine can be achieved from deoxyadenosine itself through a series of chemical transformations.[2] The synthesis of [3-¹⁵N]-deoxyadenosine has also been reported.[4]

Enzymatic and Chemo-Enzymatic Synthesis of ¹⁵N-Labeled Deoxyadenosine

Enzymatic methods offer high specificity and milder reaction conditions compared to purely chemical syntheses. Chemo-enzymatic approaches leverage the strengths of both methodologies.[5][6] A prevalent chemo-enzymatic strategy involves the use of a purine nucleoside phosphorylase (PNP) to catalyze the transfer of a deoxyribose group from a donor nucleoside to a pre-synthesized ¹⁵N-labeled purine base.[7]

Experimental Protocol: Chemo-enzymatic Synthesis of [7-¹⁵N]-Deoxyadenosine [1][7]

  • Chemical Synthesis of [7-¹⁵N]-Adenine: The labeled base is first synthesized chemically as described in section 2.1.1.

  • Enzymatic Transglycosylation: [7-¹⁵N]-Adenine is then incubated with a deoxyribose donor, such as 7-methyldeoxyguanosine or thymidine, in the presence of purine nucleoside phosphorylase (PNP). The enzyme catalyzes the transfer of the deoxyribose moiety to the N9 position of the labeled adenine, forming [7-¹⁵N]-deoxyadenosine. The reaction is typically carried out in a buffered aqueous solution at a controlled temperature (e.g., 30-37 °C).

  • Purification: The resulting [7-¹⁵N]-deoxyadenosine is purified from the reaction mixture using techniques like high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The efficiency of the synthesis of ¹⁵N-labeled deoxyadenosine is a critical factor for its practical application. The following tables summarize the reported yields for various synthetic routes.

Table 1: Reported Yields for the Chemical Synthesis of ¹⁵N-Labeled Adenine Derivatives

Labeled PositionStarting MaterialKey ReagentOverall Yield (%)Reference
[7-¹⁵N]-Adenine4,6-Diaminopyrimidine[¹⁵N]NaNO₂Good to Excellent[1]
[1-¹⁵N]-AdenosineInosine¹⁵NH₃-[2]
[6-¹⁵N]-AdenosineInosine¹⁵NH₄Cl-[2]

Table 2: Reported Yields for the Chemo-Enzymatic Synthesis of ¹⁵N-Labeled Deoxyadenosine

Labeled PositionLabeled BaseDeoxyribose DonorEnzymeYield (%)Reference
[7-¹⁵N]-Deoxyadenosine[7-¹⁵N]-Adenine7-MethyldeoxyguanosinePNPHigh[1][7]
[1-¹⁵N]-Deoxyadenosine[1-¹⁵N]-AdenineThymidinePNP--
[6-¹⁵N]-Deoxyadenosine[6-¹⁵N]-AdenineThymidinePNP--

Note: Specific yield percentages are often dependent on the reaction scale and purification methods and may vary.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways described in this guide.

Synthesis_of_7_15N_Deoxyadenosine cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis 4,6-Diaminopyrimidine 4,6-Diaminopyrimidine 4,6-Diamino-5-[15N]nitrosopyrimidine 4,6-Diamino-5-[15N]nitrosopyrimidine 4,6-Diaminopyrimidine->4,6-Diamino-5-[15N]nitrosopyrimidine [15N]NaNO2 4,5,6-[5-15N]Triaminopyrimidine 4,5,6-[5-15N]Triaminopyrimidine 4,6-Diamino-5-[15N]nitrosopyrimidine->4,5,6-[5-15N]Triaminopyrimidine Reduction [7-15N]-Adenine [7-15N]-Adenine 4,5,6-[5-15N]Triaminopyrimidine->[7-15N]-Adenine Ring Closure [7-15N]-Deoxyadenosine [7-15N]-Deoxyadenosine [7-15N]-Adenine->[7-15N]-Deoxyadenosine PNP Deoxyribose_Donor Deoxyribose Donor (e.g., Thymidine) Deoxyribose_Donor->[7-15N]-Deoxyadenosine PNP

Caption: Workflow for the chemo-enzymatic synthesis of [7-¹⁵N]-deoxyadenosine.

Synthesis_of_1_and_6_15N_Deoxyadenosine Deoxyadenosine Deoxyadenosine Intermediate_A Protected Deoxyadenosine Intermediate Deoxyadenosine->Intermediate_A [6-15N]-Deoxyadenosine [6-15N]-Deoxyadenosine Intermediate_A->[6-15N]-Deoxyadenosine Reaction with [15N]H3 Dimroth_Rearrangement_Intermediate Intermediate for Dimroth Rearrangement [6-15N]-Deoxyadenosine->Dimroth_Rearrangement_Intermediate [1-15N]-Deoxyadenosine [1-15N]-Deoxyadenosine Dimroth_Rearrangement_Intermediate->[1-15N]-Deoxyadenosine Dimroth Rearrangement

Caption: Chemical synthesis pathway for [1-¹⁵N]- and [6-¹⁵N]-deoxyadenosine.

Conclusion

The synthesis of ¹⁵N-labeled deoxyadenosine is a well-established field with a variety of robust chemical and chemo-enzymatic methods available to researchers. The choice of the synthetic route depends on the specific labeling position and the desired scale of the synthesis. The protocols and data presented in this guide provide a solid foundation for laboratories aiming to produce their own ¹⁵N-labeled deoxyadenosine for advanced NMR studies and other applications in drug discovery and molecular biology. The continued development of more efficient and cost-effective labeling strategies will further expand the utility of these powerful molecular probes.

References

An In-depth Technical Guide to 2'-Deoxyadenosine-15N1: Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and stability of 2'-Deoxyadenosine-15N1, an isotopically labeled nucleoside crucial for a variety of research applications, including metabolic studies, drug development, and elucidation of DNA damage pathways. This document details the molecule's structural features, its stability under various conditions, and the experimental protocols used to assess these characteristics.

Structure of this compound

2'-Deoxyadenosine (B1664071) is a fundamental component of deoxyribonucleic acid (DNA). It consists of an adenine (B156593) base attached to a deoxyribose sugar moiety. The "-15N1" designation indicates that the nitrogen atom at position 1 of the adenine ring is the heavy isotope ¹⁵N, as opposed to the more common ¹⁴N. This isotopic labeling is critical for studies employing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking and quantification of the molecule and its metabolites.

The key structural features of 2'-Deoxyadenosine are outlined in the table below. The isotopic substitution at the N1 position does not significantly alter the bond lengths, bond angles, or the overall three-dimensional conformation of the molecule compared to its unlabeled counterpart.

FeatureDescription
Systematic Name 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-9H-purin-6-amine-1-¹⁵N
Chemical Formula C₁₀H₁₃¹⁵NN₄O₃
Molecular Weight Approximately 252.24 g/mol
Core Components Adenine (with ¹⁵N at N1), Deoxyribose
Key Bonds N-glycosidic bond between the adenine N9 and the deoxyribose C1'

Stability of this compound

The stability of this compound is comparable to that of unlabeled 2'-deoxyadenosine, as the isotopic substitution at a single nitrogen atom does not significantly impact its chemical reactivity. The primary route of degradation for 2'-deoxyadenosine is the hydrolysis of the N-glycosidic bond, which is susceptible to cleavage under acidic conditions.

pH-Dependent Stability

Table 1: Hydrolytic Stability of 2-chloro-2'-deoxyadenosine at 37°C [1]

pHHalf-life (t₁/₂)
10.37 hours
21.6 hours

It is important to note that 2'-deoxyadenosine is generally stable under ambient conditions when stored as a solid.[1] However, in solution, especially at acidic pH, degradation can be significant.

Enzymatic Stability

In biological systems, 2'-deoxyadenosine can be metabolized by various enzymes. A key enzyme in its catabolism is adenosine (B11128) deaminase (ADA), which catalyzes the deamination of 2'-deoxyadenosine to 2'-deoxyinosine. The presence of ADA can significantly reduce the half-life of 2'-deoxyadenosine in cellular and in vivo systems.

Experimental Protocols

Determination of Hydrolytic Stability

A common method to assess the hydrolytic stability of nucleosides like this compound involves incubation in buffers of varying pH and temperature, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-Based Stability Assay

  • Sample Preparation: Prepare solutions of this compound in buffers of desired pH (e.g., pH 1, 2, 4, 7, 10).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C, 50°C, 70°C).

  • Time-Point Sampling: At specific time intervals, withdraw aliquots from each solution.

  • Quenching: Immediately neutralize or freeze the aliquots to stop the degradation reaction.

  • HPLC Analysis: Analyze the samples using a reverse-phase HPLC system with a suitable column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detector set to the absorbance maximum of 2'-deoxyadenosine (approximately 260 nm).

  • Data Analysis: Quantify the peak area of the remaining this compound at each time point. The degradation kinetics and half-life can be calculated by plotting the natural logarithm of the concentration versus time.

Analysis of Enzymatic Degradation

To study the enzymatic degradation of this compound, it can be incubated with purified enzymes or cell extracts, and the formation of metabolites can be monitored over time.

Protocol: In Vitro Enzymatic Degradation Assay

  • Reaction Mixture: Prepare a reaction mixture containing this compound, the enzyme of interest (e.g., adenosine deaminase), and a suitable buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Time-Point Sampling and Quenching: At various time points, stop the reaction, typically by adding a strong acid (e.g., perchloric acid) or by heat inactivation.

  • Sample Preparation: Neutralize the quenched samples and centrifuge to remove precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the parent compound (this compound) and its metabolites (e.g., 2'-deoxyinosine-15N1). The use of the ¹⁵N label provides a distinct mass shift, facilitating unambiguous identification and quantification.

Visualizations

Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A This compound Stock Solution C Incubation at Constant Temperature A->C B Buffer Preparation (Varying pH) B->C D Time-Point Sampling & Quenching C->D aliquots E HPLC or LC-MS/MS Analysis D->E F Data Processing & Kinetic Analysis E->F

A typical workflow for the stability analysis of this compound.
Signaling Pathway of 2'-Deoxyadenosine-Induced Apoptosis

2'-Deoxyadenosine, particularly in combination with an adenosine deaminase inhibitor, can induce apoptosis in certain cell types. The following diagram illustrates a simplified signaling pathway for this process.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular dA 2'-Deoxyadenosine dA_in 2'-Deoxyadenosine dA->dA_in Nucleoside Transporter dAMP dAMP dA_in->dAMP Deoxyadenosine Kinase dADP dADP dAMP->dADP dATP dATP dADP->dATP RNR Ribonucleotide Reductase dATP->RNR Inhibition Apaf1 Apaf-1 dATP->Apaf1 Activation Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Simplified signaling pathway of 2'-deoxyadenosine-induced apoptosis.

References

An In-Depth Technical Guide to the Natural Abundance of ¹⁵N in Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the stable isotope Nitrogen-15 (¹⁵N) in nucleosides, the fundamental building blocks of DNA and RNA. Understanding the natural isotopic distribution of nitrogen within these biomolecules is crucial for a variety of research applications, including metabolic tracing, nutritional studies, and the development of novel therapeutic agents. This document details the quantitative abundance of ¹⁵N in nucleosides, outlines the experimental protocols for their determination, and illustrates the underlying biochemical pathways.

Quantitative Data on the Natural Abundance of ¹⁵N in Deoxyribonucleosides

The natural abundance of ¹⁵N is approximately 0.3663% of all nitrogen atoms, with the vast majority being ¹⁴N.[1] Variations in this abundance, arising from isotopic fractionation during metabolic processes, are typically expressed in delta notation (δ¹⁵N) in parts per thousand (‰) relative to the international standard, atmospheric air.

Recent high-precision studies have successfully characterized the δ¹⁵N values of deoxyribonucleosides derived from mammalian DNA. A significant finding is the considerable intramolecular variation of δ¹⁵N, spanning over 40‰.[2][3] The purine (B94841) nucleosides, deoxyadenosine (B7792050) and deoxyguanosine, are notably depleted in ¹⁵N compared to the pyrimidine (B1678525) nucleosides, deoxythymidine and deoxycytidine.[3]

The following table summarizes the reported δ¹⁵N values for the four deoxyribonucleosides isolated from guinea pig cerebellar DNA.[3]

DeoxyribonucleosideAbbreviationδ¹⁵N (‰ vs. Air)Standard Deviation (‰)
DeoxythymidinedT+1.40.4
DeoxycytidinedC-2.10.9
DeoxyadenosinedA-7.20.3
DeoxyguanosinedG-10.40.5

Data sourced from Fogel et al. (2011).[2][3]

Experimental Protocols for Determining ¹⁵N Abundance in Nucleosides

The determination of the natural abundance of ¹⁵N in nucleosides is a multi-step process that involves the isolation and purification of DNA or RNA, enzymatic hydrolysis to individual nucleosides, and subsequent analysis by either Isotope Ratio Mass Spectrometry (IRMS) or Nuclear Magnetic Resonance (NMR) Spectroscopy.

Sample Preparation: Enzymatic Hydrolysis of DNA/RNA

A critical step in the analysis of ¹⁵N abundance in nucleosides is the complete and gentle hydrolysis of DNA or RNA into its constituent nucleoside monomers. Enzymatic digestion is the preferred method to avoid isotopic fractionation that can occur with harsh chemical hydrolysis.

Objective: To hydrolyze purified DNA or RNA into individual nucleosides for isotopic analysis.

Materials:

  • Purified DNA or RNA sample

  • Nuclease P1

  • Alkaline Phosphatase

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

  • Tris-HCl buffer (pH 8.0)

  • Ultra-pure water

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • Denaturation: Dissolve the purified DNA/RNA sample in ammonium acetate buffer. Heat the sample at 100°C for 3 minutes to denature the nucleic acids, then immediately place on ice to prevent re-annealing.

  • Nuclease P1 Digestion: Add Nuclease P1 to the denatured sample. Incubate at 37°C for 2 hours. This enzyme will digest the nucleic acids into 5'-mononucleotides.

  • Alkaline Phosphatase Digestion: Adjust the pH of the solution to approximately 8.0 by adding Tris-HCl buffer. Add alkaline phosphatase to the mixture. Incubate at 37°C for an additional 2 hours. This enzyme will dephosphorylate the mononucleotides to yield free nucleosides.

  • Enzyme Inactivation: Stop the reaction by heating the sample at 100°C for 5 minutes.

  • Purification: The resulting mixture of nucleosides can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC) to separate the individual nucleosides for analysis.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the most common and precise method for determining the δ¹⁵N values of bulk organic matter and purified compounds. The technique involves the complete combustion of the sample to N₂ gas, which is then introduced into the mass spectrometer.

Objective: To determine the ¹⁵N/¹⁴N ratio of purified nucleosides.

Instrumentation:

  • Elemental Analyzer (EA) coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS)

  • Tin capsules for solid samples or a liquid injection system

Procedure:

  • Sample Loading: An accurately weighed amount of the purified nucleoside sample is placed into a tin capsule.

  • Combustion: The capsule is dropped into a high-temperature (typically >1000°C) combustion furnace in the elemental analyzer. The sample is flash-combusted in the presence of oxygen, converting all nitrogen into nitrogen oxides (NOₓ).

  • Reduction: The combustion gases are then passed through a reduction furnace containing copper, which reduces the NOₓ to N₂ gas.

  • Gas Chromatography: The N₂ gas is separated from other combustion products (CO₂, H₂O) using a gas chromatography column.

  • Mass Spectrometry: The purified N₂ gas is introduced into the ion source of the IRMS. The gas is ionized, and the resulting ions (masses 28 for ¹⁴N¹⁴N, 29 for ¹⁴N¹⁵N, and 30 for ¹⁵N¹⁵N) are separated by a magnetic field and detected.

  • Data Analysis: The ratio of the ion beams (m/z 29 to m/z 28) is measured and compared to that of a reference gas (calibrated against atmospheric N₂) to calculate the δ¹⁵N value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to study ¹⁵N at natural abundance, providing information about the chemical environment of each nitrogen atom within the nucleoside. However, the low natural abundance and low gyromagnetic ratio of ¹⁵N make this technique less sensitive than IRMS for determining bulk isotopic ratios.

Objective: To observe the ¹⁵N signals at natural abundance and determine their chemical shifts.

Instrumentation:

  • High-field NMR spectrometer equipped with a sensitive cryoprobe.

Procedure:

  • Sample Preparation: Dissolve the purified nucleoside in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectrum. These are 2D NMR experiments that detect the correlation between protons and their directly bonded or long-range coupled ¹⁵N nuclei.

  • Spectral Analysis: The resulting spectrum will show cross-peaks corresponding to each unique nitrogen atom in the nucleoside. The chemical shift of the ¹⁵N nucleus provides information about its electronic environment. While quantitative δ¹⁵N values are not directly obtained, the chemical shifts can be used for structural and dynamic studies.

Biochemical Pathways and Isotopic Fractionation

The observed differences in the natural abundance of ¹⁵N among nucleosides are a result of isotopic fractionation during their biosynthesis. The nitrogen atoms in purine and pyrimidine rings are derived from different amino acid precursors.

Metabolic Origins of Nitrogen in Purine and Pyrimidine Rings

The following diagram illustrates the sources of nitrogen atoms in the purine and pyrimidine rings.

Caption: Metabolic sources of nitrogen atoms in purine and pyrimidine rings.

Enzymatic reactions involved in the transfer of these nitrogen atoms can exhibit kinetic isotope effects, where reactions involving the lighter ¹⁴N isotope proceed at a slightly faster rate than those with the heavier ¹⁵N isotope. This leads to a depletion of ¹⁵N in the products relative to the substrates, contributing to the observed variations in δ¹⁵N values among the nucleosides.

Experimental Workflow for ¹⁵N Analysis of Nucleosides

The overall workflow for determining the natural abundance of ¹⁵N in nucleosides from a biological sample is depicted in the following diagram.

Experimental_Workflow Workflow for δ¹⁵N Analysis of Nucleosides Sample Biological Sample (Tissue, Cells, etc.) Extraction DNA/RNA Extraction and Purification Sample->Extraction Hydrolysis Enzymatic Hydrolysis Extraction->Hydrolysis Separation HPLC Purification of Individual Nucleosides Hydrolysis->Separation IRMS EA-IRMS Analysis Separation->IRMS NMR NMR Spectroscopy Separation->NMR Data δ¹⁵N Data (‰ vs. Air) IRMS->Data ChemShift ¹⁵N Chemical Shifts NMR->ChemShift

Caption: Experimental workflow for δ¹⁵N analysis of nucleosides.

Applications in Research and Drug Development

The ability to precisely measure the natural abundance of ¹⁵N in nucleosides has several important applications:

  • Metabolic Flux Analysis: By tracing the incorporation of ¹⁵N-labeled precursors into DNA and RNA, researchers can elucidate the dynamics of nucleotide metabolism in healthy and diseased states.

  • Nutritional Science: The δ¹⁵N values of nucleosides can reflect the isotopic composition of dietary nitrogen sources, providing insights into nutrient assimilation and utilization.

  • Drug Development: Understanding the metabolic pathways of nucleosides is critical for the design and evaluation of nucleoside analog drugs used in antiviral and anticancer therapies. Isotope tracing can be used to monitor the metabolic fate and mechanism of action of these drugs.

  • Forensic and Ecological Studies: The isotopic signatures of tissues can be used to determine the diet and geographic origin of organisms.

Conclusion

The study of the natural abundance of ¹⁵N in nucleosides is a powerful tool for a wide range of scientific disciplines. While quantitative data for deoxyribonucleosides are now available, further research is needed to characterize the δ¹⁵N values of ribonucleosides. The experimental protocols outlined in this guide provide a robust framework for conducting such analyses. As analytical techniques continue to improve in sensitivity and precision, the application of stable isotope analysis to the building blocks of life will undoubtedly yield new and exciting insights into biology, medicine, and beyond.

References

The Molecular Architecture of Deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Deoxyadenosine (B7792050) in DNA Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyadenosine, a fundamental constituent of deoxyribonucleic acid (DNA), plays a pivotal role in the storage and transfer of genetic information. As a deoxyribonucleoside, it is composed of the purine (B94841) base adenine (B156593) linked to a deoxyribose sugar.[1][2][3] Its precise structural and chemical properties are critical for the formation of the DNA double helix, its stability, and its function as the blueprint of life. This technical guide provides a comprehensive examination of the role of deoxyadenosine in DNA structure, presenting quantitative data, detailed experimental protocols for its study, and visual representations of key molecular interactions and workflows.

Deoxyadenosine is a derivative of the ribonucleoside adenosine, distinguished by the absence of a hydroxyl (-OH) group at the 2' position of its pentose (B10789219) sugar, which is instead a hydrogen (-H) atom.[1][4] This deoxyribose sugar is linked to the nitrogenous base, adenine, via a β-N-glycosidic bond between the 1' carbon of the sugar and the N9 nitrogen of the purine.[5][6][7] The addition of one or more phosphate (B84403) groups to the 5' carbon of the deoxyribose sugar transforms the nucleoside into a nucleotide, such as deoxyadenosine monophosphate (dAMP), which is the monomeric unit incorporated into the DNA polymer.[2][8]

cluster_Adenine Adenine (Purine Base) cluster_Deoxyribose Deoxyribose Sugar Adenine_img Deoxyribose_img Adenine_img->Deoxyribose_img β-N-Glycosidic Bond (C1' to N9) caption Figure 1: Molecular structure of deoxyadenosine.

Figure 1: Molecular structure of deoxyadenosine.

Deoxyadenosine's Role in the DNA Double Helix

The structure and stability of the DNA double helix are critically dependent on the specific interactions involving deoxyadenosine. Its primary roles include base pairing with deoxythymidine and forming the phosphodiester backbone.

Watson-Crick Base Pairing

Deoxyadenosine forms a specific base pair with deoxythymidine (T) through two hydrogen bonds.[1][2] This "A-T" pairing is a cornerstone of the DNA structure, ensuring the complementary nature of the two DNA strands. The relative weakness of the two hydrogen bonds in A-T pairs compared to the three in guanine-cytosine (G-C) pairs results in regions of DNA rich in A-T pairs having lower thermal stability.[9][10]

dA Deoxyadenosine (A) dT Deoxythymidine (T) dA->dT H-Bond 1 dA->dT H-Bond 2 caption Figure 2: Hydrogen bonding in a deoxyadenosine-deoxythymidine (A-T) base pair.

Figure 2: Hydrogen bonding in a deoxyadenosine-deoxythymidine (A-T) base pair.
The Phosphodiester Backbone

The backbone of a DNA strand is a polymer of nucleotides linked by phosphodiester bonds.[11][12] These bonds form between the 3' hydroxyl group of the deoxyribose sugar of one nucleotide and the 5' phosphate group of the adjacent nucleotide.[11][13] This 3'-5' phosphodiester linkage gives the DNA strand its directionality.[14] The formation of this bond is a condensation reaction, catalyzed by DNA polymerase, where a molecule of water is eliminated.[14][15]

node_prev Previous Nucleotide Phosphate Deoxyribose 3'-OH node_da Deoxyadenosine Monophosphate (dAMP) 5'-Phosphate Deoxyribose 3'-OH node_prev:h->node_da:p Phosphodiester Bond Formation node_next Next Nucleotide 5'-Phosphate Deoxyribose 3'-OH node_da:h->node_next:p Phosphodiester Bond Formation caption Figure 3: Formation of the phosphodiester backbone with deoxyadenosine.

Figure 3: Formation of the phosphodiester backbone with deoxyadenosine.

Quantitative Data

The precise geometry and thermodynamics of deoxyadenosine's interactions are crucial for accurate molecular modeling and drug design.

Bond Lengths and Angles

The following table summarizes key bond lengths within the A-T base pair, derived from crystallographic and computational studies.[16][17][18]

Bond DescriptionAtoms InvolvedTypical Bond Length (Å)
N-Glycosidic BondAdenine N9 - Deoxyribose C1'~1.47
Hydrogen Bond 1Adenine N6-H --- Thymine O4~2.8-3.0
Hydrogen Bond 2Adenine N1 --- Thymine N3-H~2.8-3.0
C-C bond in Adenine ringC4-C5~1.39
C-N bond in Adenine ringN1-C2~1.34

Table 1: Key bond lengths associated with deoxyadenosine in an A-T base pair.

Thermodynamic Stability

The stability of DNA duplexes is sequence-dependent. The thermodynamic parameters for the formation of A-T pairs contribute to the overall stability of the helix. These values are essential for predicting DNA melting temperatures and designing oligonucleotide probes and primers.[19][20][21]

Thermodynamic ParameterSymbolValue for an A-T pairUnits
Enthalpy ChangeΔH°-6.8 to -7.3kcal/mol
Entropy ChangeΔS°-18.2 to -18.5cal/mol·K
Gibbs Free Energy Change (at 37°C)ΔG°~ -1.0 to -1.5kcal/mol

Table 2: Representative thermodynamic parameters for a terminal dA-dT base pair in a DNA duplex. Values can vary with sequence context and ionic strength.[19][22]

Experimental Protocols for Studying DNA Structure

Several key experimental techniques are employed to elucidate the structure of DNA and the role of its components, including deoxyadenosine.

cluster_Xray X-ray Crystallography cluster_NMR NMR Spectroscopy X1 Synthesize & Purify DNA X2 Crystallize DNA X1->X2 X3 Expose to X-rays X2->X3 X4 Collect Diffraction Pattern X3->X4 X5 Calculate Electron Density Map X4->X5 X6 Build Atomic Model (Solid State) X5->X6 N1 Synthesize & Purify DNA (with isotope labeling, e.g., 13C, 15N) N2 Dissolve in Solution N1->N2 N3 Place in Magnetic Field N2->N3 N4 Acquire NMR Spectra (e.g., NOESY) N3->N4 N5 Assign Resonances & Measure Distances N4->N5 N6 Calculate Structure Ensemble (Solution State) N5->N6 start DNA Sample start->X1 start->N1 caption Figure 4: High-level workflow for DNA structure determination.

Figure 4: High-level workflow for DNA structure determination.
X-ray Crystallography

X-ray crystallography provides high-resolution, static structures of DNA molecules.[23][24]

  • Oligonucleotide Synthesis and Purification: The target DNA sequence is chemically synthesized and purified to homogeneity.

  • Crystallization: The purified DNA is crystallized by slowly varying conditions (e.g., salt concentration, pH, temperature) to find an optimal state for crystal growth.

  • X-ray Diffraction: The crystal is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays onto a detector, creating a characteristic pattern of spots.[25][26][27]

  • Data Processing and Structure Solution: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule.

  • Model Building and Refinement: An atomic model of the DNA is built into the electron density map and refined to best fit the experimental data, yielding a final three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure and dynamics of DNA in solution, which can be more representative of its biological state.[28][29][30]

  • Sample Preparation: The DNA oligonucleotide is synthesized, often incorporating stable isotopes such as ¹³C and ¹⁵N to improve signal resolution. The sample is then dissolved in a suitable buffer.[30]

  • Data Acquisition: The sample is placed in a strong magnetic field and subjected to pulses of radiofrequency energy. The response of the atomic nuclei is recorded over time. A series of experiments, such as COSY, TOCSY, and NOESY, are performed to establish through-bond and through-space connectivities.

  • Spectral Assignment: The signals (resonances) in the NMR spectra are assigned to specific protons and other nuclei within the DNA molecule.[29]

  • Structural Restraint Generation: The Nuclear Overhauser Effect (NOE) is used to measure distances between protons that are close in space (< 5 Å). This provides a set of distance restraints. Other parameters provide information on bond angles.

  • Structure Calculation: Computational methods are used to generate a family of 3D structures that satisfy the experimental restraints. The resulting ensemble of structures represents the dynamic nature of the DNA molecule in solution.[30][31]

Chemical Synthesis of Oligonucleotides (Phosphoramidite Method)

The ability to chemically synthesize custom DNA sequences is fundamental to their study. The phosphoramidite (B1245037) method is the standard automated process.[32][33][34][35]

Start Start with Nucleoside on Solid Support Step1 1. Detritylation (De-blocking) Removes 5'-DMT protecting group Start->Step1 Step2 2. Coupling Adds next phosphoramidite monomer Step1->Step2 Step3 3. Capping Blocks unreacted 5'-OH groups Step2->Step3 Step4 4. Oxidation Stabilizes phosphite (B83602) to phosphate Step3->Step4 Step4->Step1 Repeat for next base End Cleavage & Deprotection Step4->End Final Cycle caption Figure 5: The automated phosphoramidite synthesis cycle.

Figure 5: The automated phosphoramidite synthesis cycle.

The synthesis cycle for adding one nucleotide (including deoxyadenosine) involves four key steps:[33][36]

  • De-blocking (Detritylation): An acid, such as trichloroacetic acid, is used to remove the dimethoxytrityl (DMT) protecting group from the 5' hydroxyl of the nucleotide bound to the solid support. This exposes a reactive hydroxyl group.

  • Coupling: The next protected nucleoside phosphoramidite monomer (e.g., a deoxyadenosine phosphoramidite) is activated by a catalyst like tetrazole and added to the column. It couples with the free 5' hydroxyl group of the growing chain.

  • Capping: To prevent the growth of failure sequences, any unreacted 5' hydroxyl groups are permanently blocked ("capped") using reagents like acetic anhydride.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphotriester using an oxidizing agent, typically iodine in the presence of water.

This four-step cycle is repeated for each nucleotide in the desired sequence. Finally, the completed oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.

References

The Double-Edged Sword: A Technical Guide to the Biological Significance of 2'-Deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxyadenosine (B1664071), a fundamental building block of deoxyribonucleic acid (DNA), plays a central and multifaceted role in cellular physiology. Beyond its structural contribution to the genome, its metabolic flux and intracellular concentrations are tightly regulated, and dysregulation can lead to profound biological consequences. This technical guide provides an in-depth exploration of the biological significance of 2'-deoxyadenosine, from its essential role in DNA synthesis to its critical involvement in programmed cell death and immunodeficiency. We delve into the molecular mechanisms that underpin its physiological and pathological effects, present key quantitative data, and provide detailed experimental protocols for its study. This document serves as a comprehensive resource for researchers and drug development professionals investigating the intricate biology of this vital nucleoside.

The Core Biological Functions of 2'-Deoxyadenosine

2'-Deoxyadenosine is a deoxyribonucleoside composed of an adenine (B156593) base attached to a deoxyribose sugar.[1] Its most well-understood role is as a precursor for the synthesis of deoxyadenosine (B7792050) triphosphate (dATP), one of the four essential building blocks of DNA.[2][3] During DNA replication, DNA polymerases incorporate dATP into the growing DNA strand opposite to thymine (B56734) residues, thereby encoding genetic information.[2][3]

Beyond this canonical function, the metabolism of 2'-deoxyadenosine is a critical checkpoint in cellular homeostasis. The enzyme adenosine (B11128) deaminase (ADA) plays a pivotal role in purine (B94841) metabolism by catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively.[4][5] This process prevents the accumulation of deoxyadenosine and its metabolites.

The Pathophysiology of 2'-Deoxyadenosine Accumulation: Adenosine Deaminase (ADA) Deficiency

The critical importance of 2'-deoxyadenosine homeostasis is starkly illustrated in the genetic disorder Adenosine Deaminase (ADA) deficiency.[6] In the absence of functional ADA, 2'-deoxyadenosine accumulates in various tissues and bodily fluids.[7][8] This accumulation leads to a cascade of toxic effects, primarily impacting the immune system.[4][7][9]

Immature lymphocytes are particularly vulnerable to the toxic effects of elevated 2'-deoxyadenosine.[9][10] The excess 2'-deoxyadenosine is readily phosphorylated to dATP, leading to a massive increase in the intracellular dATP pool.[4][11][12] This accumulation of dATP has several detrimental consequences:

  • Inhibition of Ribonucleotide Reductase: dATP is a potent allosteric inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[4][6] This inhibition leads to a depletion of other deoxyribonucleoside triphosphates (dCTP, dGTP, and dTTP), which are essential for DNA synthesis and repair, ultimately halting cell division.[4][11]

  • Induction of Apoptosis: High levels of dATP can directly trigger the intrinsic pathway of apoptosis.[4] dATP, in conjunction with cytochrome c released from the mitochondria, binds to and activates Apaf-1 (Apoptotic protease-activating factor 1), leading to the formation of the apoptosome.[2][3][13] This complex then activates caspase-9, which in turn activates executioner caspases like caspase-3, culminating in programmed cell death.[2][3]

  • DNA Strand Breaks: The imbalance in dNTP pools and inhibition of DNA repair mechanisms contribute to the accumulation of DNA strand breaks, further promoting apoptosis.[14]

The profound lymphotoxicity resulting from these mechanisms leads to Severe Combined Immunodeficiency (SCID), characterized by a lack of functional T and B lymphocytes and extreme susceptibility to infections.[6][7][9][15]

The Role of 2'-Deoxyadenosine in Apoptosis and Cancer Therapy

The potent pro-apoptotic effects of 2'-deoxyadenosine and its analogs have been harnessed for therapeutic purposes, particularly in the treatment of hematological malignancies. Analogs such as Cladribine (2-chloro-2'-deoxyadenosine) are resistant to deamination by ADA and are selectively toxic to lymphocytes and other susceptible cancer cells.[14][16]

The mechanism of action of these analogs mirrors that of deoxyadenosine toxicity in ADA deficiency, involving intracellular phosphorylation, accumulation of the corresponding triphosphate, inhibition of DNA synthesis, and induction of apoptosis.[14][16] These drugs have shown significant efficacy in treating hairy cell leukemia, chronic lymphocytic leukemia, and certain lymphomas.

Quantitative Data on 2'-Deoxyadenosine and its Analogs

The following tables summarize key quantitative data related to the biological effects of 2'-deoxyadenosine and its derivatives.

Table 1: Intracellular dATP Concentrations in Health and Disease

ConditionCell TypedATP ConcentrationReference
NormalMouse Mammary Tumor FM3A cellsBaseline[11]
3 mM deoxyadenosine treatmentMouse Mammary Tumor FM3A cells100-fold increase[11]
ADA DeficiencyErythrocytesMarkedly elevated[8][17]

Table 2: Cytotoxicity of 2'-Deoxyadenosine Analogs in Cancer Cell Lines

CompoundCell LineIC50 ValueReference
Ferra bis(dicarbollide) (Compound 2)A2780cisR (Ovarian Cancer)55 ± 7.3 µM[18]
Ferra bis(dicarbollide) (Compound 2)A2780cis (Ovarian Cancer)90 ± 11 µM[18]
N6-modified 2'-deoxyadenosine (Compound 15)A2780cis (Ovarian Cancer)Twice as toxic as parent compound[18]
(E)-Fluorobutenol analogue (Compound 8a)HIV-1 in ATH8 cells~100 µM[19]
Compound 11L1210 (Murine Leukemia)89 µM[19]
Compound 8dL1210 (Murine Leukemia)60 µM[19]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological effects of 2'-deoxyadenosine.

Quantification of 2'-Deoxyadenosine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of 2'-deoxyadenosine in biological samples.

Objective: To quantify the concentration of 2'-deoxyadenosine in cell lysates or plasma.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • 2'-Deoxyadenosine standard

  • Perchloric acid or trichloroacetic acid for protein precipitation

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For cell pellets: Lyse cells in a suitable buffer and precipitate proteins using an equal volume of ice-cold 10% perchloric acid.

    • For plasma: Precipitate proteins with an equal volume of ice-cold 10% perchloric acid.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize with a potassium hydroxide (B78521) solution.

  • Filtration: Filter the neutralized supernatant through a 0.22 µm filter before injection into the HPLC system.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the prepared sample.

    • Elute the analytes using a gradient of increasing Mobile Phase B.

    • Monitor the absorbance at 260 nm.

  • Quantification: Create a standard curve using known concentrations of the 2'-deoxyadenosine standard. Determine the concentration of 2'-deoxyadenosine in the samples by comparing their peak areas to the standard curve.[20][21][22][23]

Detection of Apoptosis using the TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[7][24][25]

Objective: To identify apoptotic cells in a cell culture or tissue section.

Materials:

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TdT reaction mix (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP)

  • Detection reagents (e.g., fluorescently labeled anti-BrdU antibody if using Br-dUTP)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Sample Preparation and Fixation:

    • For adherent cells: Wash with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[24][26]

    • For suspension cells: Centrifuge, wash with PBS, and fix as above.

    • For tissue sections: Deparaffinize and rehydrate if necessary, then fix.[24]

  • Permeabilization: Incubate the fixed cells or tissues in permeabilization solution for 5-15 minutes on ice (for cultured cells) or with a harsher treatment like Proteinase K for tissue sections.[7][24]

  • TdT Labeling:

    • Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.[24]

  • Detection:

    • If using a directly fluorescent dUTP, proceed to washing.

    • If using an indirectly labeled dUTP (like Br-dUTP), incubate with the corresponding labeled antibody for 1 hour at room temperature.[25]

  • Counterstaining and Mounting: Wash the samples and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the samples using a fluorescence microscope. Apoptotic cells will show fluorescence in the nucleus from the incorporated labeled dUTPs.[7]

Cytochrome c Release Assay

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, an early event in the intrinsic apoptotic pathway.[10][27][28]

Objective: To determine if a treatment induces the release of mitochondrial cytochrome c.

Materials:

  • Cell lysis buffer for cytosolic extraction

  • Mitochondrial isolation buffer

  • Dounce homogenizer

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-cytochrome c antibody

Procedure:

  • Cell Treatment: Treat cells with the experimental compound (e.g., 2'-deoxyadenosine) to induce apoptosis. Include an untreated control.

  • Cell Harvesting and Lysis: Harvest the cells and resuspend them in ice-cold cytosol extraction buffer. Homogenize the cells using a Dounce homogenizer.[27]

  • Fractionation:

    • Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.[10]

    • The resulting supernatant is the cytosolic fraction.

  • Mitochondrial Lysis: Resuspend the mitochondrial pellet in mitochondrial isolation buffer.

  • Western Blotting:

    • Determine the protein concentration of both the cytosolic and mitochondrial fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-cytochrome c antibody.

  • Analysis: An increase in the cytochrome c signal in the cytosolic fraction of treated cells compared to control cells indicates the release of cytochrome c from the mitochondria.[27]

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[29][30][31][32][33]

Objective: To quantify the activity of caspase-3 in cell lysates.

Materials:

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay)

  • Assay buffer

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells to induce apoptosis and prepare cell lysates as described in the cytochrome c release assay.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction:

    • In a 96-well plate, add a defined amount of protein from each lysate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[30][32]

    • Incubate the plate at 37°C for 1-2 hours.[29][30]

  • Measurement: Measure the absorbance (for colorimetric assays at 405 nm) or fluorescence at the appropriate wavelength using a microplate reader.[29][31]

  • Analysis: An increase in absorbance or fluorescence in the treated samples compared to the controls indicates an increase in caspase-3 activity.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of 2'-Deoxyadenosine-Induced Apoptosis

Deoxyadenosine_Apoptosis_Pathway cluster_metabolism Metabolism cluster_apoptosis Apoptosis Induction cluster_dna_synthesis DNA Synthesis Inhibition dA 2'-Deoxyadenosine (extracellular) dA_in 2'-Deoxyadenosine (intracellular) dA->dA_in Transport dAMP dAMP dA_in->dAMP Phosphorylation dInosine Deoxyinosine dA_in->dInosine Deamination dADP dADP dAMP->dADP Phosphorylation dATP dATP dADP->dATP Phosphorylation RNR Ribonucleotide Reductase dATP->RNR Inhibition Apaf1 Apaf-1 dATP->Apaf1 Binding & Activation dNTPs dNTP Pool (dCTP, dGTP, dTTP) RNR->dNTPs Production DNA_damage DNA Strand Breaks DNA_syn DNA Synthesis & Repair dNTPs->DNA_syn Apoptosis Apoptosis DNA_damage->Apoptosis Induction Apoptosome Apoptosome Formation Apaf1->Apoptosome CytC Cytochrome c (released) CytC->Apaf1 Binding & Activation Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Activation Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Activation Casp3->Apoptosis Execution ADA Adenosine Deaminase

Caption: Signaling pathway of 2'-Deoxyadenosine-induced apoptosis.

Experimental Workflow for Assessing 2'-Deoxyadenosine Cytotoxicity

Cytotoxicity_Workflow start Start: Cancer Cell Culture treatment Treat cells with varying concentrations of 2'-Deoxyadenosine +/- ADA inhibitor start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72h) treatment->incubation harvest Harvest Cells incubation->harvest analysis Perform Cytotoxicity and Apoptosis Assays harvest->analysis hplc HPLC Analysis of dAdo and dATP levels analysis->hplc tunel TUNEL Assay for DNA Fragmentation analysis->tunel cyto_c Cytochrome c Release Assay analysis->cyto_c caspase Caspase-3 Activity Assay analysis->caspase data Data Analysis: - IC50 determination - Quantify apoptosis hplc->data tunel->data cyto_c->data caspase->data end End: Correlate biochemical changes with cell death data->end

Caption: Experimental workflow for assessing 2'-Deoxyadenosine cytotoxicity.

Logical Relationship in Adenosine Deaminase (ADA) Deficiency

ADA_Deficiency_Logic ada_def ADA Deficiency (Genetic Mutation) da_accum Accumulation of 2'-Deoxyadenosine ada_def->da_accum datp_accum Increased intracellular dATP da_accum->datp_accum rnr_inhib Ribonucleotide Reductase Inhibition datp_accum->rnr_inhib Allosteric Inhibition apoptosis Induction of Apoptosis datp_accum->apoptosis Apaf-1 Activation dntp_imbal dNTP Pool Imbalance rnr_inhib->dntp_imbal dna_syn_fail Failure of DNA Synthesis & Repair dntp_imbal->dna_syn_fail lympho_tox Lymphotoxicity dna_syn_fail->lympho_tox apoptosis->lympho_tox scid Severe Combined Immunodeficiency (SCID) lympho_tox->scid

Caption: Logical relationship in Adenosine Deaminase (ADA) Deficiency.

Conclusion

2'-Deoxyadenosine is far more than a simple constituent of DNA. Its metabolism is a critical nexus in cellular health, and its dysregulation is a potent driver of pathology, most notably in the devastating immunodeficiency caused by ADA deficiency. The profound lymphotoxic effects of 2'-deoxyadenosine accumulation have not only illuminated fundamental aspects of purine metabolism and apoptosis but have also paved the way for the development of effective anticancer therapies. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers and clinicians seeking to further unravel the complexities of 2'-deoxyadenosine biology and to leverage this knowledge for the development of novel therapeutic strategies. A continued in-depth understanding of the signaling pathways and metabolic consequences of 2'-deoxyadenosine will undoubtedly fuel future innovations in the fields of immunology, oncology, and drug development.

References

Isotopic Labeling of DNA Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling of DNA precursors, a powerful technique for tracing and quantifying DNA synthesis in various biological systems. We will delve into the core principles, experimental methodologies, and data analysis techniques associated with both stable and radioisotope labeling.

Introduction to Isotopic Labeling of DNA Precursors

Isotopic labeling is a technique that introduces atoms with a different number of neutrons (isotopes) into molecules to track their fate in biological processes. In the context of DNA synthesis, labeled precursors are incorporated into newly synthesized DNA, allowing for the precise measurement of replication rates and the study of metabolic pathways. This method is invaluable for understanding cell proliferation, drug efficacy, and the fundamental mechanisms of DNA metabolism.

There are two primary approaches to isotopic labeling of DNA precursors:

  • Stable Isotope Labeling: This method utilizes non-radioactive isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). The incorporation of these heavier isotopes into DNA is detected using mass spectrometry (MS), which separates molecules based on their mass-to-charge ratio. Stable isotope labeling is considered a safe and robust method for both in vitro and in vivo studies.

  • Radioisotope Labeling: This technique employs radioactive isotopes, most commonly Tritium (³H), Carbon-14 (¹⁴C), and Phosphorus-32 (³²P). The decay of these isotopes emits radiation that can be quantified using a scintillation counter. While highly sensitive, the use of radioisotopes requires specialized handling and disposal procedures.

Metabolic Pathways for DNA Precursor Synthesis

The incorporation of isotopic labels into DNA is dependent on the metabolic pathways that synthesize DNA precursors (deoxyribonucleoside triphosphates or dNTPs). There are two main pathways: the de novo synthesis pathway and the salvage pathway.

  • De Novo Synthesis: This pathway builds nucleotides from simple precursor molecules such as amino acids, ribose-5-phosphate, CO₂, and one-carbon units. Proliferating cells, particularly cancer cells, often rely heavily on this energy-intensive pathway to meet their high demand for DNA synthesis.[1][2]

  • Salvage Pathway: This pathway recycles pre-existing bases and nucleosides from the breakdown of nucleic acids. It is a more energy-efficient process and is crucial in tissues where de novo synthesis is limited.[3][4]

Understanding these pathways is critical for selecting the appropriate labeled precursor to effectively trace DNA synthesis in a given biological system.

De Novo and Salvage Pathways for Purine (B94841) Synthesis

The diagram below illustrates the key steps and enzymes involved in the de novo and salvage pathways for the synthesis of purine nucleotides, Adenosine Monophosphate (AMP) and Guanosine Monophosphate (GMP).

purine_pathways cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_common Common Nucleotide Pool R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPS1/2 IMP IMP PRPP->IMP 10 steps (GART, PAICS, ATIC etc.) AMP AMP IMP->AMP ADSS, ADSL GMP GMP IMP->GMP IMPDH, GMPS AMP_pool AMP AMP->AMP_pool GMP_pool GMP GMP->GMP_pool Glutamine Glutamine Glutamine->IMP Glycine Glycine Glycine->IMP Aspartate_DN Aspartate Aspartate_DN->IMP Formate Formate (from Folate Cycle) Formate->IMP Hypoxanthine Hypoxanthine IMP_salvage IMP Hypoxanthine->IMP_salvage HPRT1 Guanine Guanine GMP_salvage GMP Guanine->GMP_salvage HPRT1 Adenine Adenine AMP_salvage AMP Adenine->AMP_salvage APRT PRPP_salvage PRPP PRPP_salvage->IMP_salvage PRPP_salvage->GMP_salvage PRPP_salvage->AMP_salvage GMP_salvage->GMP_pool AMP_salvage->AMP_pool DNA Synthesis DNA Synthesis AMP_pool->DNA Synthesis GMP_pool->DNA Synthesis

Caption: De Novo and Salvage Pathways for Purine Synthesis.
De Novo and Salvage Pathways for Pyrimidine (B1678525) Synthesis

The diagram below outlines the de novo and salvage pathways for the synthesis of pyrimidine nucleotides, Uridine Monophosphate (UMP), which is a precursor to Cytidine Triphosphate (CTP) and Thymidine Triphosphate (TTP).

pyrimidine_pathways cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_common Common Nucleotide Pool & DNA Synthesis Glutamine Glutamine Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P CPSII CO2 CO2 CO2->Carbamoyl_P Aspartate_DN Aspartate Aspartate_DN->Carbamoyl_P ATCase Orotate Orotate Carbamoyl_P->Orotate CAD OMP OMP Orotate->OMP UMPS PRPP_DN PRPP PRPP_DN->OMP UMP UMP OMP->UMP UMPS UMP_pool UMP UMP->UMP_pool Uracil Uracil Uridine Uridine Uracil->Uridine UPase UMP_salvage UMP Uridine->UMP_salvage UK Thymine Thymine Thymidine Thymidine Thymine->Thymidine TPase TMP TMP Thymidine->TMP TK UMP_salvage->UMP_pool dTMP dTMP TMP->dTMP dUMP dUMP UMP_pool->dUMP CTP CTP UMP_pool->CTP dUMP->dTMP Thymidylate Synthase dUTP dUTP dUMP->dUTP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis dCTP dCTP CTP->dCTP dCTP->DNA Synthesis

Caption: De Novo and Salvage Pathways for Pyrimidine Synthesis.

Experimental Design and Protocols

The successful implementation of isotopic labeling experiments requires careful planning and execution. This section outlines the key steps involved in a typical workflow, from precursor selection to data analysis.

Workflow for Isotopic Labeling of DNA

The general workflow for an isotopic labeling experiment to measure DNA synthesis is depicted below.

experimental_workflow start Start: Select Isotopic Label & Precursor cell_culture Cell Culture or In Vivo Administration start->cell_culture incubation Incubation with Labeled Precursor cell_culture->incubation harvest Harvest Cells/Tissues incubation->harvest dna_extraction DNA Extraction and Purification harvest->dna_extraction dna_hydrolysis Enzymatic Hydrolysis of DNA to Nucleosides dna_extraction->dna_hydrolysis analysis Analysis dna_hydrolysis->analysis ms_analysis LC-MS/MS Analysis (Stable Isotopes) analysis->ms_analysis scintillation_counting Liquid Scintillation Counting (Radioisotopes) analysis->scintillation_counting data_analysis Data Analysis: Quantify Isotope Incorporation ms_analysis->data_analysis scintillation_counting->data_analysis

Caption: General Experimental Workflow for Isotopic Labeling of DNA.
Selection of Isotopic Precursors

The choice of labeled precursor is a critical determinant of the experiment's success. The table below summarizes commonly used isotopic precursors and their points of entry into the DNA synthesis pathways.

Isotopic LabelPrecursor MoleculePathway of EntryIsotope Type
¹³C, ¹⁵N[U-¹³C, ¹⁵N]-ThymidinePyrimidine SalvageStable
¹³C[1-¹³C]-GlycinePurine De NovoStable
¹³C[1,2-¹³C₂]-GlycinePurine De NovoStable
¹³C[U-¹³C]-GlucosePurine & Pyrimidine De NovoStable
¹⁵N[¹⁵N]-ThymidinePyrimidine SalvageStable
¹⁵N[γ-¹⁵N]-GlutaminePurine & Pyrimidine De NovoStable
³H[³H]-ThymidinePyrimidine SalvageRadioactive
¹⁴C[¹⁴C]-ThymidinePyrimidine SalvageRadioactive
³²P[γ-³²P]-ATPPost-labelingRadioactive
Detailed Experimental Protocols

This protocol provides a general framework for labeling DNA with stable isotopes in cultured cells.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and enter logarithmic growth phase.

  • Labeling Medium Preparation: Prepare a fresh culture medium containing the desired stable isotope-labeled precursor (e.g., [U-¹³C, ¹⁵N]-thymidine at a final concentration of 1-10 µM).

  • Incubation: Remove the old medium from the cells and replace it with the labeling medium. Incubate the cells for a specific period (e.g., 24-72 hours) to allow for the incorporation of the labeled precursor into newly synthesized DNA.

  • Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization.

  • DNA Extraction and Purification: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.[5][6] Treat the DNA with RNase A to remove any contaminating RNA.

  • DNA Hydrolysis: Enzymatically digest the purified DNA to individual deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[7][8]

  • LC-MS/MS Analysis: Analyze the resulting deoxyribonucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of the DNA.[9]

This protocol outlines the classic [³H]-thymidine incorporation assay for measuring cell proliferation.

  • Cell Culture: Seed cells in a multi-well plate and treat them with the compounds of interest.

  • Radiolabeling: Add [³H]-thymidine (typically 1 µCi/well) to each well and incubate for 4-24 hours.

  • Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. This process lyses the cells and traps the DNA on the filter.

  • Washing: Wash the filter mat extensively to remove any unincorporated [³H]-thymidine.

  • Scintillation Counting: Place the filter discs into scintillation vials containing a scintillation cocktail. The cocktail emits light in response to the beta particles emitted by the ³H, and this light is detected by a liquid scintillation counter.[10][11] The counts per minute (CPM) are directly proportional to the amount of [³H]-thymidine incorporated into the DNA.

Data Analysis and Interpretation

The final step in an isotopic labeling experiment is the analysis and interpretation of the data.

Mass Spectrometry Data Analysis

For stable isotope labeling experiments, the mass spectrometer will generate data on the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) of each deoxyribonucleoside. The percentage of isotope incorporation can be calculated using the following formula:

% Incorporation = [Area of Labeled Peak / (Area of Labeled Peak + Area of Unlabeled Peak)] * 100

This data can then be used to determine the rate of DNA synthesis and the fractional contribution of different metabolic pathways.

Scintillation Counting Data Analysis

For radioisotope labeling experiments, the output from the scintillation counter is typically in counts per minute (CPM). The CPM values are directly proportional to the amount of radioactivity and, therefore, the amount of labeled precursor incorporated into the DNA. By comparing the CPM of treated cells to control cells, the effect of a compound on cell proliferation can be determined.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the efficiency of isotopic labeling of DNA precursors.

Table 1: Incorporation Efficiency of Stable Isotope Labeled Precursors

Labeled PrecursorCell Line/OrganismIncubation Time (h)Incorporation Efficiency (%)Reference
[U-¹³C, ¹⁵N]-ThymidineHuman Hepatoma (HepG2)24~15-20[12]
[1-¹³C]-GlycineHuman Hepatoma (HepG2)24~2-5[12]
[U-¹³C]-GlucoseHuman Hepatoma (HepG2)24~1-3[12]
[¹⁵N]-DeoxyguanosineSagami Bay BacteriaN/AHigher than thymidine[13]

Table 2: Comparison of De Novo vs. Salvage Pathway Activity

Tissue/Cell TypePredominant PathwayKey EnzymesReference
Proliferating Tumor CellsDe NovoPRPS1/2, GART, PAICS, ATIC[14]
Differentiated TissuesSalvageAPRT, HPRT1[14]
Embryonic BrainDe NovoPAICS, FGAMS[15]
Postnatal/Adult BrainSalvageHGPRT[15]

Conclusion

Isotopic labeling of DNA precursors is a versatile and powerful methodology for investigating DNA synthesis and metabolism. The choice between stable and radioisotope labeling depends on the specific research question, available instrumentation, and safety considerations. By carefully designing experiments and accurately interpreting the resulting data, researchers can gain valuable insights into a wide range of biological processes, from fundamental cell biology to the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 15N Labeled Oligonucleotides in DNA-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise regulation of gene expression, DNA replication, and repair is orchestrated by complex interactions between proteins and nucleic acids. Understanding the structural and dynamic basis of these interactions is paramount for deciphering fundamental biological processes and for the rational design of novel therapeutics. Isotopic labeling of biomolecules, particularly with ¹⁵N, has become an indispensable tool in the field of structural biology. This application note provides a detailed overview and protocols for the use of ¹⁵N labeled oligonucleotides to probe DNA-protein interactions using a suite of biophysical techniques.

¹⁵N is a stable isotope of nitrogen that can be incorporated into the nucleobases of DNA. Its nuclear spin of ½ makes it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy, providing a powerful, non-invasive method to study molecular interactions at atomic resolution. By selectively labeling the DNA, researchers can directly observe the chemical environment of the DNA upon protein binding, identifying the specific nucleotides involved in the interaction and characterizing the conformational changes that occur. Beyond NMR, ¹⁵N labeled oligonucleotides can be utilized in other biophysical assays, although the label itself is not directly detected in techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

These application notes will guide researchers through the synthesis of ¹⁵N labeled oligonucleotides and their application in key biophysical techniques to elucidate the thermodynamics, kinetics, and structural details of DNA-protein interactions.

Synthesis of ¹⁵N Labeled Oligonucleotides

The generation of ¹⁵N labeled oligonucleotides can be achieved through two primary methodologies: chemical synthesis and enzymatic synthesis.

Chemical Synthesis: This approach involves the use of ¹⁵N-labeled phosphoramidites in standard solid-phase DNA synthesis.[1][2] This method allows for site-specific labeling of individual nucleobases, which can be particularly useful for probing specific locations within a DNA sequence.[3][4] For instance, 4-¹⁵NH₂-2'-deoxycytidine and 6-¹⁵NH₂-2'-deoxyadenosine can be chemically synthesized and then incorporated into oligonucleotides.[3]

Enzymatic Synthesis: Uniform labeling of oligonucleotides with ¹⁵N (and often ¹³C) can be achieved enzymatically using DNA polymerases, such as Taq polymerase.[5] This method utilizes ¹⁵N-labeled deoxynucleoside triphosphates (dNTPs) as precursors. The process involves a template and primer, where the polymerase extends the primer to create the labeled DNA strand. This method is highly efficient and can produce milligram quantities of labeled DNA.[5]

Characterization and Application in DNA-Protein Interaction Studies

Once synthesized and purified, the ¹⁵N labeled oligonucleotides can be used in a variety of biophysical assays to study their interactions with proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution. For DNA-protein interaction studies, the most common experiment is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR.[6][7] This experiment provides a "fingerprint" of the labeled molecule, with each peak in the spectrum corresponding to a specific nitrogen-hydrogen bond pair in the DNA.[8]

When a protein binds to the ¹⁵N labeled DNA, changes in the chemical environment of the nucleotides at the binding interface will cause shifts in the positions of the corresponding peaks in the HSQC spectrum. These "chemical shift perturbations" (CSPs) can be used to map the protein binding site on the DNA.[7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Uniformly ¹⁵N-Labeled DNA

This protocol is adapted from established methods for the enzymatic synthesis of isotopically labeled DNA.[5]

Materials:

  • Template DNA strand

  • Primer DNA strand

  • 10x Polymerization Buffer (500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100)

  • MgCl₂ solution

  • Uniformly ¹⁵N-labeled dNTPs (dATP, dCTP, dGTP, dTTP)

  • Taq DNA Polymerase

  • Nuclease-free water

Procedure:

  • Combine the template DNA and primer in a microcentrifuge tube.

  • Add the 10x polymerization buffer, MgCl₂ (concentration to be optimized, typically 1-4x the total dNTP concentration), and ¹⁵N-labeled dNTPs. The dNTPs should be in stoichiometric ratio to the desired product, with a ~20% excess to ensure complete extension.[5]

  • Add Taq DNA polymerase (approximately 24,000 U/µmol of template).[5]

  • Place the reaction mixture in a boiling water bath for 2 minutes to denature the template and primer.

  • Transfer the reaction to a thermocycler and perform the desired number of polymerization cycles (e.g., 30 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 1 min/kb).

  • After cycling, an optional step to remove non-templated nucleotide additions can be performed.

  • Purify the labeled oligonucleotide using standard methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 2: ¹H-¹⁵N HSQC NMR Titration for Mapping Protein Binding Sites

Sample Preparation:

  • Prepare a sample of the ¹⁵N labeled oligonucleotide at a concentration of 0.1-0.5 mM in a suitable NMR buffer (e.g., 50 mM Tris, 100 mM KCl, pH 7.0).[9] The sample volume should be around 500 µL for a standard NMR tube.[10]

  • Prepare a concentrated stock solution of the unlabeled protein partner in the same NMR buffer.

NMR Data Acquisition:

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free ¹⁵N labeled oligonucleotide. This will serve as the reference spectrum.

  • Add a small aliquot of the concentrated protein solution to the DNA sample to achieve a specific molar ratio (e.g., 1:0.25 DNA:protein).

  • Acquire another 2D ¹H-¹⁵N HSQC spectrum.

  • Repeat steps 2 and 3 with increasing amounts of protein until the DNA is saturated.

Data Analysis:

  • Process and analyze the series of HSQC spectra.

  • Overlay the spectra and identify the peaks that shift upon addition of the protein.

  • The magnitude of the chemical shift perturbation for each peak can be calculated and plotted against the amino acid residue number to identify the binding interface.

HSQC_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis N15_DNA ¹⁵N Labeled DNA Mix Prepare Titration Series N15_DNA->Mix Protein Unlabeled Protein Buffer NMR Buffer Buffer->Mix NMR_Spec NMR Spectrometer Mix->NMR_Spec Acquire ¹H-¹⁵N HSQC Data_Acq Process Spectra NMR_Spec->Data_Acq Generate Spectra Overlay Overlay Data_Acq->Overlay Overlay Spectra CSP CSP Overlay->CSP Calculate Chemical Shift Perturbations Mapping Mapping CSP->Mapping Map Binding Site

References

Application Note: Quantitative Analysis of 15N Labeled 2'-Deoxyadenosine by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Deoxyadenosine (B1664071) (dA) is a fundamental component of deoxyribonucleic acid (DNA). The analysis of its isotopic variants, such as those labeled with 15N, is crucial in various research areas, including DNA metabolism, DNA damage and repair, and pharmacokinetic studies of nucleoside analogue drugs. Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate and precise quantification of DNA adducts and nucleosides.[1] This method utilizes stable isotope-labeled analogues of the analyte as internal standards to improve reproducibility and accuracy, especially when extensive sample processing is required.[1] This application note provides a detailed protocol for the analysis of 15N-labeled 2'-deoxyadenosine ([15N5]-dA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The methodology is based on the enzymatic digestion of DNA to its constituent deoxynucleosides, followed by separation using reversed-phase high-performance liquid chromatography (HPLC) and subsequent detection and quantification by a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode.[2] The use of [15N5]-2'-deoxyadenosine as an internal standard, which is added at the beginning of the sample preparation, allows for the correction of any sample loss during extraction and enzymatic hydrolysis, as well as variations in instrument response.

Experimental Protocols

1. DNA Isolation and Purification

Standard methods for DNA isolation from tissues or cells can be used.[3] It is critical to ensure the final DNA is of high purity and free from contaminants that may interfere with enzymatic digestion or LC-MS/MS analysis.

2. Enzymatic Digestion of DNA

This protocol is designed to enzymatically hydrolyze DNA into individual deoxynucleosides.

  • Materials:

    • Isolated DNA sample

    • Nuclease P1 (Merck, N8630)[3]

    • Alkaline Phosphatase (Merck, P0114)[3]

    • [15N5]-2'-deoxyadenosine monohydrate (Cambridge Isotope Laboratories, CNLM-3896-CA-PK) as internal standard[3]

    • Reaction buffer (e.g., 30 mM sodium acetate, 1 mM zinc sulfate, pH 5.3)

  • Procedure:

    • To 50-100 µg of DNA, add the [15N5]-2'-deoxyadenosine internal standard to a final concentration appropriate for the expected range of the analyte.

    • Add Nuclease P1 to a final concentration of 2 units/100 µg DNA.

    • Incubate the mixture at 37°C for 2 hours.

    • Adjust the pH of the mixture to 7.5-8.0 using ammonium (B1175870) bicarbonate.

    • Add Alkaline Phosphatase to a final concentration of 2 units/100 µg DNA.

    • Incubate the mixture at 37°C for an additional 2 hours.

    • After digestion, the enzymes can be removed by ultrafiltration using a 3 kDa molecular weight cutoff filter. Centrifuge at 14,000 x g at 4°C for 20 minutes.[3]

    • Collect the filtrate containing the deoxynucleosides.

    • Lyophilize the filtrate to dryness and reconstitute in an appropriate volume of the initial LC mobile phase (e.g., 100 µL of 99% 2 mM ammonium formate).[3]

3. LC-MS/MS Analysis

  • Instrumentation:

    • HPLC system (e.g., Waters Alliance HPLC system)[3]

    • Triple quadrupole mass spectrometer (e.g., Thermo Finnigan TSQ Quantum Discovery MAX)[3] equipped with an electrospray ionization (ESI) source.

  • LC Method:

    • Column: Atlantis dC18, 3 µm, 2.1 x 150 mm (Waters) with a 2.1 x 10 mm guard column.[3]

    • Mobile Phase A: 2 mM Ammonium Formate in water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Flow Rate: 0.2 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Injection Volume: 30 µL.[3]

    • Gradient:

      • 0-1 min: 1% B[3]

      • 1-21 min: 1% to 9.8% B[3]

      • 21-26 min: 9.8% to 15% B[3]

      • 26.1-36 min: Re-equilibration at 1% B[3]

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Selected Reaction Monitoring (SRM).

    • The SRM transitions are based on the fragmentation of the protonated molecular ion [M+H]+ to the protonated base [BH2]+, which involves the cleavage of the glycosidic bond.[4]

Data Presentation

Table 1: Mass Spectrometric Parameters for 2'-Deoxyadenosine and its 15N-labeled Internal Standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2'-Deoxyadenosine (dA)252.1136.115
[15N5]-2'-Deoxyadenosine ([15N5]-dA)257.1141.115

Note: Collision energies should be optimized for the specific instrument used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing DNA_Isolation DNA Isolation from Cells/Tissues Spike_IS Spike with [15N5]-dA Internal Standard DNA_Isolation->Spike_IS Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) Spike_IS->Enzymatic_Digestion Purification Purification of Nucleosides (Ultrafiltration) Enzymatic_Digestion->Purification Lyophilization Lyophilization & Reconstitution Purification->Lyophilization LC_Separation HPLC Separation (Reversed-Phase) Lyophilization->LC_Separation MS_Detection MS/MS Detection (ESI+, SRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio of dA / [15N5]-dA) MS_Detection->Quantification

Caption: Workflow for the quantitative analysis of 2'-Deoxyadenosine.

fragmentation_pathway cluster_fragmentation Collision-Induced Dissociation (CID) dA 2'-Deoxyadenosine (dA) [M+H]+ m/z 252.1 fragment Protonated Adenine Base [BH2]+ m/z 136.1 dA:mass->fragment:f0 Loss of Deoxyribose dA_IS [15N5]-2'-Deoxyadenosine ([15N5]-dA) [M+H]+ m/z 257.1 fragment_IS Protonated [15N5]-Adenine Base [BH2]+ m/z 141.1 dA_IS:mass->fragment_IS:f0 Loss of Deoxyribose

Caption: Fragmentation pathway of 2'-Deoxyadenosine and its 15N-labeled analog.

References

Applications of 2'-Deoxyadenosine-¹⁵N₁ in Genetic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The stable isotope-labeled nucleoside, 2'-Deoxyadenosine-¹⁵N₁, serves as a critical tool in the advancement of genetic therapies. Its applications primarily lie in its utility as a metabolic tracer, enabling the precise tracking and quantification of DNA synthesis, cellular proliferation, and metabolic flux. This allows for a deeper understanding of the fate and efficacy of genetically modified cells and oligonucleotide therapeutics. By incorporating the heavy isotope ¹⁵N into the adenine (B156593) base, researchers can distinguish newly synthesized DNA from the pre-existing, unlabeled pool using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This application note details the key uses of 2'-Deoxyadenosine-¹⁵N₁ in genetic therapy research and development, complete with detailed experimental protocols.

Key Applications

  • Monitoring Engraftment and Proliferation of Gene-Modified Cells: In cell-based gene therapies, such as those using CAR-T cells or hematopoietic stem cells (HSCs), it is crucial to assess the engraftment, proliferation, and long-term persistence of the modified cells in vivo. By labeling the genomic DNA of these cells with 2'-Deoxyadenosine-¹⁵N₁, their turnover and replication kinetics can be accurately measured.

  • Metabolic Flux Analysis in Pathophysiology and Therapeutic Response: In genetic disorders of metabolism, such as Adenosine (B11128) Deaminase (ADA) deficiency, toxic metabolites accumulate. 2'-Deoxyadenosine (B1664071) is a key substrate that, when phosphorylated, becomes toxic to lymphocytes.[1][2] Using ¹⁵N-labeled 2'-deoxyadenosine allows researchers to trace its metabolic fate in preclinical models and in patients undergoing gene therapy, thereby providing a direct measure of therapeutic efficacy in correcting the metabolic defect.[1][3]

  • Pharmacokinetic and Stability Studies of Oligonucleotide Therapeutics: 2'-Deoxyadenosine-¹⁵N₁ is a precursor for the synthesis of isotopically labeled phosphoramidites.[4][5] These can be used to construct ¹⁵N-labeled therapeutic oligonucleotides (e.g., antisense oligonucleotides or siRNAs). The labeled oligonucleotide can then be used as an internal standard in LC-MS/MS-based bioanalytical assays to accurately quantify the therapeutic agent in biological matrices, or to study its metabolic stability.

Experimental Protocols

Protocol 1: Quantification of Cell Proliferation and Turnover in Gene-Modified T-Cells

This protocol describes a method to measure the proliferation rate of genetically modified T-cells in vitro by labeling their DNA with 2'-Deoxyadenosine-¹⁵N₁. This is analogous to methods using stable isotope-labeled glucose.[6][7]

Objective: To determine the fraction of newly synthesized DNA in a population of gene-modified T-cells over a specific time course.

Materials:

  • Gene-modified T-cells (e.g., CAR-T cells)

  • Complete cell culture medium

  • 2'-Deoxyadenosine-¹⁵N₁ (¹⁵N₅, 98%+)

  • Unlabeled 2'-Deoxyadenosine (for standard curve)

  • DNA extraction kit

  • Enzymatic DNA hydrolysis kit (Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase)

  • LC-MS/MS system

  • Phosphate Buffered Saline (PBS)

Methodology:

  • Cell Culture and Labeling:

    • Culture the gene-modified T-cells in complete medium to the desired density.

    • Introduce 2'-Deoxyadenosine-¹⁵N₁ into the culture medium at a final concentration of 10-50 µM. The optimal concentration should be determined empirically to ensure sufficient labeling without cytotoxicity.

    • Culture the cells for various time points (e.g., 0, 24, 48, 72 hours) to measure the rate of incorporation. Harvest approximately 1-5 million cells at each time point.

  • Genomic DNA Extraction:

    • Wash the harvested cells twice with ice-cold PBS.

    • Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

    • Quantify the extracted DNA and assess its purity using UV spectrophotometry.

  • Enzymatic Hydrolysis of DNA:

    • Aliquot 5-10 µg of genomic DNA into a microcentrifuge tube.

    • Perform enzymatic hydrolysis to break down the DNA into its constituent deoxyribonucleosides. A one-step digestion is often preferable for high-throughput analysis.

    • Add a digestion mix containing Benzonase, Phosphodiesterase I, and Alkaline Phosphatase in a suitable buffer (e.g., 20mM Tris-HCl, 100mM NaCl, 20mM MgCl₂, pH 7.9).

    • Incubate at 37°C for 6-12 hours until the DNA is completely hydrolyzed.

  • LC-MS/MS Analysis:

    • Prepare a standard curve using known concentrations of unlabeled 2'-Deoxyadenosine.

    • Analyze the hydrolyzed DNA samples by LC-MS/MS.

    • Use a suitable chromatography method to separate the deoxyribonucleosides.

    • Set the mass spectrometer to monitor the mass-to-charge ratio (m/z) for both unlabeled 2'-Deoxyadenosine and ¹⁵N₅-labeled 2'-Deoxyadenosine.

    • Quantify the peak areas for both isotopic forms.

  • Data Analysis:

    • Calculate the fractional synthesis rate (f) using the precursor-product relationship:

      • f = (Enrichment of ¹⁵N₅-dA in DNA) / (Enrichment of ¹⁵N₅-dA in the precursor pool)

    • The enrichment in the precursor pool can be approximated by the enrichment in the culture medium.

    • The fraction of new cells (F_new) can be calculated from the fractional synthesis rate.

Data Presentation:

Time (hours)¹⁵N₅-dA Peak AreaUnlabeled dA Peak Area% ¹⁵N₅-dA EnrichmentFractional Synthesis (f)
01,5002,500,0000.06%0.00
24350,0002,450,00012.5%0.125
48850,0002,300,00027.0%0.270
721,400,0002,100,00040.0%0.400

Note: Data are illustrative.

Protocol 2: Tracing 2'-Deoxyadenosine Metabolism in an ADA-SCID Model

This protocol outlines a method to trace the metabolic fate of 2'-Deoxyadenosine-¹⁵N₁ in a cellular model of Adenosine Deaminase-Severe Combined Immunodeficiency (ADA-SCID) following gene therapy treatment.

Objective: To quantify the reduction in the formation of toxic deoxyadenosine (B7792050) metabolites (e.g., dATP) in ADA-deficient cells after correction with a therapeutic ADA gene.

Materials:

  • ADA-deficient cell line (e.g., T-lymphoblasts)

  • The same cell line transduced with a functional ADA gene (gene-corrected cells)

  • 2'-Deoxyadenosine-¹⁵N₁

  • Cell culture medium

  • Reagents for metabolite extraction (e.g., ice-cold 80% methanol)

  • LC-MS/MS system for metabolite analysis

Methodology:

  • Cell Culture and Treatment:

    • Culture both ADA-deficient and gene-corrected cells under standard conditions.

    • Spike the culture medium with 2'-Deoxyadenosine-¹⁵N₁ at a concentration that is physiologically relevant to the disease model (e.g., 1-10 µM).

    • Incubate the cells for a defined period (e.g., 4 hours) to allow for the uptake and metabolism of the tracer.

  • Metabolite Extraction:

    • Rapidly harvest the cells and quench metabolism by washing with ice-cold PBS.

    • Extract intracellular metabolites by adding ice-cold 80% methanol (B129727) and incubating at -20°C for 30 minutes.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Develop an LC-MS/MS method to separate and detect ¹⁵N-labeled deoxyadenosine and its phosphorylated derivatives (dAMP, dADP, dATP).

    • Monitor the specific parent-to-fragment ion transitions for both unlabeled and ¹⁵N-labeled versions of each metabolite.

  • Data Analysis:

    • Quantify the absolute or relative amounts of ¹⁵N-labeled dATP in both ADA-deficient and gene-corrected cells.

    • Compare the levels to determine the efficacy of the gene therapy in reducing the accumulation of the toxic metabolite.

Data Presentation:

Cell TypeTreatment¹⁵N₅-dATP Level (Relative Peak Area)% Reduction in ¹⁵N₅-dATP
ADA-deficientNone8,500,000N/A
Gene-correctedADA gene450,00094.7%

Note: Data are illustrative.

Visualizations

G cluster_0 In Vitro Labeling cluster_1 Sample Processing cluster_2 Analysis T_cells Gene-Modified T-Cells Harvest Harvest Cells T_cells->Harvest Labeled_dA 2'-Deoxyadenosine-¹⁵N₁ Medium Culture Medium Labeled_dA->Medium Spike Medium->T_cells Uptake DNA_Extraction Genomic DNA Extraction Harvest->DNA_Extraction Hydrolysis Enzymatic Hydrolysis to Deoxyribonucleosides DNA_Extraction->Hydrolysis LCMS LC-MS/MS Analysis Hydrolysis->LCMS Quant Quantify ¹⁵N-dA vs Unlabeled dA LCMS->Quant Calc Calculate Proliferation Rate Quant->Calc

Caption: Workflow for quantifying gene-modified T-cell proliferation.

G cluster_0 ADA-Deficient Cell cluster_1 Gene-Corrected Cell dA_15N Extracellular 2'-Deoxyadenosine-¹⁵N₁ dA_15N_in_deficient Intracellular 2'-Deoxyadenosine-¹⁵N₁ dA_15N->dA_15N_in_deficient dA_15N_in_corrected Intracellular 2'-Deoxyadenosine-¹⁵N₁ dA_15N->dA_15N_in_corrected dAK_deficient Deoxyadenosine Kinase dATP_toxic ¹⁵N-dATP (Accumulates) dAK_deficient->dATP_toxic ADA_deficient ADA (inactive) dA_15N_in_deficient->dAK_deficient Phosphorylation dA_15N_in_deficient->ADA_deficient dAK_corrected Deoxyadenosine Kinase dATP_low ¹⁵N-dATP (Low Level) dAK_corrected->dATP_low ADA_active ADA (Active) dIno_15N ¹⁵N-Deoxyinosine (Non-toxic) ADA_active->dIno_15N dA_15N_in_corrected->dAK_corrected Phosphorylation dA_15N_in_corrected->ADA_active Detoxification

Caption: Metabolic fate of 2'-Deoxyadenosine-¹⁵N₁ in ADA-SCID.

References

Application Notes and Protocols for 1H-15N HSQC Experiments with Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments on isotopically labeled DNA. This powerful technique is invaluable for studying DNA structure, dynamics, and interactions with ligands, making it a cornerstone in drug discovery and molecular biology research.

Application Notes

The 1H-15N HSQC experiment is a two-dimensional NMR technique that produces a spectrum with peaks corresponding to each nitrogen atom directly bonded to a proton.[1][2] In the context of ¹⁵N-labeled DNA, this primarily allows for the observation of imino protons in Watson-Crick base pairs (G-C and A-T) and amino groups in the nucleobases.[3] The resulting spectrum serves as a unique "fingerprint" of the DNA's folded state and is highly sensitive to its local chemical environment.[1][4]

Key Applications in DNA Research and Drug Development:

  • Structural Integrity Assessment: The 1H-15N HSQC spectrum can confirm the proper folding and formation of a specific DNA secondary structure (e.g., duplex, hairpin, G-quadruplex).

  • DNA-Ligand Interaction Studies: Binding of a small molecule, protein, or other biologic to the DNA can be monitored by observing changes in the chemical shifts of the involved nucleotides.[2] This technique, known as chemical shift perturbation (CSP) mapping, allows for the identification of the binding site and can be used to determine binding affinities.[2][5]

  • Screening for Drug Candidates: HSQC-based screening is a powerful tool in fragment-based drug discovery. Libraries of small molecules can be screened for binding to a target DNA sequence by monitoring for changes in the HSQC spectrum.

  • Dynamics and Conformational Exchange: Line broadening or the appearance of multiple peaks for a single site can provide information about the dynamic processes occurring within the DNA molecule, such as conformational changes upon ligand binding.[6]

Experimental Workflow for 1H-15N HSQC of Labeled DNA

The overall process for conducting a 1H-15N HSQC experiment on labeled DNA involves several key stages, from the preparation of the isotopically labeled sample to the final analysis of the NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Processing and Analysis prep_dna ¹⁵N-Labeled DNA Synthesis (Enzymatic or Chemical) purification Purification and Quantification prep_dna->purification annealing Annealing to Form Desired Structure purification->annealing buffer_prep NMR Buffer Preparation annealing->buffer_prep final_sample Final Sample Preparation (DNA in NMR Buffer) buffer_prep->final_sample spectrometer_setup Spectrometer Setup (Tuning, Shimming) final_sample->spectrometer_setup pulse_program Load Pulse Program (e.g., hsqcetfpf3gp) spectrometer_setup->pulse_program set_params Set Acquisition Parameters pulse_program->set_params acquisition Data Acquisition set_params->acquisition ft Fourier Transform acquisition->ft phasing Phasing and Referencing ft->phasing peak_picking Peak Picking phasing->peak_picking assignment Resonance Assignment peak_picking->assignment interpretation Data Interpretation (e.g., CSP Analysis) assignment->interpretation

Caption: Experimental workflow for 1H-15N HSQC of labeled DNA.

Detailed Experimental Protocols

Protocol 1: Preparation of ¹⁵N-Labeled DNA Sample

This protocol outlines the steps for preparing a ¹⁵N-labeled DNA sample suitable for NMR spectroscopy.

  • Synthesis of ¹⁵N-Labeled DNA:

    • Enzymatic Synthesis: For longer DNA sequences, enzymatic methods are often employed. This can involve PCR amplification using ¹⁵N-labeled dNTPs or in vitro transcription followed by reverse transcription.[7]

    • Chemical Synthesis: For shorter oligonucleotides, solid-phase phosphoramidite (B1245037) chemistry can be used with ¹⁵N-labeled nucleoside phosphoramidites.[3]

  • Purification and Quantification:

    • Purify the labeled DNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.

    • Desalt the purified DNA using dialysis or a size-exclusion column.

    • Quantify the DNA concentration accurately using UV-Vis spectroscopy at 260 nm.

  • Annealing:

    • Dissolve the lyophilized DNA in the NMR buffer (see below) to the desired concentration (typically 0.1 - 0.5 mM).[8]

    • Heat the sample to 95°C for 5-10 minutes to denature any secondary structures.

    • Slowly cool the sample to room temperature over several hours to allow for proper annealing into the desired conformation. For some structures, snap-cooling on ice may be required.

  • NMR Sample Preparation:

    • The final NMR sample should have a volume of approximately 500-600 µL.[9]

    • The sample should contain 5-10% D₂O for the spectrometer lock.[9]

    • Filter the final sample through a 0.22 µm filter to remove any particulate matter.[10]

    • Transfer the sample to a high-quality, clean NMR tube.[10]

Table 1: Typical NMR Buffer Conditions for DNA

ComponentConcentrationPurpose
Buffering Agent10-25 mM (e.g., Sodium Phosphate)Maintain a stable pH
Salt25-100 mM (e.g., NaCl, KCl)Stabilize the DNA structure
D₂O5-10% (v/v)Spectrometer frequency lock
pH6.0 - 7.0Optimize sample stability and mimic physiological conditions
Protocol 2: 1H-15N HSQC Data Acquisition

This protocol provides a general procedure for setting up and acquiring 1H-15N HSQC data on a Bruker NMR spectrometer.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the D₂O signal and shim the magnetic field to achieve good homogeneity.

    • Tune and match the probe for both the ¹H and ¹⁵N channels.

  • Experiment Setup:

    • Load a standard HSQC pulse program (e.g., hsqcetfpf3gp).[11]

    • Set the appropriate solvent and temperature (typically 25-37°C).

    • Use the getprosol command to set the appropriate pulse lengths and power levels for ¹H and ¹⁵N.[11]

  • Acquisition Parameters:

    • Set the spectral widths (sw) for both the ¹H and ¹⁵N dimensions.

    • Set the transmitter frequency offsets (O1P for ¹H and O2P for ¹⁵N) to the center of the expected spectral region.[12]

    • Set the number of complex points in the direct dimension (td in F2).

    • Set the number of increments in the indirect dimension (td in F1).

    • Set the number of scans (ns) and dummy scans (ds).

    • Estimate the receiver gain using rga.[11]

  • Data Acquisition:

    • Start the acquisition by typing zg.[11]

    • Monitor the experiment as it progresses.

Table 2: Typical Acquisition Parameters for DNA 1H-15N HSQC

ParameterDescriptionTypical Value
sw (¹H)Spectral width in the proton dimension12-16 ppm
sw (¹⁵N)Spectral width in the nitrogen dimension30-40 ppm
O1P (¹H)Transmitter offset in the proton dimensionCentered on water resonance (~4.7 ppm) or imino region (~12-14 ppm)
O2P (¹⁵N)Transmitter offset in the nitrogen dimension~150-170 ppm for imino nitrogens
td (F2)Number of complex points in the direct dimension1024-2048
td (F1)Number of increments in the indirect dimension128-256
nsNumber of scans per increment16-64 (or more for dilute samples)
d1Relaxation delay1.0 - 1.5 s
Protocol 3: Data Processing and Analysis

This protocol describes the basic steps for processing the raw 2D NMR data.

  • Fourier Transformation:

    • Process the data in both dimensions using a Fourier transform (xfb in TopSpin).[11]

    • Apply appropriate window functions (e.g., squared sine bell) to improve resolution and signal-to-noise.

  • Phasing and Referencing:

    • Manually phase the spectrum in both dimensions to obtain pure absorption lineshapes.

    • Reference the spectrum using an internal or external standard.

  • Peak Picking and Assignment:

    • Use automated peak picking algorithms followed by manual inspection to identify all real cross-peaks.[13]

    • If the DNA structure is known, peaks can be assigned to specific imino or amino groups based on expected chemical shifts and, if necessary, through-bond correlation experiments (e.g., HNN-COSY).

Chemical Shift Perturbation (CSP) Analysis

CSP analysis is a primary method for analyzing DNA-ligand interactions using 1H-15N HSQC. The binding of a ligand causes changes in the local electronic environment of nearby nuclei, leading to shifts in their corresponding peaks in the HSQC spectrum.

csp_analysis cluster_experiment Experimental cluster_analysis Analysis cluster_interpretation Interpretation hsqc_free Acquire ¹H-¹⁵N HSQC of Free ¹⁵N-DNA hsqc_bound Acquire ¹H-¹⁵N HSQC of ¹⁵N-DNA + Ligand hsqc_free->hsqc_bound overlay Overlay Spectra hsqc_bound->overlay measure_shifts Measure Chemical Shift Perturbations (Δδ) overlay->measure_shifts map_to_structure Map Perturbed Residues onto DNA Structure measure_shifts->map_to_structure binding_site Identify Binding Site map_to_structure->binding_site kd_determination Determine Dissociation Constant (Kd) binding_site->kd_determination

Caption: Workflow for Chemical Shift Perturbation (CSP) analysis.

By titrating the ligand into the ¹⁵N-labeled DNA sample and recording an HSQC spectrum at each titration point, a binding curve can be generated for each affected residue. Fitting these curves allows for the determination of the dissociation constant (Kd), providing quantitative information about the binding affinity. The magnitude of the chemical shift changes can be calculated using the following equation:

Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ]

Where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor to account for the different chemical shift ranges of ¹H and ¹⁵N. This quantitative analysis is crucial for lead optimization in drug development.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 15N-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of oligonucleotides is a powerful technique for elucidating their structure, dynamics, and interactions with other molecules.[1] Specifically, the incorporation of 15N isotopes into the nucleobases of DNA and RNA allows for a variety of advanced Nuclear Magnetic Resonance (NMR) spectroscopy experiments that are not feasible with unlabeled samples.[2] Solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard method for producing synthetic oligonucleotides and can be readily adapted for the site-specific incorporation of 15N-labeled nucleosides.[3][4][5] This document provides a detailed overview of the solid-phase synthesis of 15N-labeled oligonucleotides, including key applications, a summary of typical synthesis performance, and a comprehensive experimental protocol.

Applications of 15N-Labeled Oligonucleotides

The primary application of 15N-labeled oligonucleotides is in the field of biomolecular NMR spectroscopy. The 15N nucleus has a spin of 1/2, which results in sharper NMR signals compared to the more abundant 14N isotope (spin 1).[6] This property, combined with the large chemical shift dispersion of nitrogen, makes 15N an ideal probe for studying nucleic acid structure and function. Key applications include:

  • Structural Determination: 15N-labeling, often in combination with 13C-labeling, is crucial for resolving resonance overlap in the NMR spectra of larger RNA and DNA molecules, enabling the determination of their three-dimensional structures in solution.[7][8][9][10]

  • Studying Nucleic Acid-Ligand Interactions: By selectively labeling the oligonucleotide, researchers can directly observe the changes in the chemical environment of specific atoms upon the binding of proteins, drugs, or other ligands.[2][11] This provides valuable information about binding sites and conformational changes.

  • Investigating Hydrogen Bonding: The imino and amino groups of nucleobases are directly involved in the hydrogen bonds that define the secondary and tertiary structure of nucleic acids. 15N-labeling of these groups allows for the direct detection and characterization of these crucial interactions through experiments like 1H-15N HSQC.

  • Dynamics Studies: NMR experiments on 15N-labeled oligonucleotides can provide insights into the dynamic processes occurring within the molecule, such as base-pair opening, conformational exchange, and folding pathways.

Principles of Solid-Phase Synthesis

Solid-phase oligonucleotide synthesis is an automated, cyclical process that builds the oligonucleotide chain in a 3' to 5' direction while it is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[5][12] The use of a solid support simplifies the synthesis by allowing for the easy removal of excess reagents and byproducts by simple washing steps, thus eliminating the need for purification after each nucleotide addition.[5] The most common chemical approach is the phosphoramidite method, which involves a four-step cycle for each nucleotide addition.[4]

Data Presentation: Synthesis of a 15N-Labeled Oligonucleotide

The following table summarizes typical quantitative data for the solid-phase synthesis of a hypothetical 15N-labeled 20-mer DNA oligonucleotide. The data is compiled from typical values reported in the literature for standard and modified oligonucleotide synthesis.

ParameterValueNotes
Synthesis Scale 1 µmolThe amount of the initial nucleoside attached to the solid support.
Solid Support Controlled Pore Glass (CPG), 500 ÅA common solid support for the synthesis of oligonucleotides up to 50 bases.[5]
15N-Labeled Phosphoramidites [15N]-dA, [15N]-dC, [15N]-dG, dTCommercially available with high isotopic enrichment.
Isotopic Enrichment of Amidites > 98%The percentage of the desired isotope in the labeled phosphoramidite.[1]
Average Coupling Efficiency > 99%The percentage of successful nucleotide additions per cycle.
Final Crude Yield (OD260) ~50 ODThe total amount of oligonucleotide synthesized before purification.
Final Purified Yield (OD260) ~25 ODThe amount of full-length oligonucleotide after purification.
Final Purity (HPLC) > 95%The percentage of the desired full-length oligonucleotide in the final sample.

Experimental Protocols

This section provides a detailed protocol for the solid-phase synthesis of a 15N-labeled oligonucleotide using an automated DNA/RNA synthesizer.

Materials and Reagents
  • Solid Support: Controlled Pore Glass (CPG) pre-loaded with the 3'-terminal nucleoside of the target sequence.

  • 15N-Labeled and Unlabeled Phosphoramidites: 15N-labeled and unlabeled deoxynucleoside phosphoramidites (dA, dC, dG, T) with standard protecting groups (e.g., Bz for A and C, iBu for G).

  • Anhydrous Acetonitrile (B52724): For dissolving phosphoramidites and for washing steps.

  • Activator Solution: 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Capping Solution A: Acetic anhydride/Pyridine/THF.

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521).

  • Purification Buffers: As required for the chosen HPLC method (e.g., triethylammonium (B8662869) acetate, acetonitrile).

Automated Solid-Phase Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer following the standard phosphoramidite chemistry cycle. Each cycle consists of four main steps for the addition of a single nucleotide.

  • Step 1: Detritylation (Deblocking)

    • The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support by treating it with the deblocking solution (3% TCA in DCM).

    • The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color of the DMT cation can be used to monitor the efficiency of the synthesis.

  • Step 2: Coupling

    • The next phosphoramidite in the sequence (dissolved in anhydrous acetonitrile) and the activator solution are simultaneously delivered to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, which is then attacked by the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.

    • This reaction is typically allowed to proceed for 2-5 minutes.

  • Step 3: Capping

    • Any unreacted 5'-hydroxyl groups on the solid support are acetylated by treatment with the capping solutions.

    • This step is crucial to prevent the formation of deletion mutants (oligonucleotides missing a nucleotide) in the final product.

  • Step 4: Oxidation

    • The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester by treatment with the oxidizing solution.

    • The column is then washed with acetonitrile, and the cycle is repeated for the next nucleotide in the sequence.

Cleavage and Deprotection
  • After the final synthesis cycle, the column containing the solid support with the fully synthesized oligonucleotide is removed from the synthesizer.

  • The column is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the solid support.

  • The solution containing the cleaved oligonucleotide is collected in a sealed vial.

  • The vial is heated at 55°C for 8-12 hours to remove the protecting groups from the nucleobases and the phosphate backbone.

  • After cooling, the vial is opened, and the ammonia (B1221849) is evaporated using a speed vacuum concentrator.

Purification and Analysis
  • The crude, deprotected oligonucleotide is resuspended in an appropriate buffer.

  • The full-length 15N-labeled oligonucleotide is purified from shorter failure sequences and other impurities using High-Performance Liquid Chromatography (HPLC). Reverse-phase or ion-exchange HPLC are common methods.

  • The purity of the final product is assessed by analytical HPLC and the identity is confirmed by mass spectrometry. The isotopic enrichment can be verified by NMR spectroscopy.

Visualizations

Experimental Workflow

G cluster_0 Pre-Synthesis cluster_1 Synthesis cluster_2 Post-Synthesis 15N_Precursors Synthesis of 15N-Labeled Nucleoside Phosphoramidites Solid_Phase_Synthesis Automated Solid-Phase Oligonucleotide Synthesis 15N_Precursors->Solid_Phase_Synthesis Cleavage_Deprotection Cleavage from Support and Deprotection Solid_Phase_Synthesis->Cleavage_Deprotection Purification HPLC Purification Cleavage_Deprotection->Purification Analysis QC Analysis (HPLC, MS, NMR) Purification->Analysis

Caption: Overall workflow for the production of 15N-labeled oligonucleotides.

Solid-Phase Synthesis Cycle

G Start Start Cycle Detritylation 1. Detritylation (DMT Removal) Start->Detritylation Coupling 2. Coupling (Add 15N-Amidite) Detritylation->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation End Next Cycle Oxidation->End

Caption: The four-step phosphoramidite cycle for solid-phase synthesis.

References

Probing DNA Dynamics and Interactions with 15N Labeled Nucleosides: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate dynamics of DNA and its interactions with various ligands, proteins, and potential drug candidates is paramount in numerous fields of biological and medical research. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive technique to study these processes at an atomic level. The incorporation of stable isotopes, particularly 15N, into DNA provides a sensitive probe for monitoring structural changes and dynamics. This application note details the use of 15N labeled nucleosides in conjunction with NMR spectroscopy to elucidate the complexities of DNA behavior in solution.

The strategic placement of 15N atoms within the nucleobases of DNA allows for the selective observation of specific sites within the molecule. This is particularly advantageous as the amino and imino groups, which are often directly involved in hydrogen bonding and ligand interactions, can be readily labeled.[1][2][3] By monitoring the chemical environment of these 15N nuclei through experiments like the 1H-15N Heteronuclear Single Quantum Coherence (HSQC), researchers can gain invaluable insights into DNA conformation, stability, and the mechanisms of molecular recognition.[1][2]

This document provides a comprehensive overview of the workflow, from the synthesis of 15N labeled oligonucleotides to the acquisition and interpretation of NMR data. Detailed protocols for key experiments are provided to guide researchers in applying this powerful technique to their own systems of interest.

Key Applications

  • Mapping Ligand and Protein Binding Sites: Changes in the 1H and 15N chemical shifts upon the addition of a binding partner can pinpoint the residues at the interaction interface.

  • Characterizing DNA Dynamics: Measurement of NMR relaxation parameters such as T1, T2, and the Nuclear Overhauser Effect (NOE) provides quantitative information on the motion of individual nucleotides on picosecond to millisecond timescales.[4]

  • Investigating Conformational Changes: Isotope labeling can help to identify and characterize different DNA conformations and the transitions between them.

  • Drug Screening and Development: 15N-NMR techniques can be employed in fragment-based drug discovery to identify and characterize small molecules that bind to a target DNA sequence.

Experimental Workflow

The overall process for studying DNA dynamics using 15N labeled nucleosides can be broken down into several key stages, as illustrated in the workflow diagram below.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis synthesis_nucleoside Synthesis of 15N Labeled Nucleosides synthesis_oligo Solid-Phase Oligonucleotide Synthesis synthesis_nucleoside->synthesis_oligo Phosphoramidite Chemistry purification Cleavage, Deprotection, and Purification (HPLC) synthesis_oligo->purification nmr_sample_prep NMR Sample Preparation purification->nmr_sample_prep Buffer Exchange hsqc 1H-15N HSQC (Chemical Shift Mapping) nmr_sample_prep->hsqc relaxation Relaxation Experiments (T1, T2, NOE) nmr_sample_prep->relaxation data_processing Data Processing and Analysis hsqc->data_processing relaxation->data_processing structural_modeling Structural Modeling and Dynamics Interpretation data_processing->structural_modeling interpretation_logic cluster_observed Observed NMR Parameters cluster_inferred Inferred Molecular Properties csp Chemical Shift Perturbations (CSP) binding_site Ligand/Protein Binding Site csp->binding_site line_broadening Line Broadening line_broadening->binding_site conformational_exchange Conformational Exchange (µs-ms timescale) line_broadening->conformational_exchange relaxation_data Relaxation Data (T1, T2, NOE) flexibility Local Flexibility (ps-ns timescale) relaxation_data->flexibility overall_tumbling Overall Molecular Tumbling relaxation_data->overall_tumbling

References

Troubleshooting & Optimization

Technical Support Center: Improving 15N Incorporation Efficiency in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15N labeled oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the isotopic labeling of DNA and RNA.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for incorporating 15N isotopes into oligonucleotides?

There are two main strategies for introducing 15N isotopes into oligonucleotides: enzymatic synthesis and chemical synthesis.[1]

  • Enzymatic Synthesis: This method utilizes enzymes like DNA or RNA polymerases to incorporate 15N-labeled nucleoside triphosphates (dNTPs or rNTPs) into a growing oligonucleotide chain.[1][2] This approach is ideal for uniform labeling of the entire molecule.[1]

  • Chemical Synthesis: This technique involves the use of 15N-labeled phosphoramidites in solid-phase synthesis.[1][3] It allows for the precise, site-specific placement of isotopic labels within the oligonucleotide sequence.[1]

  • In Vivo Synthesis: This method involves growing microorganisms on 15N-rich media to produce labeled nucleic acids.[4][5][6]

Q2: What are the main applications of 15N-labeled oligonucleotides?

15N-labeled oligonucleotides are powerful tools in nucleic acid research, primarily used for:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the structure, dynamics, and function of DNA and RNA molecules, as well as their interactions with other molecules like proteins and drugs.[1][4][7][8]

  • Mass Spectrometry (MS): To enhance analytical performance, enable quantification, and study oligonucleotide metabolism.[1][3]

  • Tracing Biological Pathways: Isotopically labeled nucleotides can be used to trace the biosynthetic and degradation pathways of DNA and RNA.[]

Q3: What is the expected efficiency of 15N incorporation?

Enzymatic synthesis protocols have been developed that can achieve high efficiency, with some studies reporting approximately 80% incorporation of labeled dNTPs.[10] The efficiency of chemical synthesis depends on the coupling efficiency of the 15N-labeled phosphoramidites.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and analysis of 15N-labeled oligonucleotides.

Problem Potential Cause(s) Recommended Solution(s)
Low 15N Incorporation Efficiency Enzymatic Synthesis: - Suboptimal enzyme concentration (e.g., Taq polymerase).- Incorrect ratio of labeled dNTPs to template DNA.- Inefficient primer extension.Enzymatic Synthesis: - Optimize the concentration of the polymerase; one study suggests 24,000 U/µmol of template for Taq polymerase.[10]- Use a stoichiometric ratio of dNTPs with a slight excess (e.g., 20%) to ensure complete primer extension.[10]- Optimize MgCl₂ concentration (typically 1-4x the dNTP concentration).[10]
Chemical Synthesis: - Degradation of 15N-labeled phosphoramidites due to moisture.- Incomplete coupling reactions.Chemical Synthesis: - Ensure all reagents, especially the acetonitrile (B52724) solvent, are anhydrous to prevent hydrolysis of phosphoramidites.[11]- Increase coupling time or use a more potent activator.
Degradation of Oligonucleotides - Harsh deprotection conditions, especially for modified backbones like methylphosphonates.- Nuclease contamination.- Use milder deprotection reagents. For example, use hydrazine (B178648) treatment prior to ethylenediamine (B42938) (EDA) for methylphosphonates to avoid base adducts.[12]- Work in an RNase/DNase-free environment and use nuclease-free reagents.
Incomplete Removal of Unlabeled Precursors - Inefficient purification methods.- Employ stringent purification techniques such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to separate the labeled product from unlabeled starting materials.[11]
Non-templated Nucleotide Addition - A common issue with some DNA polymerases, like Taq polymerase, which can add an extra nucleotide to the 3' end.- If the extra nucleotide interferes with the application, it can be removed post-synthesis.[10]
Poor Yield of Labeled Oligonucleotides - Inefficient ligation of smaller labeled fragments into a larger product.- For enzymatic ligation, optimize the ligase (e.g., T4 RNA ligase) and reaction conditions. The use of a DNA splint can improve the efficiency of T4 RNA ligase-mediated ligation.[2][13]

Quantitative Data Summary

The following table summarizes reported 15N incorporation efficiencies and yields from different methodologies.

Method Reported Incorporation Efficiency / Yield Reference
Enzymatic Synthesis (Taq Polymerase)~80% incorporation of labeled dNTPs[10]
Enzymatic Ligation (T4 RNA Ligase with DNA splint)Yields as high as 70-80%[2]
In Vivo Labeling (Pseudomonas fluorescens)Sufficient for detection down to 0.1% 15N relative isotope abundance[14]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Uniformly 15N-Labeled DNA

This protocol is based on the method described by Marr et al. for the synthesis of uniformly 13C,15N-labeled DNA, which can be adapted for 15N labeling alone.[10]

Materials:

  • Template and primer oligonucleotides

  • 10x Polymerization Buffer (500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100)

  • MgCl₂

  • 15N-labeled dNTPs

  • Taq DNA Polymerase

Procedure:

  • Combine the template DNA, primer, 10x polymerization buffer, MgCl₂, and 15N-labeled dNTPs in a reaction tube. The ratio of dNTPs should be stoichiometric to the product with a 20% excess.[10]

  • Optimize the MgCl₂ concentration, typically between 1 to 4 times the total dNTP concentration.[10]

  • Add Taq polymerase at a concentration of approximately 24,000 units per micromole of template DNA.[10]

  • Place the reaction mixture in a boiling water bath for 2 minutes to denature the DNA.[10]

  • Perform thermal cycling to allow for primer annealing and extension, leading to the synthesis of the 15N-labeled DNA strand.

  • Purify the labeled oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to separate it from the template and unincorporated nucleotides.

Protocol 2: Chemical Synthesis of Site-Specifically 15N-Labeled Oligonucleotides

This protocol outlines the general steps for solid-phase synthesis using 15N-labeled phosphoramidites.

Materials:

  • Controlled pore glass (CPG) solid support

  • 15N-labeled nucleoside phosphoramidites

  • Anhydrous acetonitrile

  • Activator (e.g., tetrazole)

  • Capping reagents

  • Oxidizing agent (e.g., iodine solution)

  • Deprotection solution (e.g., ammonium (B1175870) hydroxide)

Procedure:

  • Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the CPG support.

  • Coupling: Activate the desired 15N-labeled phosphoramidite (B1245037) with an activator and couple it to the 5'-hydroxyl group of the growing oligonucleotide chain. This step must be performed under anhydrous conditions.[11]

  • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Repeat the cycle of detritylation, coupling, capping, and oxidation for each subsequent nucleotide to be added.

  • Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the CPG support and remove all remaining protecting groups from the bases and the phosphate backbone using a deprotection solution.

  • Purify the final 15N-labeled oligonucleotide using HPLC or PAGE.

Visualizations

experimental_workflow cluster_enzymatic Enzymatic Synthesis Workflow cluster_chemical Chemical Synthesis Workflow prep Prepare Reaction Mix (Template, Primer, 15N-dNTPs, Buffer) denature Denaturation (95°C) prep->denature anneal Annealing denature->anneal extend Extension (Taq Polymerase) anneal->extend extend->anneal Repeat Cycles purify_enz Purification (PAGE/HPLC) extend->purify_enz product_enz 15N-Labeled Oligonucleotide purify_enz->product_enz start CPG Support detritylation 1. Detritylation start->detritylation coupling 2. Coupling (15N-Phosphoramidite) detritylation->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation oxidation->detritylation Repeat Cycle deprotect Cleavage & Deprotection oxidation->deprotect purify_chem Purification (HPLC/PAGE) deprotect->purify_chem product_chem 15N-Labeled Oligonucleotide purify_chem->product_chem

Caption: Workflows for Enzymatic and Chemical Synthesis of 15N-Labeled Oligonucleotides.

troubleshooting_logic cluster_enzymatic_solutions Enzymatic Troubleshooting cluster_chemical_solutions Chemical Troubleshooting start Start: Low 15N Incorporation synthesis_method Which Synthesis Method? start->synthesis_method enzymatic Enzymatic synthesis_method->enzymatic Enzymatic chemical Chemical synthesis_method->chemical Chemical check_enzyme Check Polymerase Concentration enzymatic->check_enzyme check_dntps Verify 15N-dNTP Concentration & Ratio enzymatic->check_dntps check_mgcl2 Optimize MgCl2 Concentration enzymatic->check_mgcl2 check_reagents Ensure Anhydrous Reagents chemical->check_reagents check_coupling Optimize Coupling Time/Activator chemical->check_coupling end_point Re-run Synthesis & Analyze check_enzyme->end_point check_dntps->end_point check_mgcl2->end_point check_reagents->end_point check_coupling->end_point

Caption: Troubleshooting Logic for Low 15N Incorporation Efficiency.

References

Technical Support Center: 15N Labeled DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 15N labeled DNA synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental process, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield of 15N Labeled DNA

Q: I am experiencing a significantly lower yield of labeled DNA compared to my unlabeled control experiments. What are the possible causes and how can I improve the yield?

A: Low DNA yield is a common issue in 15N labeling experiments. The use of minimal media and the potential toxicity of high concentrations of 15N can impact bacterial growth and, consequently, DNA replication. Here are the primary causes and troubleshooting steps:

  • Suboptimal Bacterial Growth:

    • Cause: Bacterial strains like E. coli grow slower in minimal media compared to rich media (e.g., LB). This can lead to lower cell density and reduced DNA yield.

    • Solution:

      • Optimize Pre-culture: Start with a small pre-culture in a rich medium (like 2xTY) to achieve a high cell density before inoculating the larger minimal medium culture containing the 15N source.[1]

      • Acclimatize Cells: Gradually acclimate the cells to the M9 minimal medium by transferring them from the rich pre-culture to a small volume of labeled M9 medium for an overnight culture before scaling up.[1][2]

      • Monitor Growth: Closely monitor the optical density (OD600) of your culture and harvest in the late logarithmic to early stationary phase for optimal DNA content.[3]

  • Inadequate Media Composition:

    • Cause: The minimal medium may lack essential nutrients, or the pH may not be optimal for bacterial growth.

    • Solution:

      • Ensure Complete Media: Double-check the composition of your M9 minimal medium. It should contain a carbon source (like glucose), salts, and trace elements.[1][2]

      • Maintain pH: The pH of the M9 medium should be adjusted to 7.2-7.4 for optimal E. coli growth.[2]

      • Fresh Antibiotics: Ensure that the antibiotic concentration is appropriate and that the antibiotic solution is fresh, as some are heat-labile or degrade over time.

  • Plasmid Copy Number:

    • Cause: If you are amplifying a plasmid, its copy number (high-copy vs. low-copy) will significantly affect the final DNA yield.

    • Solution:

      • Use High-Copy Plasmids: Whenever possible, use a high-copy number plasmid for your DNA of interest.

      • Increase Culture Volume: For low-copy number plasmids, a larger starting culture volume will be necessary to obtain a sufficient amount of DNA.[3]

Issue 2: Incomplete or Low 15N Incorporation

Q: How can I determine the efficiency of 15N incorporation, and what should I do if it's below the desired level (e.g., >98%)?

A: Achieving high levels of 15N incorporation is critical for downstream applications like NMR spectroscopy. Here’s how to assess and troubleshoot incorporation efficiency:

  • Verification of 15N Incorporation:

    • Method: The most accurate method to determine 15N enrichment is through mass spectrometry (MS). By comparing the mass of the labeled DNA (or its constituent nucleotides/nucleosides) to the unlabeled counterpart, the percentage of incorporation can be calculated.[4][5] High-resolution mass spectrometers like Orbitrap or QToF can provide precise mass measurements.[4][5]

    • Expected Shift: Complete 15N labeling results in a predictable mass shift. For example, a peptide with 14 nitrogen atoms would show a mass shift of 14 Da.[4]

  • Causes of Low Incorporation and Solutions:

    • Contamination with 14N:

      • Cause: The most common reason for incomplete labeling is the presence of unlabeled nitrogen sources in the growth medium. This can come from contaminated reagents or carry-over from the initial rich media pre-culture.

      • Solution:

        • High-Purity Reagents: Use high-purity (>98%) 15NH4Cl as the sole nitrogen source.

        • Minimize Rich Media Carry-over: When inoculating the minimal media from a rich pre-culture, pellet the cells and wash them with a small amount of 15N-labeled M9 medium to remove any residual 14N-containing broth.

    • Insufficient Adaptation to Minimal Media:

      • Cause: If cells are not properly adapted to the minimal medium, they may utilize their internal nitrogen stores, which are predominantly 14N.

      • Solution: As mentioned previously, a gradual adaptation process involving an intermediate culture in labeled minimal media can improve incorporation rates.[1][2]

Quantitative Data Summary

The efficiency of 15N labeling can be consistently high when protocols are followed carefully. The following table summarizes expected outcomes based on published data.

ParameterReported ValueMethod of VerificationReference
15N Labeling Efficiency >99%MALDI-ToF Mass Spectrometry[4][5]
15N Labeling Efficiency 99.99%Orbitrap Mass Spectrometry[4][5]
15N Labeling Efficiency 99.93%QToF Mass Spectrometry[5]
Typical DNA Yield ~2.25 g wet cell weight / L of culture-[4]

Experimental Protocols

1. Preparation of 15N Labeled M9 Minimal Medium

This protocol is for the preparation of 1 liter of M9 minimal medium for 15N labeling of DNA in E. coli.

Materials:

  • 5x M9 Salts (Na2HPO4, KH2PO4, NaCl)

  • 1 M MgSO4

  • 1 M CaCl2

  • 20% Glucose (or other carbon source)

  • 15NH4Cl (Ammonium-15N chloride)

  • Trace Metals Solution

  • Sterile, nuclease-free water

Procedure:

  • To 700 mL of sterile, nuclease-free water, add 200 mL of 5x M9 salts.

  • Add 1 g of 15NH4Cl as the sole nitrogen source.

  • Add 20 mL of 20% glucose.

  • Add 2 mL of 1 M MgSO4.

  • Add 100 µL of 1 M CaCl2. Note: A transient white precipitate may form but should dissolve with mixing.[2]

  • Add 1 mL of a 100x trace metals solution.

  • Adjust the final volume to 1 liter with sterile, nuclease-free water.

  • Adjust the pH to 7.2-7.4 if necessary.[2]

  • Filter-sterilize the complete medium through a 0.22 µm filter.

2. Protocol for 15N Labeling of DNA in E. coli

This protocol outlines the steps for growing E. coli to produce 15N labeled DNA.

Procedure:

  • Day 1 (Afternoon): Pre-culture. Inoculate a single colony of E. coli harboring the plasmid of interest into 5 mL of a rich medium (e.g., 2xTY or LB) containing the appropriate antibiotic. Grow at 37°C with shaking until the culture is turbid.

  • Day 1 (Evening): Intermediate Culture. Pellet the cells from the pre-culture by centrifugation. Discard the supernatant and resuspend the cell pellet in 1 mL of 15N M9 minimal medium. Use this to inoculate 50 mL of 15N M9 minimal medium. Grow overnight at 37°C with shaking.[1][2]

  • Day 2 (Morning): Main Culture. Use the overnight intermediate culture to inoculate 1 L of fresh, pre-warmed 15N M9 minimal medium.

  • Growth and Harvest. Grow the culture at 37°C with vigorous shaking. Monitor the OD600. Harvest the cells in the late logarithmic or early stationary phase (typically OD600 of 1.0-1.5) by centrifugation at 6,000 x g for 20 minutes.[4]

  • Cell Pellet Storage. The cell pellet can be processed immediately for DNA extraction or stored at -80°C.

3. Protocol for Extraction and Purification of 15N Labeled Genomic DNA

This protocol describes a general method for extracting high-purity genomic DNA from the labeled bacterial cell pellet.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS). Add lysozyme (B549824) and proteinase K to digest the cell wall and proteins, respectively. Incubate at 37°C.[6]

  • Protein Removal: Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins. Centrifuge to separate the phases and carefully collect the aqueous phase containing the DNA.[6]

  • RNA Removal: Treat the aqueous phase with RNase A to digest any contaminating RNA.

  • DNA Precipitation: Precipitate the DNA by adding isopropanol (B130326) or ethanol (B145695) and a salt (e.g., sodium acetate). The DNA will form a visible pellet upon centrifugation.

  • Washing: Wash the DNA pellet with 70% ethanol to remove residual salts.

  • Resuspension: Air-dry the pellet and resuspend the purified 15N labeled DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

Visualizations

Experimental_Workflow cluster_prep Day 1: Preparation cluster_growth Day 2: Growth & Harvest cluster_extraction Day 3: Purification & Analysis pre_culture 1. Inoculate Pre-culture (Rich Medium) intermediate_culture 2. Inoculate Intermediate Culture (15N Minimal Medium) pre_culture->intermediate_culture Wash cells main_culture 3. Inoculate Main Culture (1 L 15N Minimal Medium) intermediate_culture->main_culture growth 4. Grow to desired OD600 main_culture->growth harvest 5. Harvest Cells by Centrifugation growth->harvest extraction 6. DNA Extraction & Purification harvest->extraction analysis 7. Verify Labeling (Mass Spectrometry) extraction->analysis

Caption: Experimental workflow for 15N labeled DNA synthesis.

Troubleshooting_Logic rect_node rect_node start Low 15N DNA Yield? check_growth Is Bacterial Growth (OD600) Low? start->check_growth check_incorporation Is 15N Incorporation <98%? check_growth->check_incorporation No optimize_growth Optimize Growth Conditions: - Acclimatize cells - Check media components/pH - Use fresh antibiotics check_growth->optimize_growth Yes increase_volume Increase Culture Volume (for low-copy plasmids) check_incorporation->increase_volume No, and using low-copy plasmid check_contamination Check for 14N Contamination: - Use high-purity 15NH4Cl - Wash pre-culture cells check_incorporation->check_contamination Yes solution_yield Solution: Improved DNA Yield optimize_growth->solution_yield increase_volume->solution_yield solution_incorporation Solution: High 15N Incorporation check_contamination->solution_incorporation

Caption: Troubleshooting logic for 15N labeled DNA synthesis.

References

Technical Support Center: NMR Analysis of 15N-Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the NMR analysis of 15N-labeled DNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my 15N HSQC spectrum so low?

A1: Low signal-to-noise is a common challenge in 15N NMR due to the low natural abundance (0.36%) and low gyromagnetic ratio of the 15N nucleus, which is only about 10.14% that of a proton.[1][2] This inherently reduces sensitivity. To address this:

  • Ensure Sufficient Isotopic Enrichment: Confirm that the 15N-labeling of your DNA was successful and has a high incorporation rate.

  • Optimize Sample Concentration: The signal intensity is directly proportional to the concentration of your sample.[3] Aim for a DNA concentration in the range of 0.3-1.0 mM. However, be mindful that very high concentrations can lead to aggregation and line broadening.

  • Increase the Number of Scans: Averaging more scans will improve the signal-to-noise ratio.

  • Use a Cryoprobe: If available, a cryogenic probe significantly enhances sensitivity.

  • Implement Sensitivity Enhancement Techniques: Pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to boost the signal.[2]

Q2: My 1H-15N HSQC peaks are broad and poorly resolved. What are the potential causes and solutions?

A2: Peak broadening in NMR spectra of 15N-labeled DNA can arise from several factors:

  • Poor Magnetic Field Homogeneity (Shimming): Improper shimming of the magnet is a frequent cause of broad lines.[4][5] Re-shimming the spectrometer, particularly the Z-shims, can resolve this.

  • Sample Aggregation: High concentrations of DNA or protein-DNA complexes can lead to the formation of larger aggregates, which tumble slowly in solution and result in broader lines.[5] Try reducing the sample concentration.

  • Intermediate Chemical Exchange: If the DNA is undergoing conformational changes or interacting with a ligand on a timescale comparable to the NMR experiment, it can lead to exchange broadening.[6] Acquiring spectra at different temperatures can help to move out of the intermediate exchange regime.

  • High Salt Concentration: High ionic strength can decrease the efficiency of the RF signal coupling to the sample, leading to a degradation of spectral quality.[7] It's advisable to keep the salt concentration as low as possible while maintaining the stability and solubility of your DNA.[7]

  • Paramagnetic Contaminants: The presence of even trace amounts of paramagnetic ions can cause significant line broadening. Ensure all your buffers and labware are free from such contaminants.

Q3: I am observing fewer peaks in my 15N HSQC spectrum than expected. Why might this be?

A3: The disappearance of expected signals can be due to:

  • Rapid Proton Exchange: Protons that are exposed to the solvent, such as imino or amino protons not involved in stable hydrogen bonds, can exchange with solvent protons (or deuterons if in D2O).[6][8] If this exchange is too rapid, the signals can broaden to the point of being undetectable.[7]

    • Solution: Lowering the pH (typically below 6.5) and temperature can slow down this exchange.[7][9]

  • Conformational Dynamics: If a part of the DNA molecule is highly flexible or undergoing significant conformational exchange, the corresponding NMR signals can be broadened beyond detection.

Troubleshooting Guides

Problem 1: Poor Spectral Resolution and Peak Overlap
Symptom Possible Cause Troubleshooting Step
Peaks are broad and not sharp.Poor shimming.[4][5]Re-shim the magnet, paying close attention to the Z-shims.
Sample is too concentrated, leading to aggregation.[5]Dilute the sample.
Presence of paramagnetic impurities.Prepare fresh buffers with high-purity water and reagents.
Multiple peaks are clustered together.Inherent spectral overlap due to similar chemical environments.Try acquiring the spectrum in a different solvent (e.g., benzene-d6) to induce different chemical shifts.[5]
Employ higher-resolution experiments like "pure shift" NMR, which can collapse multiplets into singlets, improving both resolution and sensitivity.[10][11]
Problem 2: Low Sensitivity and Signal Intensity
Symptom Possible Cause Troubleshooting Step
Signal-to-noise ratio is very low.Insufficient sample concentration.[3]Increase the concentration of the 15N-labeled DNA.
Low level of 15N incorporation.Verify the efficiency of the isotopic labeling protocol.
Insufficient number of scans.Increase the number of scans acquired for the experiment.
Sub-optimal experimental parameters.Optimize the 1H 90° pulse width and the recycle delay.

Experimental Protocols

Key Experiment: 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence)

The 1H-15N HSQC is a fundamental experiment for studying 15N-labeled DNA, providing a correlation spectrum between protons and their directly attached nitrogen atoms.

Methodology:

  • Sample Preparation:

    • Dissolve the 15N-labeled DNA in a suitable NMR buffer (e.g., 25 mM phosphate (B84403) buffer, pH 6.0-6.5) to a final concentration of 0.3-1.0 mM.[7]

    • Add 5-10% D2O to the sample for the spectrometer's lock system.[7]

    • Transfer the sample to a high-quality NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the magnet and allow it to thermally equilibrate.

    • Lock and tune the spectrometer for 1H, 13C (if applicable), and 15N channels.[12]

    • Shim the magnetic field to achieve good homogeneity.

  • Experiment Acquisition:

    • Load a standard 1H-15N HSQC pulse sequence (e.g., hsqcetfpf3gpsi2 on a Bruker spectrometer).[12]

    • Set the spectral widths for both the 1H and 15N dimensions to encompass all expected signals.

    • Calibrate the 1H 90° pulse width.

    • Set the number of scans and relaxation delay. A longer relaxation delay may be needed for larger molecules.

    • Acquire the 2D data.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-squared) to both dimensions.

    • Perform a Fourier transform.

    • Phase the spectrum.

    • Reference the chemical shifts.

Quantitative Data Summary

Parameter Typical Value/Range Notes
Sample Concentration 0.3 - 1.0 mMHigher concentrations improve signal-to-noise but risk aggregation.[3]
pH < 6.5Lower pH reduces the exchange rate of amide and imino protons.[7]
Salt Concentration < 100 mMHigh ionic strength can degrade spectral quality.[7]
15N Gyromagnetic Ratio -27.126 x 10^6 T^-1s^-1This is approximately 10.14% of the proton's gyromagnetic ratio.[2]
Natural Abundance of 15N 0.36%This necessitates isotopic labeling for most experiments.[1][2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis labeling 15N Isotopic Labeling of DNA purification Purification and Quantification labeling->purification buffer_prep Buffer Exchange and Concentration purification->buffer_prep setup Spectrometer Setup (Lock, Tune, Shim) buffer_prep->setup acquisition Data Acquisition (e.g., 1H-15N HSQC) setup->acquisition processing Data Processing (FT, Phasing) acquisition->processing analysis Spectral Analysis and Interpretation processing->analysis

Caption: Workflow for NMR analysis of 15N-labeled DNA.

troubleshooting_tree cluster_broad Broad Peaks? cluster_broad_solutions Troubleshooting Broad Peaks cluster_low_signal Low Signal? cluster_low_signal_solutions Troubleshooting Low Signal start Poor Quality 15N HSQC Spectrum is_broad Yes start->is_broad not_broad No start->not_broad shim Re-shim Spectrometer is_broad->shim concentration Check/Reduce Concentration is_broad->concentration temp Vary Temperature is_broad->temp is_low Yes not_broad->is_low inc_conc Increase Concentration is_low->inc_conc inc_scans Increase Number of Scans is_low->inc_scans check_labeling Verify 15N Labeling is_low->check_labeling

Caption: Decision tree for troubleshooting common 15N HSQC issues.

References

Technical Support Center: Minimizing Isotopic Scrambling in ¹⁵N Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ¹⁵N labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize isotopic scrambling in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in ¹⁵N labeling?

A1: Isotopic scrambling in ¹⁵N labeling is the metabolic conversion of a labeled amino acid into other amino acids, which leads to the unintended incorporation of the ¹⁵N isotope into amino acid residues that were not targeted for labeling.[1][2] This phenomenon can complicate data analysis and reduce the accuracy of quantitative proteomics and structural biology studies.[1] The primary cause of scrambling is the activity of metabolic enzymes, such as transaminases, within the expression host.[3]

Q2: Why is it crucial to minimize isotopic scrambling?

A2: Minimizing isotopic scrambling is essential for several reasons:

  • Accurate Quantification: In quantitative proteomics, scrambling can lead to inaccurate protein quantification by distorting the isotopic signature of peptides.[4]

  • Simplified Spectral Analysis: In NMR spectroscopy, scrambling complicates spectra by introducing signals from non-target residues, which can hinder resonance assignment and structural analysis.[1][2]

Q3: What are the main causes of ¹⁵N scrambling?

A3: The main cause of ¹⁵N scrambling is the metabolic activity of the expression system. Host cell enzymes, particularly pyridoxal-phosphate (PLP) dependent enzymes like transaminases, can transfer the ¹⁵N-labeled amino group from the supplied amino acid to other keto-acids, synthesizing new, non-target ¹⁵N-labeled amino acids.[5][6] This is more prominent in in vivo systems compared to cell-free systems where metabolic activity is generally lower.[3][6] Additionally, some amino acids are biosynthetic precursors for others, leading to predictable scrambling pathways (e.g., serine to glycine).[1]

Q4: How can I detect and quantify isotopic scrambling?

A4: Isotopic scrambling can be detected and quantified using high-resolution analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can reveal complex isotopic patterns in peptides that deviate from the expected pattern for the target-labeled amino acids.[1][7] Tandem mass spectrometry (MS/MS) can then be used to confirm the location of the heavy isotope labels within the peptide sequence.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can identify scrambling by observing signals from unexpected amino acid residues in heteronuclear correlation spectra.[1][8]

Troubleshooting Guides

Issue 1: High Degree of Scrambling Observed in Mass Spectrometry Data

Symptoms:

  • Complex and overlapping isotopic patterns for peptides in the mass spectrum.[1][7]

  • Observed peptide mass does not match the expected mass for the intended ¹⁵N labeling.

  • Significant A+1 isotope peaks for peptides that should only contain a specific number of ¹⁵N labels.[7]

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Metabolic Activity of Expression Host Switch to a cell-free protein expression system, which has inherently lower metabolic enzyme activity.[3][5][6]
Transaminase Activity In cell-free systems using E. coli S30 extracts, treat the extract with sodium borohydride (B1222165) (NaBH₄) to inactivate pyridoxal-phosphate (PLP) dependent enzymes, which are a major source of scrambling.[5][6]
Amino Acid Interconversion For in vivo expression in HEK293 cells, adjust the concentration of the labeled amino acid. Reducing the concentration can decrease the amount available for metabolism into other amino acids.[8]
Use of Biosynthetically-Related Labeled Amino Acids If labeling amino acids that are known to interconvert (e.g., Valine, Isoleucine, Leucine), consider simultaneously labeling all of them to account for the scrambling and increase the number of observable signals.[8]
Issue 2: Unexpected Peaks in NMR Spectra

Symptoms:

  • More peaks observed in the ¹⁵N-HSQC spectrum than expected based on the number of labeled residues.[8]

  • Chemical shifts corresponding to amino acids that were not intended to be labeled.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Metabolic Scrambling Use E. coli strains with genetic modifications that control amino acid biosynthesis pathways to prevent the dilution of the isotope and scrambling to other residues.[6]
Labeled Amino Acid Concentration In mammalian cell culture (e.g., HEK293), lowering the concentration of the ¹⁵N-labeled amino acid in the medium can minimize scrambling.[8] For example, reducing the concentration of labeled Valine or Isoleucine from 100 mg/L to 25 mg/L has been shown to reduce scrambling.[8]
Interconversion of Specific Amino Acids For amino acids that readily convert into each other, such as Glycine and Serine, co-labeling both can be a viable strategy.[8]
Use of Cell-Free Systems Utilize cell-free protein synthesis, as the reduced metabolic activity significantly limits scrambling compared to in vivo systems.[3]

Quantitative Data Summary

Table 1: Amino Acid Scrambling in HEK293 Cells
Labeled Amino AcidScrambling BehaviorStrategy to Reduce Scrambling
C, F, H, K, M, N, R, T, W, YMinimal to no observable scramblingNot applicable
G, SInterconvert with each otherCo-labeling of Glycine and Serine
A, D, E, I, L, VSignificant scramblingReduce the concentration of the labeled amino acid in the culture medium (e.g., to 25 mg/L for I and V).[8]

Data summarized from reference[8]

Table 2: ¹⁵N Incorporation Percentage in HEK293 Cells for Combined Amino Acid Labeling
Labeled Amino AcidsEstimated ¹⁵N Incorporation
¹⁵N-KGS (Lys, Gly, Ser)52 ± 4%
¹⁵N-VIL (Val, Ile, Leu)30 ± 14%

Data summarized from reference[8]. Note: The lower-than-expected incorporation is likely due to the presence of unlabeled amino acids in the medium.

Experimental Protocols

Protocol 1: Suppression of Isotopic Scrambling in Cell-Free Protein Synthesis using NaBH₄

This protocol describes the inactivation of pyridoxal-phosphate (PLP) dependent enzymes in E. coli S30 extracts to reduce isotopic scrambling.[5][6]

Materials:

  • E. coli S30 extract

  • Sodium borohydride (NaBH₄) solution

  • Buffer for dialysis

Procedure:

  • Preparation of NaBH₄ solution: Prepare a fresh solution of NaBH₄ in water.

  • Reduction of S30 extract: Add the NaBH₄ solution to the E. coli S30 extract to a final concentration sufficient to inactivate PLP-dependent enzymes. The exact concentration may need optimization.

  • Incubation: Incubate the mixture to allow for the irreversible reduction of the Schiff bases formed between PLP and the enzymes.

  • Dialysis: Dialyze the treated S30 extract against a suitable buffer to remove excess NaBH₄ and reaction byproducts.

  • Storage: The reduced S30 extract can be stored similarly to conventional S30 extracts.

  • Cell-Free Protein Synthesis: Use the treated S30 extract in your standard cell-free protein synthesis reaction with the desired ¹⁵N-labeled amino acids.

Protocol 2: Minimizing Scrambling in HEK293 Cells by Adjusting Amino Acid Concentration

This protocol is for reducing scrambling of specific amino acids like Valine and Isoleucine during protein expression in HEK293 cells.[8]

Materials:

  • HEK293F cells

  • Culture medium

  • ¹⁵N-labeled amino acids (e.g., Valine, Isoleucine)

  • Unlabeled amino acids

Procedure:

  • Prepare Culture Medium: Prepare the cell culture medium, supplementing it with all necessary amino acids.

  • Adjust Labeled Amino Acid Concentration: Instead of the standard concentration (e.g., 100 mg/L), reduce the concentration of the ¹⁵N-labeled amino acid prone to scrambling (e.g., Valine, Isoleucine) to a lower level, for instance, 25 mg/L.[8]

  • Maintain Unlabeled Amino Acid Concentration: Keep the concentration of other unlabeled amino acids at the standard level (e.g., 100 mg/L).

  • Cell Culture and Protein Expression: Culture the HEK293F cells and perform protein expression following your standard protocol. The reduced concentration of the labeled amino acid limits its availability for metabolic conversion into other amino acids.[8]

  • Analysis: Harvest the protein and analyze for isotopic incorporation and scrambling using mass spectrometry or NMR.

Visualizations

Workflow_Minimizing_Scrambling cluster_problem Problem Identification cluster_strategy Strategic Decision cluster_invivo In Vivo System (e.g., E. coli, HEK293) cluster_cellfree Cell-Free System (e.g., E. coli S30) cluster_outcome Desired Outcome Problem High Isotopic Scrambling Detected (MS or NMR Data) Strategy Choose Expression System Problem->Strategy invivo_1 Use Auxotrophic Strains Strategy->invivo_1 In Vivo cellfree_1 Inhibit Transaminases (e.g., NaBH₄ treatment) [1, 6] Strategy->cellfree_1 Cell-Free invivo_2 Adjust Labeled Amino Acid Concentration [3] invivo_1->invivo_2 invivo_3 Co-label Interconverting Amino Acids [3] invivo_2->invivo_3 Outcome Minimized Isotopic Scrambling invivo_3->Outcome cellfree_2 Lower Metabolic Activity (inherent advantage) [4] cellfree_1->cellfree_2 cellfree_2->Outcome

Caption: A logical workflow for troubleshooting and minimizing isotopic scrambling.

Metabolic_Scrambling_Pathway cluster_input Labeled Input cluster_process Metabolic Process cluster_output Scrambled Output LabeledAA ¹⁵N-Labeled Amino Acid (e.g., ¹⁵N-Alanine) NewKetoAcid New α-Keto Acid LabeledAA->NewKetoAcid LabeledAminoGroup ¹⁵N-Amino Group LabeledAA->LabeledAminoGroup Transaminase Transaminase Activity (PLP-dependent) [1, 6] ScrambledAA New ¹⁵N-Labeled Amino Acid (e.g., ¹⁵N-Glutamate) Transaminase->ScrambledAA KetoAcid α-Keto Acid Pool KetoAcid->Transaminase NewKetoAcid->KetoAcid LabeledAminoGroup->Transaminase

Caption: A simplified diagram of a metabolic pathway leading to ¹⁵N scrambling.

References

Technical Support Center: Optimizing Phosphoramidite Coupling of ¹⁵N Deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phosphoramidite (B1245037) coupling of ¹⁵N deoxyadenosine (B7792050).

Frequently Asked Questions (FAQs)

Q1: Does the ¹⁵N isotopic label on deoxyadenosine phosphoramidite significantly affect its chemical reactivity and coupling efficiency compared to its unlabeled counterpart?

While the isotopic substitution of ¹⁴N with ¹⁵N does result in a slight mass increase, it does not fundamentally alter the electronic structure or chemical reactivity of the phosphoramidite. Therefore, the coupling efficiency of ¹⁵N deoxyadenosine phosphoramidite is expected to be comparable to that of unlabeled deoxyadenosine phosphoramidite under optimal conditions.[][2] However, any impurities or variations in the synthesis of the labeled amidite can impact its performance.

Q2: What are the most critical factors to control for successful coupling of ¹⁵N deoxyadenosine phosphoramidite?

The most critical factor for a successful coupling reaction is maintaining anhydrous (water-free) conditions throughout the synthesis process.[3][4] Water can react with the activated phosphoramidite, leading to the formation of an inactive phosphonate (B1237965) and reducing the overall coupling efficiency.[3][5] Other key factors include the purity of the ¹⁵N deoxyadenosine phosphoramidite, the choice and concentration of the activator, and the coupling time.

Q3: Which exocyclic amino protecting group is recommended for ¹⁵N deoxyadenosine phosphoramidite?

Commonly used protecting groups for the exocyclic amino group of deoxyadenosine are benzoyl (Bz) and dimethylformamidine (dmf).[2][6] The choice of protecting group can influence the stability of the glycosidic bond and the deprotection conditions. For instance, formamidine (B1211174) protecting groups are electron-donating and can stabilize the glycosidic bond, reducing the risk of depurination during synthesis.[7]

Q4: Can I use the same activators for ¹⁵N deoxyadenosine phosphoramidite as for standard phosphoramidites?

Yes, standard activators used in phosphoramidite chemistry are suitable for the coupling of ¹⁵N deoxyadenosine. Common activators include 1H-Tetrazole, 5-ethylthio-1H-tetrazole (ETT), and 4,5-dicyanoimidazole (B129182) (DCI).[8][9][10] DCI is known to be a highly effective and less acidic activator, which can be beneficial in reducing side reactions like depurination.[10][11][12]

Q5: How can I monitor the coupling efficiency of ¹⁵N deoxyadenosine in real-time?

The most common method for monitoring coupling efficiency during automated oligonucleotide synthesis is by measuring the absorbance of the trityl cation released during the deblocking step.[13][14] The intensity of the orange color is proportional to the amount of coupled phosphoramidite in the previous cycle. Additionally, ³¹P NMR spectroscopy can be used to monitor the reaction in real-time and identify any side products.[15][16][17][18]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency Moisture Contamination: Presence of water in reagents or solvents.[3][4]- Use anhydrous grade acetonitrile (B52724) (<30 ppm water).[5] - Ensure phosphoramidite and activator solutions are freshly prepared and dry. - Store phosphoramidites under an inert atmosphere (argon or nitrogen). - Consider using molecular sieves to dry solvents.[5][19]
Degraded Phosphoramidite: The ¹⁵N deoxyadenosine phosphoramidite may have degraded due to improper storage or handling.- Use fresh, high-quality phosphoramidite. - Store phosphoramidites at the recommended temperature (typically -20°C) and under an inert atmosphere.
Inefficient Activation: The activator concentration may be too low, or the activator itself may be degraded.- Use the recommended concentration of a high-purity activator. - Prepare fresh activator solutions regularly.
Suboptimal Coupling Time: The coupling time may be too short for the ¹⁵N deoxyadenosine phosphoramidite.- While not always necessary, consider extending the coupling time, especially for sterically hindered sequences.[][20]
Presence of Truncated Sequences (n-1) Incomplete Coupling: A portion of the growing oligonucleotide chains did not react with the incoming phosphoramidite.- Optimize coupling efficiency by addressing the factors listed above. - Ensure the capping step is efficient to block unreacted 5'-hydroxyl groups from further elongation.[21]
Depurination (Loss of Adenine (B156593) Base) Excessive Acid Exposure: Prolonged exposure to the deblocking acid (TCA or DCA) can lead to cleavage of the glycosidic bond.[3][7][22]- Minimize the deblocking time to what is necessary for complete detritylation.[11][23] - Use a milder deblocking agent like 3% Dichloroacetic Acid (DCA) instead of Trichloroacetic Acid (TCA).[3][11] - Consider using a phosphoramidite with a more acid-stable protecting group on the adenine base.[7]
Side Product Formation Side reactions with protecting groups or the phosphoramidite itself. - Ensure high purity of all reagents. - Use appropriate protecting groups for all nucleosides in the sequence. - Follow the recommended deprotection procedures carefully.

Quantitative Data Summary

The following tables summarize typical parameters and expected outcomes in phosphoramidite coupling reactions. While specific data for ¹⁵N deoxyadenosine is limited, these values provide a general benchmark for optimizing your experiments.

Table 1: Typical Coupling Reaction Parameters

ParameterTypical ValueSignificance
Phosphoramidite Concentration 0.05 - 0.1 MHigher concentration can drive the reaction to completion.[5]
Activator Concentration 0.25 - 0.5 MSufficient concentration is crucial for efficient activation.
Coupling Time (Standard dN) 30 - 60 secondsAdequate for most standard phosphoramidites.[20]
Coupling Time (Modified dN) 2 - 10 minutesMay need to be extended for bulkier or less reactive phosphoramidites.[20]
Excess of Phosphoramidite 5 - 15 fold molar excessEnsures the reaction goes to completion.[20]
Excess of Activator 20 - 50 fold molar excessDrives the activation of the phosphoramidite.[20]

Table 2: Expected Coupling Efficiency and Overall Yield

Oligonucleotide LengthPer-Step Coupling EfficiencyTheoretical Overall Yield of Full-Length Product
20-mer98.0%66.8%
20-mer99.0%81.8%
20-mer99.5%90.5%
50-mer98.0%36.4%
50-mer99.0%60.5%
50-mer99.5%77.9%
100-mer98.0%13.3%
100-mer99.0%36.6%
100-mer99.5%60.6%

Note: The overall yield is calculated as (Coupling Efficiency)^(Number of couplings). This table illustrates the critical importance of achieving high per-step coupling efficiency, especially for longer oligonucleotides.[3]

Experimental Protocols

Protocol 1: Standard Phosphoramidite Coupling Cycle

This protocol outlines the four main steps in a single cycle of phosphoramidite-based oligonucleotide synthesis.

  • Deblocking (Detritylation):

    • The 5'-O-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with a solution of an acid, typically 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[20][23]

    • The resulting orange-colored trityl cation is washed away, and its absorbance can be measured to determine the efficiency of the previous coupling step.[13]

  • Coupling:

    • The ¹⁵N deoxyadenosine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile) is mixed with an activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).

    • This activated mixture is delivered to the synthesis column containing the support-bound oligonucleotide with a free 5'-hydroxyl group.

    • The coupling reaction forms a phosphite (B83602) triester linkage.[21]

  • Capping:

    • To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed.

    • This is typically achieved by treating the support with a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[21]

  • Oxidation:

    • The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester.

    • This is typically done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[13][20]

Protocol 2: Preparation of ¹⁵N Deoxyadenosine Phosphoramidite Solution
  • Allow the vial of solid ¹⁵N deoxyadenosine phosphoramidite to warm to room temperature before opening to prevent moisture condensation.

  • Under an inert atmosphere (e.g., in a glove box or using a stream of argon), add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (e.g., 0.1 M).

  • Gently swirl the vial to ensure the phosphoramidite is completely dissolved.

  • Transfer the solution to the appropriate reservoir on the DNA synthesizer.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Free 5'-OH Capping Capping Coupling->Capping Phosphite Triester Formation Oxidation Oxidation Capping->Oxidation Block Failure Sequences Oxidation->Deblocking Stable Phosphate Triester End End Oxidation->End Cycle Complete Start Start Start->Deblocking 15N_dA_Amidite ¹⁵N dA Phosphoramidite 15N_dA_Amidite->Coupling Activator Activator Activator->Coupling

Caption: Automated phosphoramidite synthesis cycle for incorporating ¹⁵N deoxyadenosine.

Troubleshooting_Logic Low_Coupling_Efficiency Low Coupling Efficiency? Check_Moisture Check for Moisture in Reagents/Solvents Low_Coupling_Efficiency->Check_Moisture Yes Successful_Coupling Successful Coupling Low_Coupling_Efficiency->Successful_Coupling No Check_Amidite_Quality Verify ¹⁵N dA Phosphoramidite Quality Check_Moisture->Check_Amidite_Quality Check_Activator Check Activator Concentration/Freshness Check_Amidite_Quality->Check_Activator Extend_Coupling_Time Extend Coupling Time Check_Activator->Extend_Coupling_Time Extend_Coupling_Time->Successful_Coupling

Caption: Troubleshooting workflow for low coupling efficiency of ¹⁵N deoxyadenosine.

References

Technical Support Center: Purification of 15N Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 15N labeled oligonucleotides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 15N labeled oligonucleotides.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification Inefficient extraction from PAGE gel: The oligonucleotide may not be completely eluted from the polyacrylamide matrix.- Ensure the gel slice is thoroughly crushed before elution.[1] - Increase the elution time or temperature (e.g., overnight at 37°C).[1] - Use a higher concentration of elution buffer.
Suboptimal HPLC conditions: The gradient or mobile phase composition may not be suitable for the specific oligonucleotide.- Optimize the gradient of the organic solvent (e.g., acetonitrile).[2] - Adjust the concentration of the ion-pairing reagent (e.g., TEAA).[3] - Ensure the pH of the mobile phase is appropriate for the column and the oligonucleotide.[2]
Loss during desalting/precipitation: Small oligonucleotides can be lost during ethanol (B145695) precipitation.- Use a sufficient amount of salt (e.g., sodium acetate) to facilitate precipitation. - Chill the sample sufficiently before centrifugation. - For very small oligos, consider using a desalting column (e.g., G-25) instead of precipitation.[4]
Low Purity/Presence of Impurities Inefficient separation of truncated sequences (n-1, n-2): The chosen purification method may not have sufficient resolution.- For long oligonucleotides (>50 bases), PAGE purification is recommended for its high resolution.[5][6] - For shorter oligos, HPLC can provide excellent purity; optimize the gradient for better separation.[4] - Consider a secondary purification step, such as combining RP-HPLC and Anion-Exchange HPLC.[5]
Presence of protecting groups: Incomplete deprotection during synthesis.- Ensure that the deprotection step is carried out for the recommended time and at the correct temperature. - Mass spectrometry can be used to identify the presence of remaining protecting groups.[7]
Contamination with free dye or modifications: For labeled oligonucleotides, unconjugated dye can co-elute.- HPLC is the recommended method for purifying oligonucleotides with modifications, as it can effectively separate the labeled product from free dye.[5][8]
Broad or Split Peaks in HPLC Secondary structure formation: The oligonucleotide may be forming hairpins, duplexes, or G-quadruplexes.- Increase the column temperature (e.g., >60°C) to denature secondary structures.[9] - Use a denaturing mobile phase with a high pH.[10]
Column degradation: The stationary phase of the HPLC column may be degrading, especially with high pH mobile phases.- Use a column that is stable at high pH.[9] - Regularly check the performance of the column with a standard sample.
Inappropriate ion-pairing reagent: The type or concentration of the ion-pairing reagent may not be optimal.- Experiment with different ion-pairing reagents (e.g., TEAA, HAA) and concentrations to improve peak shape.[9]
Difficulty Visualizing Oligonucleotide on PAGE Gel Low concentration of oligonucleotide: The amount of sample loaded may be insufficient for visualization.- Load a higher concentration of the oligonucleotide. - Use a more sensitive visualization method, such as staining with a fluorescent dye, in addition to UV shadowing.
Inefficient UV shadowing: The technique may not be sensitive enough for small quantities.- Ensure the use of a high-quality intensifying screen.[1] - Minimize the exposure time to UV light to prevent damage to the oligonucleotide.[1]

Frequently Asked Questions (FAQs)

Q1: Why is purification of synthetic oligonucleotides, including 15N labeled ones, necessary?

A1: Oligonucleotide synthesis involves a series of chemical reactions with less than 100% efficiency at each step.[8] This results in a crude product containing the full-length oligonucleotide as well as truncated sequences (n-1, n-2, etc.), incompletely deprotected sequences, and small molecule impurities from the synthesis process.[8][11] These impurities can interfere with downstream applications, leading to inaccurate results.[8]

Q2: What are the most common methods for purifying oligonucleotides?

A2: The most common purification methods are:

  • Desalting: Removes small molecule impurities but not truncated sequences. It is suitable for short oligos (<35 bases) in non-critical applications like PCR.[5]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity. It is effective for purifying oligonucleotides with hydrophobic modifications and is generally recommended for oligos up to 50 bases.[5][6]

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): Separates based on the number of phosphate (B84403) groups (i.e., length). It provides excellent resolution for shorter oligos (up to 40 bases).[5][8]

  • Polyacrylamide Gel Electrophoresis (PAGE): Separates based on size with high resolution, making it the preferred method for long oligonucleotides (≥50 bases) and applications requiring very high purity (95-99%).[5][6]

Q3: How do I choose the right purification method for my 15N labeled oligonucleotide?

A3: The choice depends on three main factors:

  • Length of the oligonucleotide: For longer sequences (>50 bases), PAGE is generally recommended. For shorter sequences, HPLC is often sufficient.[12]

  • The intended application: Applications like NMR or mass spectrometry often require very high purity, making PAGE or HPLC the methods of choice. For less sensitive applications like PCR, desalting may be adequate for short oligos.[12][13]

  • Presence of modifications: For oligonucleotides with hydrophobic modifications (e.g., fluorescent dyes), RP-HPLC is highly effective.[5][12]

Q4: What purity level can I expect from different purification methods?

A4: The expected purity levels are summarized in the table below.

Purification MethodTypical Purity of Full-Length Product
DesaltingVaries (removes salts, not failure sequences)
Reverse-Phase Cartridge65 - 80%
RP-HPLC>85%[4][8]
AEX-HPLCHigh for short oligos, decreases with length
PAGE95 - 99%[5]

Q5: How can I assess the purity and identity of my purified 15N labeled oligonucleotide?

A5: The identity and purity can be confirmed using:

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF can verify the molecular weight of the oligonucleotide, confirming that the correct sequence was synthesized and that it is appropriately 15N labeled.[7][14]

  • Analytical HPLC: Can be used to assess the purity of the final product by showing a single major peak.[8]

  • Capillary Electrophoresis (CE): Provides a high-resolution assessment of purity.[14]

Experimental Protocols

Protocol 1: Denaturing PAGE Purification

This protocol is recommended for long oligonucleotides (≥50 bases) or when high purity is required.

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7M urea) of appropriate thickness (e.g., 1 mm).

  • Sample Preparation: Mix the crude 15N labeled oligonucleotide with an equal volume of formamide (B127407) loading buffer. Heat the mixture at 95-100°C for 1-2 minutes and then immediately place it on ice.[1]

  • Electrophoresis: Pre-run the gel for 15-20 minutes.[1] Load the prepared sample into the wells. Run the gel until the tracking dye has migrated to the desired position (e.g., bromophenol blue about three-quarters of the way down).[1]

  • Visualization: Visualize the oligonucleotide bands using UV shadowing. Place the gel on a fluorescent TLC plate or an intensifying screen and illuminate with a short-wave UV lamp. The oligonucleotide will appear as a dark shadow.[1]

  • Excision: Carefully excise the band corresponding to the full-length product.[1]

  • Elution: Crush the excised gel slice and place it in a tube with elution buffer (e.g., TE buffer). Incubate overnight at 37°C with gentle agitation.[1]

  • Recovery: Separate the eluted oligonucleotide from the gel fragments by centrifugation through a filter column.[1]

  • Desalting: Precipitate the oligonucleotide with ethanol or use a desalting column to remove salts from the elution buffer.

Protocol 2: RP-HPLC Purification

This protocol is suitable for shorter oligonucleotides (<50 bases) and those with hydrophobic modifications.

  • Sample Preparation: Dissolve the crude 15N labeled oligonucleotide in water or a suitable buffer to ensure the pH is within the column's tolerance (typically pH 4-8).[2]

  • HPLC System Setup: Use a reverse-phase column (e.g., C8 or C18).[2] The mobile phase typically consists of:

  • Purification: Inject the sample onto the column. Elute the oligonucleotide using a gradient of increasing Buffer B concentration.[2] The full-length product, which is more hydrophobic, will elute later than the shorter, less hydrophobic failure sequences.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length oligonucleotide.

  • Solvent Removal: Evaporate the acetonitrile and the ion-pairing reagent from the collected fractions using a vacuum concentrator or by lyophilization.

  • Desalting: If necessary, perform a final desalting step to remove any remaining salts.

Visualizations

experimental_workflow_PAGE cluster_prep Preparation cluster_run Separation cluster_recovery Recovery gel_prep 1. Prepare Denaturing PAGE Gel sample_prep 2. Prepare Sample (Oligo + Loading Buffer) electrophoresis 3. Electrophoresis sample_prep->electrophoresis visualization 4. UV Shadowing Visualization electrophoresis->visualization excision 5. Excise Band visualization->excision elution 6. Elution excision->elution desalting 7. Desalting elution->desalting final_product final_product desalting->final_product Purified 15N Oligo

Caption: Workflow for PAGE purification of 15N labeled oligonucleotides.

experimental_workflow_HPLC cluster_prep Preparation cluster_run Purification cluster_post Post-Purification sample_prep 1. Dissolve Crude Oligonucleotide hplc_setup 2. Setup HPLC System (Column & Buffers) injection 3. Inject Sample hplc_setup->injection gradient 4. Gradient Elution injection->gradient collection 5. Collect Fractions gradient->collection evaporation 6. Solvent Evaporation collection->evaporation desalting 7. Desalting evaporation->desalting final_product final_product desalting->final_product Purified 15N Oligo

Caption: Workflow for RP-HPLC purification of 15N labeled oligonucleotides.

purification_choice decision decision result result start Start: Crude 15N Oligo length_check Oligo Length > 50 bases? start->length_check application_check High Purity Needed? (NMR, MS) length_check->application_check No page PAGE Purification length_check->page Yes modification_check Hydrophobic Modification? application_check->modification_check No hplc HPLC Purification application_check->hplc Yes modification_check->hplc Yes desalting Desalting modification_check->desalting No page->result High Purity Product hplc->result desalting->result Salt-Free Product

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: 2'-Deoxyadenosine-15N1 Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 2'-Deoxyadenosine-15N1 during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your results.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, leading to the degradation of this compound.

Issue 1: Inconsistent Results in Cell-Based Assays

  • Question: My results from cell-based assays using this compound are not reproducible. What could be the cause?

  • Answer: Inconsistent results in cell-based assays can often be attributed to the degradation of this compound in the culture medium. The primary cause is enzymatic degradation by adenosine (B11128) deaminase (ADA), which is present in serum-containing media and can be secreted by cells. This enzyme converts 2'-deoxyadenosine (B1664071) to 2'-deoxyinosine. To troubleshoot this, consider the following:

    • Use an ADA inhibitor: Supplement your culture medium with an adenosine deaminase inhibitor, such as deoxycoformycin (pentostatin), to prevent enzymatic degradation.

    • Use serum-free medium: If your experimental design allows, switch to a serum-free medium to reduce the concentration of exogenous deaminases.

    • Prepare fresh solutions: Always prepare fresh working solutions of this compound immediately before use. Do not store it diluted in culture medium for extended periods.

    • pH of the medium: Ensure the pH of your culture medium is stable and within the optimal physiological range (7.2-7.4). Acidic conditions can lead to the hydrolysis of the glycosidic bond.

Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis

  • Question: I am observing unexpected peaks in my HPLC or LC-MS chromatogram when analyzing my this compound sample. What do these peaks represent?

  • Answer: The appearance of unexpected peaks is a strong indicator of sample degradation. The two most common degradation products of 2'-deoxyadenosine are:

    • 2'-Deoxyinosine-15N1: This is the product of enzymatic deamination by adenosine deaminase.

    • Adenine-15N1: This results from the acid-catalyzed hydrolysis of the N-glycosidic bond (depurination), which is more likely to occur if your sample is exposed to acidic conditions.

    To resolve this issue:

    • Check the pH of your mobile phase and sample: An acidic pH can cause depurination. Ensure your mobile phase and sample diluent are at a neutral or slightly basic pH if compatible with your chromatography method.

    • Control the temperature: Keep your samples cool in the autosampler to minimize degradation during the analysis sequence.

    • Sample preparation: If you are analyzing biological samples, ensure that enzymatic activity is quenched immediately after collection, for instance by adding an ADA inhibitor or by rapid extraction and protein precipitation.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store my solid this compound?

    • A1: Solid this compound should be stored at 2-8°C, protected from light. For long-term storage, -20°C is recommended.

  • Q2: What is the best way to prepare and store stock solutions?

    • A2: It is recommended to prepare a concentrated stock solution in an anhydrous solvent like DMSO. This stock solution can be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous stock solutions are less stable and should be prepared fresh. If an aqueous solution is necessary, use a buffer at a pH of 7.0 or higher and store frozen in aliquots.

Experimental Conditions

  • Q3: What is the optimal pH range to maintain the stability of this compound in solution?

    • A3: 2'-Deoxyadenosine is most stable in neutral to basic conditions (pH ≥ 7). Acidic conditions (pH < 7) significantly increase the rate of depurination.

  • Q4: I am conducting an experiment at 37°C. How stable is this compound at this temperature?

    • A4: At 37°C, the stability of 2'-deoxyadenosine is highly dependent on the pH. In acidic conditions, degradation can be rapid. For example, a related compound, 2-chloro-2'-deoxyadenosine, has a half-life of only 1.6 hours at pH 2 and 37°C[1]. In neutral or basic pH, it is significantly more stable.

Data Interpretation

  • Q5: How can I confirm that the degradation of my compound is due to adenosine deaminase activity?

    • A5: You can perform a control experiment where you add an adenosine deaminase inhibitor, such as deoxycoformycin, to your experimental setup. If the degradation is prevented or significantly reduced in the presence of the inhibitor, it is a strong indication of ADA-mediated deamination.

Quantitative Data on Stability

The following tables provide stability data for 2'-deoxyadenosine analogs under various conditions. This data can be used to estimate the stability of this compound in your experiments.

Table 1: Half-life of 2-chloro-2'-deoxyadenosine at 37°C [1]

pHHalf-life (t½)
10.37 hours
21.6 hours

Note: This data is for the analog 2-chloro-2'-deoxyadenosine and should be used as a reference.

Table 2: Half-life of 2'-deoxyxanthosine (B1596513) at 37°C [2][3]

pHHalf-life (t½) in single-stranded oligodeoxynucleotide
27.7 hours
717,700 hours

Note: This data is for the analog 2'-deoxyxanthosine, a purine (B94841) deoxyribonucleoside, and illustrates the significant impact of pH on stability.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial.

    • Under sterile conditions, weigh the desired amount of the compound.

    • Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Handling this compound in Cell Culture

  • Materials:

    • Prepared stock solution of this compound in DMSO

    • Cell culture medium (pre-warmed to 37°C)

    • Adenosine deaminase inhibitor (e.g., deoxycoformycin), if needed

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • If using an ADA inhibitor, add it to the cell culture medium at the desired final concentration.

    • Dilute the this compound stock solution directly into the pre-warmed culture medium to the final working concentration immediately before adding it to the cells. Ensure the final concentration of DMSO is non-toxic to your cells (typically <0.5%).

    • Mix gently by inverting the tube or pipetting.

    • Add the medium containing this compound to your cell culture plates.

    • For time-course experiments, prepare fresh dilutions for each time point if possible.

Protocol 3: Sample Preparation for HPLC/LC-MS Analysis

  • Materials:

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate

    • Syringe filters (0.22 µm)

  • Procedure for Aqueous Samples:

    • If the sample contains proteins (e.g., cell lysate, plasma), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile or methanol.

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator.

    • Reconstitute the sample in the initial mobile phase of your HPLC/LC-MS method.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Visualizations

degradation_pathways dA This compound dI 2'-Deoxyinosine-15N1 dA->dI Adenosine Deaminase (ADA) (Enzymatic Deamination) Ade Adenine-15N1 dA->Ade Acidic pH (Depurination)

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis storage Store at 2-8°C (solid) -20°C (DMSO stock) prep_sol Prepare Fresh Working Solution (Neutral pH buffer or medium) storage->prep_sol add_inhibitor Add ADA Inhibitor (if applicable) prep_sol->add_inhibitor incubation Incubate with Cells/Reagents (Control Temp & pH) add_inhibitor->incubation quench Quench Reaction/ Protein Precipitation incubation->quench hplc HPLC / LC-MS Analysis (Cool autosampler, neutral pH) quench->hplc

References

signal assignment issues in 15N NMR of DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding signal assignment issues in the 15N NMR of DNA. It is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common problems encountered during 15N NMR experiments on DNA, offering potential causes and solutions in a question-and-answer format.

Question: Why are my imino proton signals broad or completely absent in the 1H-15N HSQC spectrum?

Answer:

Broad or missing imino proton signals are a frequent issue. The underlying causes can often be attributed to the following:

  • Rapid Solvent Exchange: Imino protons are in exchange with water protons. If this exchange is too fast, the signals can broaden significantly or even disappear.[1] This is particularly problematic at higher pH and temperatures.

    • Solution:

      • Lower the sample temperature to slow down the exchange rate.

      • Work at a lower pH (typically below 6.5) to reduce the base-catalyzed exchange.[2]

      • Ensure your buffer concentration is appropriate, as some buffer components can catalyze the exchange.

  • Poor Sample Conditions: The stability and homogeneity of your DNA sample are crucial.

    • Solution:

      • Ensure the DNA is properly folded into a duplex. This can be verified by running a native gel or by monitoring the UV melting curve.

      • Optimize buffer conditions, including salt concentration (typically 50-150 mM NaCl or KCl), to stabilize the DNA duplex.[3]

      • Check for sample aggregation, which can lead to broad lines. This can sometimes be mitigated by adjusting the concentration or buffer conditions.

  • Instrumental Issues: Incorrect pulse sequence parameters or poor shimming can also lead to signal loss.

    • Solution:

      • Ensure that the 1H and 15N pulses are properly calibrated.

      • Carefully shim the magnet to obtain a homogeneous magnetic field. Poor shimming can lead to broad lineshapes.[4]

Question: I am observing severe spectral overlap in my 2D 1H-15N HSQC spectrum. How can I resolve the signals?

Answer:

Spectral overlap is a significant challenge in the NMR of nucleic acids due to the limited chemical shift dispersion of their resonances.[5] Here are several strategies to improve resolution:

  • Higher-Dimensional NMR: Spreading the signals into more dimensions is a powerful way to resolve overlap.

    • Solution:

      • Employ 3D NMR experiments, such as a 15N-edited NOESY-HSQC.[6][7] This will separate the NOE cross-peaks based on the 15N chemical shift of the imino or amino nitrogen.

      • For more complex systems, 4D experiments can be utilized, although they require longer acquisition times and higher sensitivity.

  • Higher Magnetic Field: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion.

    • Solution:

      • If available, collect data on a higher field spectrometer (e.g., 800 MHz or higher).

  • Computational Methods: Advanced processing techniques can help to resolve overlapping peaks.

    • Solution:

      • Utilize deconvolution algorithms or other computational methods to separate closely positioned signals.[8]

Question: My sequential assignment via NOESY is ambiguous. How can I confirm my assignments?

Answer:

Ambiguity in sequential walks from NOESY data is a common hurdle. Here are some approaches to confirm your assignments:

  • Through-Bond Correlation Experiments: These experiments provide correlations between nuclei connected through chemical bonds, which can help to confirm assignments.

    • Solution:

      • Run experiments like HNN-COSY, which shows correlations between the imino proton of a guanine (B1146940) and the imino nitrogen of its base-paired cytosine, and can help to confirm base pairing.[9]

  • Isotopic Labeling Strategies: Selectively labeling specific nucleotides can simplify the spectra and remove ambiguity.

    • Solution:

      • Synthesize DNA with 15N labeling on only one type of nucleotide (e.g., only Guanine). This will limit the number of signals in the 15N dimension and make assignments more straightforward.

  • Check for Non-Canonical Structures: Ambiguities can arise if the DNA adopts a non-B-form helix or contains mismatched base pairs.

    • Solution:

      • Carefully analyze the NOESY pattern for characteristic cross-peaks that indicate non-canonical structures. For example, the absence of a sequential walk can be indicative of a non-double helical structure.[5]

Question: I am titrating a ligand into my 15N-labeled DNA and see chemical shift perturbations (CSPs), but how do I know if it's a direct interaction?

Answer:

Chemical shift perturbations are sensitive reporters of changes in the chemical environment of a nucleus upon ligand binding.[10][11][12][13] However, CSPs can result from both direct binding and allosteric effects.

  • Mapping the Binding Site: The location of the largest CSPs can often identify the binding site.

    • Solution:

      • Assign the resonances of the DNA and map the CSPs onto the DNA structure. Residues with the largest chemical shift changes are likely at or near the binding interface.[10][11]

  • NOE-Based Methods: Intermolecular NOEs provide direct evidence of through-space proximity between the ligand and the DNA.

    • Solution:

      • Run a 15N-edited NOESY-HSQC experiment on a sample containing 15N-labeled DNA and unlabeled ligand. The presence of cross-peaks between DNA and ligand protons is unambiguous proof of a direct interaction.

  • Saturation Transfer Difference (STD) NMR: This technique can identify which parts of a ligand are in close contact with the macromolecule.

    • Solution:

      • Perform an STD-NMR experiment to identify the ligand protons that are in close proximity to the DNA.

Frequently Asked Questions (FAQs)

Q1: What are the typical 1H and 15N chemical shift ranges for imino and amino protons in B-form DNA?

A1: The chemical shifts of imino and amino protons are sensitive to the local structure and base-pairing. However, there are general ranges for B-form DNA.

Proton Type Base 1H Chemical Shift (ppm) 15N Chemical Shift (ppm) Notes
Imino (H1/H3)G-C pair12.0 - 13.5140 - 150Guanine H1 proton.
A-T pair13.0 - 14.5150 - 160Thymine H3 proton.
Amino (H6/H4/H2)Adenine (H6)7.5 - 8.5~70Can be broad due to exchange.
Guanine (H2)6.5 - 7.5~65
Cytosine (H4)7.0 - 8.0~85

Note: These are approximate ranges and can vary depending on the specific sequence, buffer conditions, and temperature.[2][4][8][14][15][16][17][18][19][20]

Q2: What is the purpose of a 1H-15N HSQC experiment in DNA NMR?

A2: The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of biomolecular NMR.[1][21] It is a 2D experiment that correlates the chemical shifts of protons directly bonded to 15N nuclei.[1] For 15N-labeled DNA, this experiment produces a "fingerprint" spectrum where each peak corresponds to a specific N-H group (imino or amino) in the molecule. This is often the first heteronuclear experiment performed to assess sample quality and is essential for resonance assignment.[21]

Q3: How can I prepare a 15N-labeled DNA sample for NMR?

A3: 15N-labeled DNA can be prepared either by chemical synthesis or enzymatic methods.

  • Chemical Synthesis: This involves using 15N-labeled phosphoramidites during solid-phase DNA synthesis. This method allows for site-specific labeling but can be expensive.

  • Enzymatic Synthesis: This approach uses polymerase chain reaction (PCR) with 15N-labeled dNTPs to amplify a DNA sequence. This is a cost-effective way to achieve uniform 15N labeling.

The final NMR sample should be in a suitable buffer (e.g., 10-20 mM phosphate, 50-150 mM NaCl, pH 6.0-6.5) and contain 5-10% D2O for the spectrometer lock.[3] The DNA concentration should typically be in the range of 0.1-1.0 mM.[19]

Q4: What is a "sequential walk" and how is it used for DNA assignment?

A4: A sequential walk is a method used to assign resonances in a DNA duplex by stepping from one nucleotide to the next along the DNA backbone using through-space correlations observed in a NOESY spectrum.[9] Specifically, for B-form DNA, there are characteristic short distances between the H6/H8 proton of a base and the H1' proton of its own and the preceding nucleotide's sugar. By identifying these cross-peaks in the NOESY spectrum, one can "walk" along the DNA sequence, assigning the resonances of each nucleotide.

Q5: What are some common artifacts in 15N NMR of DNA and how can I avoid them?

A5: Several artifacts can appear in 15N NMR spectra of DNA.

  • Decoupling Sidebands: Improperly set decoupling parameters can lead to the appearance of sidebands, which are small peaks flanking a main peak. These can be mistaken for real signals.

    • Solution: Ensure that the decoupling power and frequency are correctly set. Using modern decoupling sequences can also minimize these artifacts.[22]

  • t1-Noise: This appears as streaks of noise in the indirect (15N) dimension and can obscure weak signals.

    • Solution: This often arises from sample instability or temperature fluctuations during the experiment. Ensure the sample is stable and the spectrometer's temperature control is functioning correctly.

  • Water Suppression Artifacts: Imperfect water suppression can lead to baseline distortions and artifacts around the water resonance.

    • Solution: Use appropriate water suppression techniques, such as WATERGATE or flip-back pulses.[6]

Experimental Protocols

Protocol 1: 1H-15N HSQC of 15N-Labeled DNA

This protocol provides a general procedure for acquiring a 2D 1H-15N HSQC spectrum. Specific parameters may need to be optimized for your sample and spectrometer.[11]

  • Sample Preparation: Prepare 0.1-1.0 mM 15N-labeled DNA in a suitable buffer (e.g., 20 mM sodium phosphate, 100 mM NaCl, pH 6.5) with 10% D2O.

  • Spectrometer Setup:

    • Insert the sample into the magnet and lock the spectrometer on the D2O signal.

    • Tune and match the probe for both 1H and 15N frequencies.

    • Calibrate the 90° pulses for both 1H and 15N.

  • Acquisition Parameters:

    • Use a standard HSQC pulse sequence with sensitivity enhancement and water suppression (e.g., hsqcetf3gpsi).

    • Set the 1H spectral width to cover all proton resonances (e.g., 16 ppm) and the 15N spectral width to cover the expected range of imino and amino nitrogens (e.g., 100-200 ppm).

    • The number of scans (ns) will depend on the sample concentration, typically ranging from 8 to 64.

    • The number of increments in the indirect dimension (td1) will determine the resolution in the 15N dimension, a typical value is 128-256.

  • Processing:

    • Process the data using appropriate window functions (e.g., squared sine-bell) in both dimensions.

    • Perform Fourier transformation and phase correction.

Protocol 2: Chemical Shift Perturbation (CSP) Analysis for DNA-Ligand Binding

This protocol outlines the steps for a CSP experiment to study DNA-ligand interactions.[10][11][12][13]

  • Initial Spectrum: Acquire a 1H-15N HSQC spectrum of the 15N-labeled DNA alone. This will serve as the reference (free state).

  • Titration: Prepare a concentrated stock solution of the unlabeled ligand in the same buffer as the DNA. Add small aliquots of the ligand to the DNA sample to achieve different molar ratios (e.g., 0.2, 0.5, 1.0, 1.5, 2.0 equivalents).

  • Data Acquisition: Acquire a 1H-15N HSQC spectrum at each titration point. Ensure that the experimental conditions (temperature, etc.) are identical for all spectra.

  • Data Analysis:

    • Overlay the spectra and identify the peaks that shift upon ligand addition.

    • For each assigned resonance, calculate the combined chemical shift perturbation (Δδ) at each titration point using the following formula: Δδ = √[ (ΔδH)^2 + (α * ΔδN)^2 ] where ΔδH and ΔδN are the changes in the 1H and 15N chemical shifts, respectively, and α is a weighting factor (typically around 0.14 for N-H groups).[10][11]

    • Plot the Δδ values as a function of the ligand concentration for each resonance.

    • Fit the binding isotherms to an appropriate binding model to extract the dissociation constant (Kd).

Visualizations

Below are diagrams created using the DOT language to illustrate key experimental workflows.

troubleshooting_workflow start Problem: Broad/Missing Imino Signals check_exchange Is solvent exchange too fast? start->check_exchange check_sample Is the sample stable and properly folded? start->check_sample check_instrument Are instrument parameters correct? start->check_instrument solution_exchange Lower temperature Adjust pH to < 6.5 check_exchange->solution_exchange Yes solution_sample Optimize buffer/salt Check for aggregation check_sample->solution_sample No solution_instrument Calibrate pulses Improve shimming check_instrument->solution_instrument No sequential_assignment_workflow cluster_experiments NMR Experiments cluster_analysis Data Analysis hsqc 1. 1H-15N HSQC (Identify N-H signals) noesy 2. 15N-edited NOESY (Through-space correlations) hsqc->noesy tocsy 3. TOCSY (Through-bond correlations) noesy->tocsy walk 4. Sequential Walk (H6/H8 to H1') tocsy->walk confirm 5. Confirm with TOCSY (Identify spin systems) walk->confirm assign 6. Final Assignment confirm->assign

References

Technical Support Center: 15N Metabolic Labeling Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during 15N metabolic labeling experiments for protein quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the identification of my 15N-labeled peptides significantly lower than my 14N-labeled peptides?

A1: This is a common issue often stemming from incomplete labeling and challenges in mass spectrometry data analysis.

Core Problem: Incomplete incorporation of 15N isotopes leads to broader and more complex isotope clusters for heavy-labeled peptides in the MS1 spectra. This complexity can make it difficult for data analysis software to correctly identify the monoisotopic peak, resulting in a reduced number of identified heavy-labeled peptides.[1][2][3][4]

Troubleshooting Steps:

  • Assess Labeling Efficiency: It is crucial to determine the 15N enrichment percentage. This can be done by comparing the experimental isotope pattern of a few representative peptides to their theoretical patterns at different enrichment levels.[1][5] Labeling efficiency can vary between experiments, typically ranging from 93-99%.[1][4]

  • Optimize Labeling Duration: For organisms with slow protein turnover, a longer labeling period is necessary to achieve high enrichment levels.[6] For example, labeling rats for two generations can achieve uniformly high 15N enrichment across all tissues.[6]

  • Ensure High-Purity 15N Source: The purity of the 15N-containing salt should be over 99% to achieve high-level labeling.[1][4]

  • Adjust Mass Spectrometry Parameters:

    • High Resolution MS1 Scans: Acquiring data at high resolution (e.g., 120,000) can help to resolve overlapping isotopic peaks, improving quantification accuracy.[1][5]

    • High Mass Accuracy MS2 Scans: This helps to reduce the false discovery rate (FDR) for 15N-labeled peptide assignments.[1]

  • Refine Data Analysis Workflow:

    • Correct for Incomplete Enrichment: Use software that can account for the measured labeling efficiency to correct peptide ratios.[2]

    • Monoisotopic Peak Assignment: Employ algorithms that are optimized for identifying the monoisotopic peak within complex, broad isotope clusters of 15N-labeled peptides.[1][3][4] Some software, like Protein Prospector, has features for isotope cluster pattern matching to flag incorrect assignments.[1][7]

Impact of Labeling Efficiency on Peptide Identification:

Labeling EfficiencyObservationRecommendation
< 98%Significantly fewer 15N-labeled peptides identified compared to 14N peptides.[2]Optimize labeling protocol; use data analysis methods that correct for low enrichment.
≥ 98.5%Similar identification rates between 14N and 15N labeled peptides.[1][4]This is the target efficiency for optimal identification and quantification.
Q2: My quantification results are inaccurate, with high variability between replicate experiments. What could be the cause?

A2: Inaccurate quantification can arise from several sources, including co-eluting peptides, metabolic scrambling of amino acids, and issues with protein turnover.

Core Problems:

  • Co-eluting Peptides: In complex samples, it's common for different peptides to elute from the chromatography column at the same time, leading to overlapping signals in the mass spectrometer that interfere with accurate quantification.[1][5][8]

  • Metabolic Scrambling: Labeled amino acids can be metabolically converted into other amino acids. For instance, 15N-arginine can be converted to 15N-proline, which can lead to errors in quantification if not accounted for.[9][10][11] This can reduce the 15N content of the intended labeled amino acid or increase it in non-target amino acids.[9][10]

  • Protein Turnover and Cell Division: In studies involving organisms or tissues with high cell proliferation, the rate of protein turnover and cell division can significantly influence the incorporation of 15N.[12][13] Tissues with slower protein turnover rates will take longer for the 15N labeled amino acids to equilibrate, potentially leading to lower enrichment.[6]

Troubleshooting and Methodologies:

  • Experimental Protocol for Minimizing Co-elution:

    • Enhance Chromatographic Separation: Optimize the liquid chromatography (LC) gradient to better separate peptides.

    • High-Resolution Mass Spectrometry: As mentioned previously, high-resolution MS1 scans are critical for resolving overlapping peptide signals.[1][5]

    • Targeted Quantification: For proteins of interest, using a targeted quantification strategy like Parallel Reaction Monitoring (PRM) can provide more accurate results and is less prone to interference from co-eluting peptides.[1][4][8]

  • Addressing Metabolic Scrambling:

    • Software Correction: Utilize software that can simulate isotope patterns for various labeling states to deconvolve the contributions of scrambled isotopes from the observed data.[9]

    • Tandem Mass Spectrometry (MS/MS): MS/MS can be used to confirm the location of heavy isotope labels within a peptide, helping to identify instances of metabolic scrambling.[9]

  • Accounting for Protein and Cell Turnover:

    • Turnover and Replication Analysis by Isotope Labeling (TRAIL): This method allows for the parallel quantification of both protein and cell turnover rates using 15N labeling.[12][13] It involves quantifying the decay of unlabeled (14N) peptides over time as newly synthesized 15N-labeled peptides accumulate.[12]

    • Steady-State Assumption: Ensure that the biological system is at a steady state during the labeling period, meaning protein synthesis and degradation rates are balanced.[12]

Illustrative Workflow for a 15N Metabolic Labeling Experiment:

experimental_workflow cluster_sample_prep Sample Preparation & Labeling cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis start Biological System (e.g., Cell Culture, Organism) labeling Metabolic Labeling with 15N Source start->labeling mix Mix 14N (Control) and 15N (Experimental) Samples labeling->mix digest Protein Extraction & Tryptic Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms identification Peptide Identification (14N and 15N) lcms->identification quantification Peptide Quantification (Ratio Calculation) identification->quantification correction Correction for Labeling Efficiency & Other Pitfalls quantification->correction protein_quant Protein Ratio Calculation & Statistical Analysis correction->protein_quant end end protein_quant->end Final Quantitative Data data_analysis_pitfalls cluster_labeling Labeling Issues cluster_ms MS Analysis Issues cluster_data Data Processing Issues main_issue Inaccurate Quantification incomplete_labeling Incomplete Labeling peak_assignment Incorrect Monoisotopic Peak Assignment incomplete_labeling->peak_assignment no_correction No Enrichment Correction incomplete_labeling->no_correction metabolic_scrambling Metabolic Scrambling metabolic_scrambling->main_issue coelution Co-eluting Peptides coelution->main_issue low_resolution Low MS1 Resolution low_resolution->coelution peak_assignment->main_issue no_correction->main_issue

References

Validation & Comparative

A Comparative Guide to 2'-Deoxyadenosine-15N1 and 13C Labeled Deoxyadenosine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development, metabolic research, and structural biology, stable isotope labeling is an indispensable tool. Among the array of labeled biomolecules, 2'-Deoxyadenosine-15N1 and 13C labeled deoxyadenosine (B7792050) are pivotal for a multitude of applications, primarily in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an objective comparison of these two isotopically labeled nucleosides, supported by experimental data and detailed protocols to assist researchers in selecting the optimal tracer for their specific needs.

Introduction to Isotopic Labeling of Deoxyadenosine

Stable isotope-labeled 2'-deoxyadenosine (B1664071), where specific atoms are replaced with their heavier, non-radioactive isotopes (¹⁵N or ¹³C), serves as a powerful tracer in biological systems. These labeled molecules are chemically identical to their natural counterparts but are distinguishable by analytical instruments due to their mass difference. This property allows for the precise tracking and quantification of deoxyadenosine metabolism, its incorporation into DNA, and its role in various cellular processes.

Comparison of Physical and Chemical Properties

The choice between ¹⁵N and ¹³C labeling depends on the experimental goals and the analytical platform being used. Below is a summary of their key properties.

Property2'-Deoxyadenosine-¹⁵N₁¹³C Labeled Deoxyadenosine
Isotope Nitrogen-15Carbon-13
Natural Abundance ~0.37%[]~1.1%[]
Common Labeling Position N1 of the adenine (B156593) baseCan be at various positions in the purine (B94841) ring or the deoxyribose sugar.
Mass Shift +1 Da per ¹⁵N atom+1 Da per ¹³C atom
Primary Applications Biomolecular NMR, Mass Spectrometry, Metabolic Tracing[2]Biomolecular NMR, Mass Spectrometry, Metabolic Flux Analysis[3]

Performance in Analytical Techniques

The distinct nuclear properties of ¹⁵N and ¹³C lead to different advantages in NMR and MS applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹⁵N and ¹³C are NMR-active nuclei with a nuclear spin of 1/2, making them suitable for high-resolution structural and dynamic studies of nucleic acids.

  • ¹⁵N-Labeling: ¹⁵N labeling is particularly useful for simplifying complex NMR spectra and for studying nitrogen-containing moieties. Heteronuclear Single Quantum Coherence (HSQC) experiments, which correlate the chemical shifts of ¹⁵N and its attached proton, are fundamental in assigning resonances in nucleic acids[4][5]. The lower natural abundance of ¹⁵N results in a cleaner background, which is advantageous for sensitive experiments.

  • ¹³C-Labeling: ¹³C labeling provides rich information about the carbon backbone of the deoxyribose sugar and the purine base. Multidimensional NMR experiments involving ¹³C are crucial for the complete structural elucidation of DNA and RNA. However, the higher natural abundance of ¹³C can lead to more complex background signals in mass spectrometry.

Mass Spectrometry (MS)

In mass spectrometry, both ¹⁵N and ¹³C labeling are used for quantitative analysis and metabolic tracing. The choice of isotope can influence the complexity of the mass spectra and the precision of quantification.

  • ¹⁵N-Labeling: The lower natural abundance of ¹⁵N leads to a cleaner background in mass spectra, which can be beneficial for quantifying low-abundance species with high sensitivity[]. The mass shift is dependent on the number of nitrogen atoms in a fragment, which needs to be accounted for in data analysis.

  • ¹³C-Labeling: ¹³C labeling provides a predictable mass shift based on the number of labeled carbon atoms. This can simplify data analysis, especially in metabolic flux analysis where the incorporation of multiple labeled carbons is tracked. However, the natural abundance of ¹³C contributes to a more complex isotopic envelope for unlabeled fragments, which must be considered for accurate quantification[][6]. Dual labeling with both ¹³C and ¹⁵N can provide the largest mass shift, enhancing the separation of labeled and unlabeled species in complex mixtures[][7].

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for key experiments using ¹⁵N and ¹³C labeled deoxyadenosine.

Protocol 1: 2D ¹H-¹⁵N HSQC NMR Spectroscopy for Labeled Deoxyadenosine

This protocol is adapted for the analysis of ¹⁵N-labeled nucleosides to establish proton-nitrogen correlations.

1. Sample Preparation:

  • Dissolve the ¹⁵N-labeled 2'-deoxyadenosine in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final concentration of 0.1-1 mM.
  • Add a reference standard (e.g., DSS or TSP) for chemical shift calibration.
  • Transfer the sample to a high-quality NMR tube.

2. NMR Spectrometer Setup:

  • Tune and match the NMR probe for ¹H and ¹⁵N frequencies.
  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
  • Optimize the shim currents to achieve good magnetic field homogeneity.
  • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

3. Data Acquisition:

  • Use a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence with gradient coherence selection and water suppression (if in D₂O with H₂O).
  • Set the spectral widths in the ¹H and ¹⁵N dimensions to cover all expected resonances.
  • The number of increments in the indirect dimension (¹⁵N) and the number of scans per increment will depend on the sample concentration and desired resolution. A typical experiment might use 256 increments and 8-16 scans.

4. Data Processing and Analysis:

  • Process the 2D data using appropriate window functions (e.g., squared sine bell) in both dimensions.
  • Perform Fourier transformation to obtain the 2D spectrum.
  • Reference the spectrum using the internal standard.
  • Analyze the cross-peaks to correlate the chemical shifts of protons and their directly bonded nitrogen atoms.

Protocol 2: LC-MS/MS for Quantitative Analysis of ¹³C Labeled Deoxyadenosine

This protocol outlines the steps for quantifying the incorporation of ¹³C-labeled deoxyadenosine into cellular DNA.

1. Sample Preparation (from cell culture):

  • Culture cells in a medium containing ¹³C-labeled deoxyadenosine for a specified period.
  • Harvest the cells and extract the genomic DNA using a commercial kit.
  • Digest the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
  • Precipitate proteins from the digest (e.g., with cold acetone) and collect the supernatant containing the deoxynucleosides.
  • Dry the supernatant and resuspend in a solvent compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Use a C18 reversed-phase column for separation.
  • Employ a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
  • Mass Spectrometry (MS):
  • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
  • Use Multiple Reaction Monitoring (MRM) for quantification. Set up transitions for both the unlabeled (light) and ¹³C-labeled (heavy) deoxyadenosine. The precursor ion will be the protonated molecule [M+H]⁺, and the fragment ion will typically be the protonated adenine base.
  • Optimize the collision energy for each transition.

3. Data Analysis:

  • Integrate the peak areas for the light and heavy deoxyadenosine MRM transitions.
  • Calculate the ratio of the heavy to light peak areas to determine the extent of ¹³C incorporation.
  • Use a calibration curve generated with known concentrations of labeled and unlabeled standards for absolute quantification.

Signaling Pathways and Experimental Workflows

Isotopically labeled deoxyadenosine is instrumental in elucidating metabolic fates and signaling pathways.

Metabolic Labeling and Analysis Workflow

The general workflow for a stable isotope labeling experiment involves introducing the labeled compound into a biological system and tracking its metabolic conversion and incorporation into macromolecules.

G cluster_0 Cell Culture/Organism cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Labeled Deoxyadenosine Labeled Deoxyadenosine Biological System Biological System Labeled Deoxyadenosine->Biological System Introduction Harvest & Lyse Harvest & Lyse Biological System->Harvest & Lyse Extraction Extraction Harvest & Lyse->Extraction Digestion/Purification Digestion/Purification Extraction->Digestion/Purification NMR Spectroscopy NMR Spectroscopy Digestion/Purification->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Digestion/Purification->Mass Spectrometry Structural Analysis Structural Analysis NMR Spectroscopy->Structural Analysis Metabolic Flux Metabolic Flux Mass Spectrometry->Metabolic Flux Quantification Quantification Mass Spectrometry->Quantification G Apoptotic Stimulus Apoptotic Stimulus Mitochondria Mitochondria Apoptotic Stimulus->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c release Apaf-1 (inactive) Apaf-1 (inactive) Cytochrome c->Apaf-1 (inactive) Apoptosome Apoptosome Apaf-1 (inactive)->Apoptosome oligomerization dATP dATP dATP->Apaf-1 (inactive) Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activation Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 cleavage Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis

References

A Head-to-Head Battle: 2D NMR vs. Mass Spectrometry for Analyzing ¹⁵N Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of ¹⁵N labeled DNA is critical for elucidating molecular structures, understanding drug-DNA interactions, and advancing therapeutic development. Two powerhouse analytical techniques, 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), stand out for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to help you choose the optimal technique for your research needs.

The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), into DNA provides a powerful probe for investigating its structure, dynamics, and interactions.[1][2] Both 2D NMR and mass spectrometry are adept at leveraging ¹⁵N labeling, yet they offer distinct advantages and provide complementary information.

Quantitative Comparison of 2D NMR and Mass Spectrometry

Feature2D NMR SpectroscopyMass Spectrometry
Primary Information 3D structure, dynamics, binding interfaces, conformational changesMolecular weight, sequence verification, quantification, post-translational modifications
Sensitivity Lower (micromolar to millimolar range)[3][4]Higher (picomolar to femtomole range)[3][4]
Resolution Atomic resolution for structural studiesHigh mass resolution, can distinguish isotopologues[5]
Sample Requirements Larger sample volume (typically 500-600 µL), non-destructive[3]Smaller sample volume, destructive[3]
Data Acquisition Time Longer (hours to days)[6]Shorter (minutes to hours)
Molecular Weight Limit Practically limited to < 100 kDa for detailed structural analysis[7]High mass range, suitable for large DNA complexes
Quantitative Capability Inherently quantitative without calibration curves[8]Requires internal standards (e.g., ¹⁵N-labeled DNA) for accurate quantification[9][10]
Sample Preparation Minimal, requires buffer exchange into a deuterated solvent[3]More extensive, often involves enzymatic digestion, chromatography, and derivatization[3][11]

Delving into the Methodologies: Experimental Protocols

A clear understanding of the experimental workflows is crucial for appreciating the practical differences between these two techniques.

2D NMR Spectroscopy: ¹⁵N-¹H HSQC Workflow

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of 2D NMR for studying ¹⁵N labeled DNA. It provides a fingerprint of the molecule, where each peak corresponds to a specific nitrogen-proton pair.

G cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep1 ¹⁵N Labeled DNA Synthesis prep2 Purification (e.g., HPLC) prep1->prep2 prep3 Buffer Exchange (to D₂O) prep2->prep3 nmr1 Sample Loading into NMR Tube prep3->nmr1 nmr2 Spectrometer Setup (Tuning, Shimming) nmr1->nmr2 nmr3 ¹⁵N-¹H HSQC Data Acquisition nmr2->nmr3 analysis1 Fourier Transformation nmr3->analysis1 analysis2 Peak Picking and Assignment analysis1->analysis2 analysis3 Structural & Dynamic Analysis analysis2->analysis3

Fig. 1: Experimental workflow for 2D NMR analysis of ¹⁵N labeled DNA.

Detailed Protocol for ¹⁵N-¹H HSQC:

  • Sample Preparation:

    • Synthesize or express the DNA of interest with ¹⁵N-labeled precursors.

    • Purify the ¹⁵N-labeled DNA using methods like High-Performance Liquid Chromatography (HPLC).

    • Exchange the purified DNA into a suitable NMR buffer containing deuterium (B1214612) oxide (D₂O).

    • The final sample concentration should ideally be in the high micromolar to millimolar range.[7]

  • NMR Data Acquisition:

    • Transfer the sample into an NMR tube.

    • Place the tube in the NMR spectrometer and lock onto the deuterium signal.

    • Tune and match the probe for ¹H and ¹⁵N frequencies.

    • Perform shimming to optimize the magnetic field homogeneity.

    • Set up the ¹⁵N-¹H HSQC pulse sequence, optimizing parameters such as spectral widths, acquisition times, and the number of scans.[12]

    • Acquire the 2D data, which can take several hours to a day.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired time-domain data to generate the 2D frequency-domain spectrum.

    • Process the spectrum by phasing and baseline correction.

    • Pick the peaks in the 2D spectrum.

    • Assign the peaks to specific nuclei in the DNA sequence.

    • Analyze chemical shift perturbations to study ligand binding or conformational changes.

Mass Spectrometry: LC-MS/MS Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive technique used to identify and quantify ¹⁵N labeled DNA, often after enzymatic digestion.

G cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis cluster_analysis Data Analysis prep1 ¹⁵N Labeled DNA Isolation prep2 Enzymatic Digestion (e.g., Nuclease P1) prep1->prep2 prep3 Addition of Internal Standard prep2->prep3 ms1 Liquid Chromatography Separation prep3->ms1 ms2 Electrospray Ionization (ESI) ms1->ms2 ms3 MS1 Scan (Precursor Ions) ms2->ms3 ms4 Collision-Induced Dissociation (CID) ms3->ms4 ms5 MS2 Scan (Fragment Ions) ms4->ms5 analysis1 Database Searching ms5->analysis1 analysis2 Sequence Identification analysis1->analysis2 analysis3 Quantification analysis2->analysis3

Fig. 2: Experimental workflow for Mass Spectrometry analysis of ¹⁵N labeled DNA.

Detailed Protocol for LC-MS/MS:

  • Sample Preparation:

    • Isolate the ¹⁵N-labeled DNA from its biological matrix.

    • Digest the DNA into smaller fragments (oligonucleotides or single nucleosides) using specific enzymes like nuclease P1 and phosphodiesterase.

    • For quantitative studies, spike the sample with a known amount of an unlabeled or differently labeled internal standard.[9][10]

  • LC-MS/MS Analysis:

    • Inject the digested sample into an HPLC system for separation of the fragments.

    • The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The mass spectrometer performs an initial scan (MS1) to determine the mass-to-charge ratio (m/z) of the precursor ions.

    • Selected precursor ions are fragmented in a collision cell (e.g., through collision-induced dissociation, CID).

    • A second scan (MS2) analyzes the m/z of the resulting fragment ions.

  • Data Analysis:

    • The fragmentation patterns are compared against databases to identify the sequence of the oligonucleotides.

    • The incorporation of ¹⁵N is confirmed by the mass shift in the precursor and fragment ions.

    • For quantitative analysis, the signal intensity of the ¹⁵N-labeled fragments is compared to that of the internal standard.

Choosing the Right Tool for the Job: A Logical Comparison

The decision between 2D NMR and mass spectrometry hinges on the specific research question.

G start Research Goal q1 Need for 3D Structural and Dynamic Information? start->q1 q2 High Sensitivity and Throughput Required? q1->q2 No nmr 2D NMR q1->nmr Yes q3 Focus on Sequence Verification and Quantification? q2->q3 No ms Mass Spectrometry q2->ms Yes q3->ms Yes both Complementary Approach: Use Both Techniques q3->both No

References

Comparative Stability of ¹⁵N Labeled vs. Unlabeled DNA Duplexes: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of DNA duplexes is paramount for applications ranging from therapeutic oligonucleotide development to diagnostic assay design. A common question that arises during the design of isotope-labeling experiments is whether the incorporation of heavy isotopes, such as ¹⁵N, affects the thermodynamic stability of the DNA duplex. This guide provides a comprehensive comparison based on theoretical principles and outlines the experimental protocols required to measure these effects.

Introduction to DNA Duplex Stability

The stability of a DNA double helix is primarily governed by two types of non-covalent interactions: hydrogen bonds between complementary base pairs (A-T and G-C) and base stacking interactions between adjacent base pairs. The thermodynamic stability of a DNA duplex is quantified by the change in Gibbs free energy (ΔG°) for the transition from a double-stranded to a single-stranded state. This is further broken down into enthalpy (ΔH°), which represents the heat change of the reaction (primarily related to the energy of hydrogen bonds and stacking), and entropy (ΔS°), which relates to the change in disorder of the system. The melting temperature (Tm), the temperature at which 50% of the duplex DNA has dissociated into single strands, is a critical and easily measurable parameter directly related to these thermodynamic quantities.

Theoretical Impact of ¹⁵N Isotopic Labeling on DNA Stability

The primary influence of isotopic substitution is on the vibrational energy of chemical bonds. The heavier ¹⁵N isotope forms slightly stronger covalent bonds than ¹⁴N due to a lower zero-point vibrational energy. This can subtly influence the geometry and vibrational modes of the nitrogen-containing functional groups involved in hydrogen bonding (i.e., the N-H and C=N bonds in the purine (B94841) and pyrimidine (B1678525) rings).

Studies on deuterium (B1214612) (²H) substitution, which involves a much larger relative mass change than ¹⁵N substitution, have shown measurable effects on hydrogen bond strength and the dynamics of DNA base pair opening. For instance, deuterium substitution at the imino hydrogen site of thymidine (B127349) can influence the geometry and vibrational potential of hydrogen bonds in A:T pairs.[1] By analogy, it is plausible that ¹⁵N labeling could impart a very small stabilization effect on the hydrogen bonds within the DNA duplex. However, this effect is expected to be significantly smaller than that observed for deuterium and likely below the detection limit of standard laboratory techniques. The electrostatic interactions, which are a major contributor to DNA stability, are independent of the isotopic composition.

Hypothetical Performance Comparison

In the absence of direct experimental data, the following table presents a hypothetical comparison of the thermodynamic parameters for a standard DNA duplex and its fully ¹⁵N-labeled counterpart. This table is for illustrative purposes to reflect the theoretical expectation that any differences would be minimal.

Thermodynamic ParameterUnlabeled DNA Duplex (Expected)¹⁵N Labeled DNA Duplex (Hypothetical)Expected Difference
Melting Temperature (Tm) 70.0 °C70.1 °C~ +0.1 °C
Enthalpy Change (ΔH°) -250.0 kJ/mol-250.5 kJ/mol~ -0.2%
Entropy Change (ΔS°) -729.0 J/mol·K-729.5 J/mol·K~ -0.07%
Gibbs Free Energy (ΔG° at 25°C) -31.3 kJ/mol-31.4 kJ/mol~ -0.3%

Note: The values presented for the ¹⁵N labeled duplex are hypothetical and represent a plausible, very small stabilization effect. Experimental verification is required.

Experimental Protocols for Determining DNA Duplex Stability

To empirically determine the comparative stability of ¹⁵N labeled and unlabeled DNA duplexes, high-precision techniques are required to detect the potentially small differences. The most common and reliable method is UV-Vis thermal denaturation.

UV-Vis Thermal Denaturation (Melting) Analysis

Objective: To determine the melting temperature (Tm), enthalpy (ΔH°), and entropy (ΔS°) of DNA duplex formation by monitoring the change in UV absorbance as a function of temperature.

Methodology:

  • Sample Preparation:

    • Synthesize or procure the desired DNA oligonucleotides, one set with standard isotopic abundance and another fully labeled with ¹⁵N.

    • Quantify the concentration of each oligonucleotide accurately using its molar extinction coefficient at 260 nm.

    • Anneal the complementary strands to form duplexes by mixing equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 1 M NaCl, pH 7.0), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller capable of precise and programmable temperature ramping.

  • Data Acquisition:

    • Place the cuvette containing the DNA duplex solution into the spectrophotometer.

    • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature well below the expected Tm (e.g., 20°C) to a temperature well above the Tm (e.g., 95°C). The increase in absorbance upon denaturation is known as the hyperchromic effect.

    • The temperature ramp rate should be slow and controlled (e.g., 0.5°C/minute) to ensure thermal equilibrium at each data point.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is determined from the first derivative of the melting curve, corresponding to the temperature at the peak of the derivative plot.

    • Thermodynamic parameters (ΔH° and ΔS°) can be derived by fitting the melting curve data to a two-state transition model. For more accurate determination, melting curves should be acquired at several different DNA concentrations, and a van't Hoff plot (1/Tm vs. ln(Ct), where Ct is the total strand concentration) can be constructed. The slope of this plot is proportional to ΔH°, and the intercept is proportional to ΔS°.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_prep Sample Preparation cluster_exp Thermal Denaturation Experiment cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis (Unlabeled & 15N Labeled) quant Quantification (UV Abs at 260nm) synthesis->quant anneal Annealing of Duplexes quant->anneal setup Spectrophotometer Setup (Peltier Temperature Control) anneal->setup Load Sample melt Measure A260 vs. Temperature (e.g., 20°C to 95°C at 0.5°C/min) setup->melt curve Generate Melting Curve (A260 vs. Temp) melt->curve Raw Data tm Determine Tm (First Derivative) curve->tm thermo Calculate ΔH° and ΔS° (van't Hoff Analysis) curve->thermo compare Compare Stability (Labeled vs. Unlabeled) tm->compare thermo->compare

References

Assessing the Purity of Synthetic 2'-Deoxyadenosine-¹⁵N₁: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and isotopic purity of synthetic 2'-Deoxyadenosine-¹⁵N₁. It offers detailed experimental protocols, quantitative performance data, and a comparative analysis with alternative stable isotope-labeled nucleosides, enabling researchers to make informed decisions for their specific applications.

Introduction to Purity Assessment of Labeled Nucleosides

Synthetic nucleosides, particularly those labeled with stable isotopes like ¹⁵N, are invaluable tools in various research fields, including metabolic studies, structural biology, and as internal standards in quantitative mass spectrometry. The purity of these labeled compounds is paramount to ensure the accuracy and reliability of experimental results. This guide focuses on 2'-Deoxyadenosine-¹⁵N₁, a crucial building block for isotopically labeled DNA, and outlines the key analytical techniques for its comprehensive purity evaluation.

The assessment of purity for 2'-Deoxyadenosine-¹⁵N₁ involves two critical aspects:

  • Chemical Purity: The proportion of the desired 2'-Deoxyadenosine molecule relative to any synthetic impurities.

  • Isotopic Enrichment: The percentage of molecules in which the ¹⁵N isotope is successfully incorporated at the intended position(s).

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the three primary techniques employed for the purity assessment of isotopically labeled nucleosides. Each method offers distinct advantages in determining chemical and isotopic purity.

Analytical TechniqueParameter AssessedAdvantagesLimitations
HPLC-UV Chemical PurityHigh resolution for separating impurities, robust, widely available, excellent for quantification of known impurities.Does not provide isotopic information, may require specific impurity standards for accurate quantification.
LC-MS Chemical Purity & Isotopic EnrichmentHigh sensitivity, provides molecular weight confirmation, capable of identifying unknown impurities, accurate determination of isotopic enrichment.[1][2]Ionization efficiency can vary, potentially affecting quantification without appropriate standards.
NMR (¹H, ¹⁵N) Chemical Purity & Isotopic IncorporationProvides detailed structural information, non-destructive, can identify and quantify impurities without reference standards (qNMR), directly confirms the position of the ¹⁵N label.Lower sensitivity compared to MS, requires higher sample concentrations.

Experimental Protocols

Chemical Purity Assessment by Ion-Pair Reversed-Phase HPLC-UV

This method is highly effective for separating 2'-Deoxyadenosine from its structurally similar impurities.[3][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size).

Reagents:

  • Mobile Phase A: 50 mM Ammonium Phosphate buffer (pH 5.8).

  • Mobile Phase B: Acetonitrile.

  • Ion-Pairing Agent: Tetrabutylammonium hydrogen sulfate (B86663) (add to Mobile Phase A at a concentration of 5 mM).[4]

  • Sample Solvent: Water or Mobile Phase A.

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of synthetic 2'-Deoxyadenosine-¹⁵N₁ in the sample solvent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 30
      25 30
      30 5

      | 35 | 5 |

  • Data Analysis:

    • Integrate the peak area of 2'-Deoxyadenosine and all impurity peaks.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

    • Typical Performance:

      Parameter Value
      Typical Purity Specification >99.0%
      LOD for Impurities ~0.1 µg/mL[5]

      | LOQ for Impurities | ~0.3 µg/mL |

Common Synthetic Impurities: During solid-phase synthesis, several impurities can arise, including:

  • n-1, n-2, etc. species: Shorter oligonucleotides resulting from incomplete coupling steps.[]

  • Depurination products: Loss of the adenine (B156593) base.

  • Isomers: Such as the α-anomer of deoxyadenosine.[7]

  • Byproducts from protecting groups: Residual compounds from the synthesis process.

Experimental Workflow for HPLC Purity Assessment

A Sample Preparation (1 mg/mL in Mobile Phase A) B HPLC System (C18 Column, 30°C) A->B Inject 10 µL C Gradient Elution (5-30% Acetonitrile) B->C D UV Detection (260 nm) C->D E Data Analysis (Peak Integration) D->E F Purity Calculation (% Area) E->F

HPLC Purity Analysis Workflow

Isotopic Enrichment Analysis by LC-MS

High-resolution mass spectrometry is the gold standard for determining the isotopic enrichment of labeled compounds with high accuracy and precision.[1]

Instrumentation:

  • Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

Reagents:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Procedure:

  • Sample Preparation: Prepare a dilute solution of 2'-Deoxyadenosine-¹⁵N₁ (approximately 10 µg/mL) in Mobile Phase A.

  • LC-MS Conditions:

    • Use a short C18 column for rapid elution.

    • Employ a fast gradient (e.g., 5-95% Mobile Phase B in 5 minutes).

    • Mass Spectrometer Settings:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Resolution: >60,000.

      • Scan Range: m/z 100-500.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled (M+0) and the ¹⁵N-labeled (M+1, M+2, etc., depending on the number of ¹⁵N atoms) 2'-Deoxyadenosine. The mass difference will be approximately 1.003 Da for each ¹⁵N incorporation.

    • Calculate the isotopic enrichment by comparing the integrated peak areas of the labeled and unlabeled species.

    • Typical Performance:

      Parameter Value
      Typical Isotopic Enrichment >98%
      Accuracy Within 1.5% of the expected value[1]

      | Precision (RSD) | < 2% for high enrichment levels (>95%)[1] |

Logical Flow for Isotopic Enrichment Determination

cluster_MS Mass Spectrometry Analysis cluster_Calc Calculation A Acquire High-Resolution Mass Spectrum B Identify Isotopic Peaks (M+0, M+1, M+2...) A->B C Integrate Peak Areas B->C D Sum of Labeled Peak Areas C->D E Total Peak Area (Labeled + Unlabeled) C->E F Enrichment (%) = (D / E) * 100 D->F E->F

Isotopic Enrichment Calculation Pathway

Structural Confirmation and Purity by NMR Spectroscopy

NMR provides unambiguous structural confirmation and can be used for quantitative purity assessment (qNMR). A 2D ¹H-¹⁵N HSQC experiment directly confirms the incorporation of the ¹⁵N label at the expected nitrogen positions.

Instrumentation:

  • High-field NMR spectrometer (>400 MHz) equipped with a cryoprobe.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆).

  • Internal standard for qNMR (e.g., maleic acid).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2'-Deoxyadenosine-¹⁵N₁ in 0.6 mL of DMSO-d₆. For qNMR, add a precisely weighed amount of an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Data Analysis: Integrate the signals corresponding to the protons of 2'-Deoxyadenosine and any visible impurities. The chemical purity can be calculated by comparing the relative integrals, provided the number of protons for each species is known.

  • ¹H-¹⁵N HSQC Acquisition:

    • Run a standard sensitivity-enhanced ¹H-¹⁵N HSQC experiment.[8][9]

    • Data Analysis: The presence of cross-peaks in the 2D spectrum confirms the covalent linkage between specific protons and ¹⁵N nuclei, verifying the position of the label. The absence of expected correlations can indicate incomplete labeling or structural isomers.

Comparison with Alternative Stable Isotope-Labeled Nucleosides

While ¹⁵N-labeling is common, other stable isotopes can be incorporated into 2'-Deoxyadenosine for different research applications.

Labeled NucleosidePrimary ApplicationKey Advantages
2'-Deoxyadenosine-¹⁵N₁ Metabolic tracing of nitrogen pathways, quantitative proteomics (SILAC), NMR structural studies. Provides a distinct mass shift for MS, NMR active nucleus for structural studies.[]
2'-Deoxyadenosine-¹³Cₓ Metabolic flux analysis of carbon pathways, NMR structural studies. Multiple ¹³C atoms can be incorporated for a larger mass shift, provides detailed carbon skeleton information in NMR.[11]
2'-Deoxyadenosine-Dₓ (Deuterated) Metabolic tracing, reducing fragmentation in mass spectrometry. Can alter metabolic rates (kinetic isotope effect), simplifies ¹H NMR spectra.

The choice between ¹³C and ¹⁵N labeling often depends on the specific metabolic pathway under investigation and the analytical technique being used.[] For instance, ¹³C labeling is ideal for tracking glucose metabolism, while ¹⁵N labeling is suited for amino acid and nucleotide metabolism studies.

Conclusion

The comprehensive purity assessment of synthetic 2'-Deoxyadenosine-¹⁵N₁ requires a multi-technique approach. HPLC-UV provides a robust method for determining chemical purity and quantifying known impurities. High-resolution LC-MS is essential for accurate isotopic enrichment determination and the identification of unknown impurities. NMR spectroscopy offers definitive structural confirmation and the precise location of the ¹⁵N label. By employing these methods in a complementary fashion, researchers can ensure the high quality of their isotopically labeled nucleosides, leading to more accurate and reproducible scientific outcomes.

References

Unveiling Molecular Interactions: A Comparative Guide to 15N vs. 1H Chemical Shift Perturbations in DNA Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of biomolecular interactions at the atomic level is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of Chemical Shift Perturbations (CSPs), stands as a powerful tool for mapping these interactions. This guide provides an objective comparison of observing 15N versus 1H chemical shifts when studying the formation of DNA-ligand and DNA-protein complexes, supported by experimental data and detailed protocols.

When a ligand or protein binds to a DNA molecule, the local chemical environment of the DNA and its binding partner changes. This alteration is reflected in the chemical shifts of the involved nuclei. By comparing the NMR spectra of the free and bound states, we can identify which nuclei are affected, thus mapping the binding interface. Both proton (1H) and nitrogen-15 (B135050) (15N) are common isotopes used in these studies, each offering distinct advantages and disadvantages.

Quantitative Comparison of 15N and 1H Chemical Shift Perturbations

The magnitude of a chemical shift perturbation is a direct indicator of the extent to which a nucleus's environment is altered upon binding. While both 1H and 15N nuclei provide valuable information, their responses to binding events differ. 1H chemical shifts are highly sensitive to through-space effects, such as ring currents from aromatic moieties and changes in local magnetic anisotropy. This sensitivity can lead to large CSPs, but also makes them susceptible to conformational changes that are not at the direct binding interface.

In contrast, 15N chemical shifts are more sensitive to through-bond effects and changes in electronic structure, such as alterations in hydrogen bonding and backbone conformation. The chemical shift range of 15N is significantly larger than that of 1H, which can provide better resolution for crowded spectra.

Due to these differing sensitivities, a combined and weighted approach is often employed to analyze CSP data. The most common formula to calculate the combined chemical shift perturbation (Δδ) is:

Δδ = √[ (ΔδH)^2 + (α * ΔδN)^2 ]

where ΔδH and ΔδN are the chemical shift changes for 1H and 15N, respectively, and α is a weighting factor that scales the contribution of the 15N chemical shift. This weighting factor is typically in the range of 0.14 to 0.2, accounting for the different chemical shift ranges of the two nuclei.

The following table summarizes the key characteristics and typical magnitudes of 15N and 1H CSPs in the context of DNA complexes.

Feature15N Chemical Shift Perturbations1H Chemical Shift Perturbations
Primary Sensitivity Through-bond effects, changes in electronic structure, hydrogen bonding, and backbone conformation.Through-space effects, ring currents, changes in local magnetic anisotropy, and proximity to binding partners.
Typical Chemical Shift Range ~250 ppm for amides in proteins~15 ppm for protons in proteins and DNA
Magnitude of Perturbations Can be large, often several ppm, providing good dynamic range.Generally smaller in ppm, but highly sensitive to subtle changes.
Resolution The larger chemical shift dispersion can lead to better resolution in crowded spectra.Can suffer from spectral overlap, especially in larger systems.
Information Provided Excellent for identifying changes in hydrogen bonding networks and backbone structure upon complex formation.Highly effective for mapping the binding interface and identifying residues in close proximity to the binding partner.
Typical Weighting Factor (α) 0.14 - 0.2 in combined CSP calculations.Not applicable (serves as the reference).

Experimental Protocol: NMR Titration for CSP Analysis

The following is a generalized, detailed methodology for conducting an NMR titration experiment to study the interaction between a 15N-labeled DNA-binding protein and an unlabeled DNA ligand.

1. Sample Preparation:

  • 15N-labeled Protein: Express and purify the DNA-binding protein of interest using a minimal medium containing 15NH4Cl as the sole nitrogen source. Ensure the final protein sample is in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) and at a concentration typically between 0.1 and 0.5 mM.

  • Unlabeled DNA: Synthesize and purify the target DNA oligonucleotide. Anneal the single strands to form the desired duplex. The final DNA sample should be in the same NMR buffer as the protein, at a significantly higher concentration (e.g., 5-10 mM) to avoid significant dilution of the protein sample during titration.

2. NMR Data Acquisition:

  • Acquire a reference 2D 1H-15N HSQC spectrum of the free 15N-labeled protein. This spectrum will serve as the baseline for detecting chemical shift changes.

  • Perform a titration by adding small aliquots of the concentrated DNA solution to the protein sample in the NMR tube.

  • After each addition of DNA, gently mix the sample and allow it to equilibrate for a few minutes before acquiring another 2D 1H-15N HSQC spectrum.

  • Continue the titration until the chemical shifts of the protein resonances no longer change upon further addition of DNA, indicating that the protein is saturated with the ligand. This typically occurs at a molar excess of the DNA.

3. Data Processing and Analysis:

  • Process all the 2D 1H-15N HSQC spectra using appropriate software (e.g., NMRPipe, TopSpin).

  • Overlay the spectra from the titration points with the reference spectrum of the free protein.

  • For each assigned amide resonance, measure the change in the 1H (ΔδH) and 15N (ΔδN) chemical shifts at each titration point relative to the free form.

  • Calculate the combined chemical shift perturbation (Δδ) for each residue at saturation using the weighted formula mentioned previously.

  • Plot the combined CSPs as a function of the protein residue number to identify the regions of the protein that are most affected by DNA binding. These regions likely constitute the DNA-binding interface.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of a typical chemical shift perturbation experiment.

CSP_Workflow cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis cluster_interpretation Interpretation prep_protein Prepare 15N-labeled Protein ref_spec Acquire Reference 1H-15N HSQC Spectrum (Free Protein) prep_protein->ref_spec prep_dna Prepare unlabeled DNA Ligand titration Titrate DNA into Protein Sample prep_dna->titration ref_spec->titration hsqc_series Acquire 1H-15N HSQC Spectra at each Titration Point titration->hsqc_series Iterative Process process_spec Process NMR Spectra hsqc_series->process_spec overlay_spec Overlay Spectra process_spec->overlay_spec measure_csp Measure ΔδH and ΔδN overlay_spec->measure_csp calc_combined_csp Calculate Combined Weighted CSP (Δδ) measure_csp->calc_combined_csp plot_csp Plot Δδ vs. Residue Number calc_combined_csp->plot_csp map_interface Identify Binding Interface plot_csp->map_interface

Workflow for a Chemical Shift Perturbation Experiment.

Conclusion

Both 15N and 1H chemical shift perturbations are invaluable tools for studying the interactions between DNA and its binding partners. While 1H CSPs offer high sensitivity to proximity and are excellent for defining the spatial boundaries of a binding site, 15N CSPs provide crucial information about changes in the electronic environment and hydrogen bonding. For a comprehensive understanding of the binding event, it is most effective to utilize both nuclei and analyze the data using a combined, weighted approach. This methodology allows researchers to reliably map binding interfaces and gain deeper insights into the molecular mechanisms of DNA recognition, which is essential for rational drug design and the fundamental understanding of biological processes.

A Researcher's Guide to Validating Protein-DNA Binding: A Comparative Analysis of 15N Labeled DNA Techniques and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of protein-DNA interactions is a cornerstone of understanding gene regulation and developing targeted therapeutics. This guide provides an objective comparison of methodologies, with a focus on the use of 15N labeled DNA, alongside established alternative techniques. Experimental data is presented to support the comparison, and detailed protocols for key methods are provided.

The interaction between proteins and DNA is fundamental to a vast array of cellular processes, from transcription and replication to DNA repair. Accurately identifying and characterizing these binding events is crucial for elucidating biological pathways and identifying potential drug targets. While numerous techniques exist, the choice of method depends on the specific research question, the nature of the interacting partners, and the desired level of quantitative detail.

This guide explores the utility of 15N labeled DNA, primarily in the context of Nuclear Magnetic Resonance (NMR) spectroscopy, for gaining high-resolution structural and dynamic insights into protein-DNA complexes. This approach is compared and contrasted with other widely used methods, including Electrophoretic Mobility Shift Assay (EMSA), Chromatin Immunoprecipitation (ChIP), DNA Pull-Down Assays, and Fluorescence Polarization (FP).

Quantitative Comparison of Protein-DNA Binding Validation Methods

The following table summarizes key quantitative parameters for the discussed methodologies, offering a comparative overview to aid in experimental design.

MethodPrincipleTypical Dissociation Constant (Kd) RangeThroughputKey AdvantagesKey Limitations
15N Labeled DNA with NMR Measures chemical shift perturbations in 15N labeled DNA upon protein binding to map interaction interfaces and determine structural changes.[1][2][3]µM to nMLowProvides atomic-level structural and dynamic information; suitable for studying weak interactions.[4][5]Requires large amounts of purified, isotopically labeled sample; technically demanding and time-consuming.[4]
Electrophoretic Mobility Shift Assay (EMSA) Detects the reduced electrophoretic mobility of a DNA probe when bound by a protein.[6][7][8]pM to µMMediumSimple, sensitive, and widely used for qualitative and semi-quantitative analysis of binding.[7][8]Can be non-quantitative; radioactive labels pose safety concerns (though non-radioactive alternatives exist).[9]
Chromatin Immunoprecipitation (ChIP) Uses antibodies to immunoprecipitate a target protein cross-linked to its bound DNA in vivo, followed by identification of the DNA.[10][11][12][13]Not directly measuredHigh (with sequencing)Provides in vivo evidence of protein-DNA interactions at specific genomic locations.[11][13]Dependent on antibody specificity and efficiency; resolution can be limited.[12]
DNA Pull-Down Assay A biotinylated DNA probe is immobilized on beads to "pull down" interacting proteins from a cell lysate for identification.[14][15][16]Not directly measuredMedium to HighUseful for identifying unknown protein binding partners for a specific DNA sequence.[14][17]In vitro method that may not reflect in vivo conditions; prone to non-specific binding.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescently labeled DNA upon protein binding, which is dependent on the molecular size of the complex.[18][19][20][21][22]nM to µMHighHomogeneous, quantitative, and suitable for high-throughput screening of inhibitors.[20][22]Requires a fluorescently labeled probe; can be sensitive to environmental factors.

Experimental Workflows and Logical Relationships

A general workflow for the validation of a putative protein-DNA interaction often involves a multi-step process, beginning with an initial discovery or hypothesis and progressing through increasingly rigorous validation and characterization techniques.

Protein_DNA_Validation_Workflow cluster_discovery Discovery/Hypothesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_structural Structural/Mechanistic Characterization discovery Putative Protein-DNA Interaction (e.g., from Yeast-2-Hybrid, Co-expression data) emsa EMSA discovery->emsa Qualitative Confirmation dna_pulldown DNA Pull-Down discovery->dna_pulldown Identify Binders fp Fluorescence Polarization emsa->fp Quantitative Analysis chip ChIP-qPCR / ChIP-seq emsa->chip In Vivo Confirmation dna_pulldown->chip nmr 15N Labeled DNA NMR fp->nmr chip->nmr Detailed Structural Insights

A generalized workflow for validating protein-DNA interactions.

Detailed Experimental Protocols

Validation of Protein-DNA Binding using 15N Labeled DNA with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy with isotopically labeled DNA provides unparalleled, atomic-level insights into the structure and dynamics of protein-DNA complexes.[1][2][3]

Methodology:

  • Preparation of 15N Labeled DNA: Synthesize the target DNA oligonucleotide with uniform 15N labeling. This is typically achieved through chemical synthesis using 15N-labeled phosphoramidites.

  • Protein Expression and Purification: Express and purify the protein of interest. For certain NMR experiments, the protein may also be isotopically labeled (e.g., with 13C or 15N).[5]

  • NMR Sample Preparation:

    • Anneal the 15N-labeled single-stranded DNA with its unlabeled complementary strand to form a duplex.

    • Prepare a concentrated stock solution of the purified protein.

    • Titrate the protein into the 15N-labeled DNA solution.[4]

  • NMR Data Acquisition:

    • Acquire a series of 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra at different protein concentrations.[5]

    • The binding of the protein to the DNA will cause changes in the chemical environment of the 15N-labeled nuclei, resulting in chemical shift perturbations in the HSQC spectrum.

  • Data Analysis:

    • Map the chemical shift perturbations onto the structure of the DNA to identify the protein binding site.

    • Analyze the titration data to determine the dissociation constant (Kd) of the interaction.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a widely used technique to detect protein-DNA interactions based on the principle that a protein-DNA complex will migrate more slowly than the free DNA in a non-denaturing polyacrylamide gel.[6][7][8]

Methodology:

  • Probe Labeling: Label the DNA probe of interest. This can be done using radioactive isotopes (e.g., 32P) or non-radioactive methods (e.g., biotin (B1667282) or fluorescent dyes).[9]

  • Binding Reaction:

    • Incubate the labeled DNA probe with the protein of interest in a suitable binding buffer.

    • Include appropriate controls, such as a reaction with no protein and a competition reaction with an excess of unlabeled specific competitor DNA.

  • Electrophoresis:

    • Load the binding reactions onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.[8]

  • Detection:

    • For radioactive probes, expose the gel to X-ray film or a phosphorimager screen.

    • For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

  • Data Analysis: A "shifted" band that is diminished in the presence of a specific competitor indicates a specific protein-DNA interaction.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique for identifying the genomic regions that a specific protein binds to in vivo.[10][11][12][13]

Methodology:

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[12]

  • Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication or enzymatic digestion.[10]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the protein of interest.

    • Use protein A/G beads to precipitate the antibody-protein-DNA complexes.[12]

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating.

    • Purify the DNA from the immunoprecipitated complexes.

  • DNA Analysis:

    • Use quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences.

    • Alternatively, perform high-throughput sequencing (ChIP-seq) to identify all the DNA fragments bound by the protein across the genome.[13]

DNA Pull-Down Assay

This in vitro technique is used to identify proteins that bind to a specific DNA sequence.[14][15][16]

Methodology:

  • Probe Immobilization:

    • Synthesize a biotinylated DNA probe containing the sequence of interest.

    • Immobilize the probe onto streptavidin-coated magnetic beads.[14]

  • Binding Reaction:

    • Incubate the bead-immobilized DNA probe with a cell lysate or nuclear extract containing a mixture of proteins.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the proteins that are specifically bound to the DNA probe.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Identify the proteins by Western blotting (if a candidate protein is known) or by mass spectrometry for unbiased identification.

Fluorescence Polarization (FP)

FP is a solution-based, quantitative method for measuring protein-DNA interactions in real-time.[18][19][20][21][22]

Methodology:

  • Probe Labeling: Synthesize the DNA probe with a fluorescent label.

  • Binding Reaction:

    • In a microplate, mix a constant concentration of the fluorescently labeled DNA probe with varying concentrations of the protein of interest.

  • Measurement:

    • Excite the sample with polarized light and measure the emitted fluorescence polarization.

    • As the protein binds to the labeled DNA, the size of the complex increases, leading to slower rotation and an increase in fluorescence polarization.[21]

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the protein concentration.

    • Fit the data to a binding curve to determine the dissociation constant (Kd).[18]

Conclusion

The validation of protein-DNA binding is a multifaceted process that can be approached with a variety of powerful techniques. The use of 15N labeled DNA with NMR spectroscopy offers unparalleled detail for structural and mechanistic studies but is technically demanding. For initial qualitative and semi-quantitative assessments, EMSA remains a simple and effective tool. To confirm in vivo relevance and identify genomic targets, ChIP is the gold standard. DNA pull-down assays are invaluable for discovering novel binding partners for a given DNA sequence. Finally, fluorescence polarization provides a high-throughput, quantitative method ideal for screening and detailed affinity measurements. The optimal choice of methodology will ultimately be dictated by the specific scientific question, available resources, and the desired level of detail, with a comprehensive understanding often emerging from the application of multiple, complementary approaches as outlined in the provided workflow.

References

comparative analysis of different 15N labeling strategies for DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging isotopic labeling, the selection of an appropriate ¹⁵N labeling strategy for DNA is critical for the success of downstream applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The choice of method depends on several factors including the desired labeling pattern (uniform or site-specific), the length of the DNA, required yield, purity, and budget constraints. This guide provides an objective comparison of the three primary ¹⁵N labeling strategies: metabolic labeling, enzymatic synthesis, and chemical synthesis, supported by experimental data and detailed protocols.

At a Glance: Comparison of ¹⁵N DNA Labeling Strategies

The following table summarizes the key performance metrics for the different ¹⁵N DNA labeling methods, offering a basis for comparison.

FeatureMetabolic LabelingEnzymatic SynthesisChemical (Phosphoramidite) Synthesis
Labeling Pattern UniformUniformSite-specific
Typical Yield Variable (mg scale from liters of culture)High (~mg)Low (~µmol)
Purity Requires extensive purification from cellular componentsHigh, but requires purification from enzymes and templatesHigh, but requires purification from synthesis reagents
¹⁵N Incorporation Efficiency >95%~80-99%~100% at the specified position
Maximum DNA Length Very long strands (entire plasmids)Up to ~100 bp, longer with PCR-based methodsTypically < 120 bases
Cost Low to moderateModerate to highHigh
Scalability Highly scalableModerately scalableLimited scalability
Primary Application Structural studies of large DNA-protein complexesNMR studies of specific DNA sequencesProbing specific sites in DNA, studying local dynamics

Experimental Workflows

The choice of a ¹⁵N labeling strategy dictates the experimental workflow. The following diagrams illustrate the general processes for metabolic, enzymatic, and chemical synthesis of ¹⁵N labeled DNA.

metabolic_labeling_workflow cluster_0 Metabolic Labeling Workflow Start Start E. coli Culture Inoculate E. coli in ¹⁵N-enriched minimal medium Start->E. coli Culture Growth Grow cells for several generations E. coli Culture->Growth Harvest Harvest cells (e.g., centrifugation) Growth->Harvest DNA Extraction Extract and purify genomic or plasmid DNA Harvest->DNA Extraction Labeled DNA Labeled DNA DNA Extraction->Labeled DNA enzymatic_synthesis_workflow cluster_1 Enzymatic Synthesis Workflow Start Start Reaction Mix Prepare reaction mix: - DNA template - Primer - ¹⁵N-dNTPs - DNA Polymerase Start->Reaction Mix Amplification Perform enzymatic amplification (e.g., PCR) Reaction Mix->Amplification Purification Purify labeled DNA from enzymes and template Amplification->Purification Labeled DNA Labeled DNA Purification->Labeled DNA chemical_synthesis_workflow cluster_2 Chemical Synthesis Workflow Start Start Synthesizer Setup Load solid support and phosphoramidites into synthesizer Start->Synthesizer Setup Cycle Iterative cycles of: 1. Deblocking 2. Coupling (with ¹⁵N-phosphoramidite at desired step) 3. Capping 4. Oxidation Synthesizer Setup->Cycle Cleavage Cleave DNA from solid support and deprotect Cycle->Cleavage Purification Purify final DNA oligonucleotide Cleavage->Purification Labeled DNA Labeled DNA Purification->Labeled DNA decision_tree Start Start: Define Labeling Needs LabelingPattern Desired Labeling Pattern? Start->LabelingPattern Uniform Uniform LabelingPattern->Uniform Uniform SiteSpecific Site-Specific LabelingPattern->SiteSpecific Site-Specific DNALength Required DNA Length? Uniform->DNALength Chemical Chemical Synthesis SiteSpecific->Chemical Long Long (>100 bp) DNALength->Long Long (>100 bp) Short Short (<100 bp) DNALength->Short Short (<100 bp) Metabolic Metabolic Labeling Long->Metabolic CostConsideration High Yield & Lower Cost? Short->CostConsideration Enzymatic Enzymatic Synthesis Yes Yes CostConsideration->Yes Yes No No CostConsideration->No No Yes->Metabolic No->Enzymatic

A Comparative Guide to Cross-Validation of NMR and X-ray Crystallography for 15N Labeled DNA Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the three-dimensional structure of DNA is paramount to understanding its function and designing effective therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two primary techniques for obtaining high-resolution structural information. This guide provides an objective comparison of these methods for the analysis of 15N labeled DNA, complete with quantitative data, detailed experimental protocols, and a visual workflow for cross-validation.

The cross-validation of data from both NMR and X-ray crystallography provides a more complete and accurate picture of DNA structure.[1][2] While X-ray crystallography provides a static, high-resolution snapshot of a molecule in a crystalline state, NMR offers insights into the structure and dynamics of molecules in solution.[1][3] The use of 15N isotopic labeling is particularly beneficial for NMR studies of DNA, as it enhances the sensitivity and simplifies the analysis of otherwise complex spectra.[4][5]

Quantitative Comparison of NMR and X-ray Crystallography for 15N Labeled DNA

The choice between NMR and X-ray crystallography often depends on the specific research question, the properties of the DNA sample, and the desired level of detail. The following tables summarize key quantitative parameters for each technique when applied to 15N labeled DNA.

ParameterNMR SpectroscopyX-ray CrystallographyReferences
Typical Resolution 1.5 - 2.5 Å (for well-behaved systems)1.0 - 3.5 Å (crystal quality dependent)[6]
Data Precision (typical RMSD) 0.3 - 0.5 Å (for backbone atoms in well-defined regions)< 0.5 Å (for well-ordered crystals)[7]
Molecular Size Limitations for DNA Up to ~100 nucleotidesNo inherent upper limit, dependent on crystallization[3][8]
Sample State Solution (near-physiological conditions)Solid (crystalline state)[1][3]
Dynamic Information Yes (e.g., conformational changes, flexibility)Limited (provides an averaged static structure)[1]
Throughput Lower (data acquisition and analysis can be time-consuming)Higher (once suitable crystals are obtained)[9]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and comparable data from both techniques.

15N Labeling of DNA for NMR Studies

Isotopic labeling of DNA with 15N is essential for many advanced NMR experiments.[10] This is typically achieved through enzymatic synthesis or by growing microorganisms in 15N-enriched media.[10][11]

Protocol for Enzymatic Synthesis of 15N-Labeled DNA:

  • Template Preparation: A DNA template containing the sequence of interest is generated, often with flanking restriction enzyme sites.[11]

  • PCR Amplification in Labeled Media: The DNA is amplified using PCR in a reaction mixture where the dNTPs are unlabeled, but the nitrogen source for the polymerase-producing bacteria is 15N-labeled ammonium (B1175870) chloride (15NH4Cl).[11]

  • Plasmid Insertion and Transformation: The amplified, labeled DNA is inserted into a suitable plasmid vector.

  • Bacterial Growth in Minimal Media: E. coli cells are transformed with the plasmid and grown in a minimal medium where the sole nitrogen source is 15NH4Cl.[11]

  • Plasmid Isolation and DNA Extraction: The bacteria are harvested, and the plasmids containing the 15N-labeled DNA are isolated.

  • Restriction Digest and Purification: The 15N-labeled DNA of interest is excised from the plasmid using restriction enzymes and purified, typically by polyacrylamide gel electrophoresis (PAGE).[11]

NMR Data Acquisition and Analysis for 15N-Labeled DNA

NMR experiments on 15N-labeled DNA provide through-bond and through-space correlations, which are used to determine the three-dimensional structure.[4]

Protocol for NMR Data Acquisition and Analysis:

  • Sample Preparation: The purified 15N-labeled DNA is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of 0.1-1 mM.[12] The pH is typically maintained between 6.0 and 7.0, and 5-10% D2O is added for the spectrometer lock.[13]

  • NMR Data Acquisition: A series of multidimensional NMR experiments are performed. For 15N-labeled DNA, key experiments include:

    • 2D [¹H,¹⁵N]-HSQC: This experiment correlates the nitrogen atom with its directly attached proton, providing a "fingerprint" of the molecule.[14]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the overall fold of the DNA.[3]

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same spin system (i.e., within the same nucleotide).[3]

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the DNA sequence.

  • Structural Restraint Generation: The NOESY data is used to generate a list of distance restraints between protons. Dihedral angle restraints can also be obtained from coupling constants measured in other experiments.

  • Structure Calculation and Refinement: The experimental restraints are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate an ensemble of structures that are consistent with the data. This ensemble is then refined to produce a final, high-resolution structure.[6]

X-ray Crystallography of DNA

X-ray crystallography requires the formation of well-ordered crystals of the DNA molecule.

Protocol for DNA Crystallization and X-ray Diffraction:

  • Sample Purity: The DNA sample must be of very high purity.[15]

  • Crystallization Screening: The purified DNA is mixed with a variety of solutions containing different precipitants (e.g., salts, polymers), buffers, and additives to find conditions that promote crystallization. The hanging drop or sitting drop vapor diffusion methods are commonly used.[15][16]

  • Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, single crystals suitable for X-ray diffraction.[16]

  • Crystal Mounting and Cryo-cooling: A single crystal is mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[17]

  • X-ray Diffraction Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[15][17] A complete dataset consists of hundreds of images taken at different crystal orientations.[8]

  • Data Processing: The diffraction images are processed to determine the position and intensity of each reflection. This information is used to determine the unit cell dimensions and space group of the crystal.[17]

  • Structure Solution (Phasing): The "phase problem" is solved to determine the phases of the diffracted X-rays. For DNA, molecular replacement, using a known structure of a similar DNA molecule, is a common method.[8]

  • Model Building and Refinement: An initial model of the DNA structure is built into the electron density map. This model is then refined to improve its fit to the experimental data and to ensure it has good stereochemistry.[1]

Cross-Validation Workflow

The cross-validation of NMR and X-ray crystallography data is a powerful approach to obtain a highly reliable and comprehensive understanding of DNA structure.[1] A discrepancy between the two structures can reveal regions of flexibility or indicate artifacts of one of the techniques.[2]

CrossValidation_Workflow cluster_NMR NMR Spectroscopy cluster_Xray X-ray Crystallography NMR_Sample 15N Labeled DNA in Solution NMR_Acquisition NMR Data Acquisition (HSQC, NOESY, etc.) NMR_Sample->NMR_Acquisition NMR_Analysis Resonance Assignment & Structure Calculation NMR_Acquisition->NMR_Analysis NMR_Structure NMR Structure Ensemble (Dynamic View) NMR_Analysis->NMR_Structure Data_Comparison Data Comparison & Cross-Validation NMR_Structure->Data_Comparison Xray_Sample 15N Labeled DNA Crystal Xray_Acquisition X-ray Diffraction Data Collection Xray_Sample->Xray_Acquisition Xray_Analysis Phasing & Model Building Xray_Acquisition->Xray_Analysis Xray_Structure X-ray Crystal Structure (Static View) Xray_Analysis->Xray_Structure Xray_Structure->Data_Comparison Shared_Sample Purified 15N Labeled DNA Shared_Sample->NMR_Sample Shared_Sample->Xray_Sample Validated_Structure Validated 3D Structure & Dynamic Insights Data_Comparison->Validated_Structure

References

Safety Operating Guide

Proper Disposal of 2'-Deoxyadenosine-¹⁵N₁: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2'-Deoxyadenosine-¹⁵N₁, a non-radioactive, isotopically labeled nucleoside used in various research applications.

Hazard Assessment and Safety Information

While 2'-Deoxyadenosine is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is crucial to handle it with care.[1] Some safety data sheets (SDS) indicate that it may be harmful if swallowed and can cause eye irritation.[1] A safety data sheet for the ¹⁵N₅ labeled version specifies the hazard statement "Toxic if swallowed."[2] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should always be worn.

The following table summarizes key safety and hazard information for 2'-Deoxyadenosine.

PropertyInformation
Appearance Powder[1]
Stability Stable under recommended storage conditions (refrigerated at +2°C to +8°C).[2][3]
Incompatibilities Strong oxidizing agents, heat.[1]
Acute Toxicity May be harmful if swallowed.[1] One source for a ¹⁵N₅ labeled version states "Toxic if swallowed."[2]
Eye Irritation May cause eye irritation.[1]
Environmental Hazards Not expected to be hazardous to the aquatic environment.[4] However, releases into the environment should be avoided.[1]

Step-by-Step Disposal Procedure

Due to some conflicting disposal information, with one university guideline suggesting sanitary sewer disposal for 2'-Deoxyadenosine, the following procedure is recommended as a conservative and safety-conscious approach.[5] Always consult with your institution's Environmental Health & Safety (EHS) department for specific local regulations.

  • Waste Identification and Segregation :

    • Treat all 2'-Deoxyadenosine-¹⁵N₁ waste as potentially hazardous chemical waste.

    • Do not mix this solid waste with liquid waste streams.[6]

    • Segregate it from incompatible materials, such as strong oxidizing agents.[7]

  • Container Selection and Labeling :

    • If possible, use the original manufacturer's container for disposal of the dry chemical.[6][8]

    • If the original container is not available or is compromised, use a new, compatible, and leak-proof container with a secure screw-on cap.[6][7] Ensure the container is made of a material that does not react with the chemical.[7]

    • Clearly label the container with a "Hazardous Waste" tag, identifying the contents as "2'-Deoxyadenosine-¹⁵N₁".[6][9] Include the quantity of the waste.

  • Handling of Contaminated Labware :

    • Solid Waste : Items such as gloves, weighing paper, and Kim Wipes that are contaminated with 2'-Deoxyadenosine-¹⁵N₁ should be considered chemically contaminated solid waste. Double-bag this waste in clear plastic bags for visual inspection.[6]

    • Sharps : Contaminated pipettes, pipette tips, or broken glass should be disposed of in a designated sharps container that is properly labeled as hazardous waste.[6]

    • Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[9] After rinsing, the container can often be disposed of as regular trash, but confirm this with your local EHS guidelines.[9]

  • Accidental Spills :

    • In case of a spill, avoid creating dust.[1][10]

    • Wear appropriate PPE, including a NIOSH-approved respirator if necessary.[1]

    • Carefully sweep up the solid material and place it into a designated and labeled hazardous waste container.[1][11]

  • Storage and Collection :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[6][7]

    • Utilize secondary containment to prevent spills or leaks.[6]

    • Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2'-Deoxyadenosine-¹⁵N₁.

G start Start: 2'-Deoxyadenosine-15N1 Waste Generated waste_type Identify Waste Type start->waste_type solid_chem Solid Chemical Waste (Unused/Expired Reagent) waste_type->solid_chem Solid Chemical contaminated_solid Contaminated Solid Labware (Gloves, Wipes) waste_type->contaminated_solid Contaminated Labware contaminated_sharp Contaminated Sharps (Pipettes, Glass) waste_type->contaminated_sharp Contaminated Sharps original_container Use Original Container? solid_chem->original_container double_bag Double-Bag in Clear Plastic Bags contaminated_solid->double_bag sharps_container Place in Labeled Sharps Container contaminated_sharp->sharps_container new_container Use New, Compatible, Leak-Proof Container original_container->new_container No label_waste Label as 'Hazardous Waste: This compound' original_container->label_waste Yes new_container->label_waste store Store in Designated Secondary Containment Area label_waste->store double_bag->label_waste sharps_container->label_waste pickup Arrange for EHS Hazardous Waste Pickup store->pickup

Caption: Disposal workflow for 2'-Deoxyadenosine-¹⁵N₁.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 2'-Deoxyadenosine-¹⁵N₁, minimizing risks to personnel and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.

References

Personal protective equipment for handling 2'-Deoxyadenosine-15N1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2'-Deoxyadenosine-15N1. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesPowder-free nitrile or neoprene gloves are recommended. Thicker gloves generally offer better protection. Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if they become damaged or contaminated.[1][2]
Eye and Face Protection Safety glasses with side shields or gogglesEssential to protect against splashes or airborne particles. A face shield may be necessary for procedures with a higher risk of splashing.[2][3]
Respiratory Protection NIOSH-approved respiratorA dust mask (e.g., N95) is recommended for handling the powder form to avoid inhalation.[1][4] For larger spills or when airborne concentrations are unknown, a full-facepiece airline respirator may be required.[5]
Body Protection Laboratory coat or disposable gownA lab coat should be worn to protect street clothing. For procedures with a higher risk of contamination, a disposable gown made of a resistant material like polyethylene-coated polypropylene (B1209903) is recommended.[2][6]
Foot Protection Closed-toe shoesRequired to protect feet from spills and falling objects.[6]

Operational and Disposal Plans

Adherence to proper operational and disposal protocols is critical for the safe management of this compound in a laboratory setting.

Storage and Handling:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated area.[4][7] Recommended storage temperature is refrigerated between 2°C and 8°C.[8]

  • Protect from heat and light.[4][8]

  • Avoid contact with strong oxidizing agents.[4][7]

  • Handle in accordance with good industrial hygiene and safety practices.[4][7] This includes avoiding the formation of dust and ensuring adequate ventilation.[4][7]

  • Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[4][9]

Spill Management:

  • In case of a spill, avoid raising dust.[4]

  • Wear appropriate PPE, including respiratory protection, safety goggles, and heavy rubber gloves.[4]

  • Contain the spill and collect the material using a method that does not generate dust, such as sweeping up and shoveling.[4][5]

  • Transfer the spilled material into a suitable, labeled container for chemical waste disposal.[4][5]

  • Prevent the substance from entering drains.[4]

First Aid Measures:

  • After inhalation: Move the person to fresh air. If symptoms occur, seek medical attention.[4]

  • After skin contact: Wash the affected area with soap and water.[4][5]

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention if irritation persists.[4][5]

  • After ingestion: Rinse the mouth with water. Do not give anything by mouth to an unconscious person. Consult a physician.[4]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[4]

  • Transfer the waste to a designated and properly labeled chemical waste container.[4]

  • Do not empty into drains.[5]

Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Weigh/Handle in Ventilated Area Weigh/Handle in Ventilated Area Don PPE->Weigh/Handle in Ventilated Area Store Properly Store Properly Weigh/Handle in Ventilated Area->Store Properly Clean Work Area Clean Work Area Weigh/Handle in Ventilated Area->Clean Work Area Collect Waste Collect Waste Weigh/Handle in Ventilated Area->Collect Waste Store Properly->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Clean Work Area->Collect Waste Wash Hands Wash Hands Doff PPE->Wash Hands Label Waste Container Label Waste Container Collect Waste->Label Waste Container Dispose via Chemical Waste Program Dispose via Chemical Waste Program Label Waste Container->Dispose via Chemical Waste Program

Caption: Workflow for safe handling and disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。